molecular formula C8H16N2O3 B1277237 Boc-D-Ala-NH2 CAS No. 78981-25-6

Boc-D-Ala-NH2

Cat. No.: B1277237
CAS No.: 78981-25-6
M. Wt: 188.22 g/mol
InChI Key: GZKKSKKIABUUCX-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-D-Ala-NH2 is a useful research compound. Its molecular formula is C8H16N2O3 and its molecular weight is 188.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[(2R)-1-amino-1-oxopropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3/c1-5(6(9)11)10-7(12)13-8(2,3)4/h5H,1-4H3,(H2,9,11)(H,10,12)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZKKSKKIABUUCX-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00426726
Record name Boc-D-Ala-NH2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78981-25-6
Record name Boc-D-Ala-NH2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of Boc-D-Ala-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-tert-Butoxycarbonyl-D-alanine amide (Boc-D-Ala-NH2), a crucial building block in modern peptide synthesis and drug discovery. This document details its core chemical and physical properties, provides in-depth experimental protocols for its application, and illustrates its relevance in significant biological pathways.

Core Chemical Properties

This compound is a derivative of the D-isomeric form of the amino acid alanine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the C-terminus is an amide. The Boc group is notable for its stability under neutral and basic conditions and its facile removal under moderately acidic conditions, a characteristic that is fundamental to its widespread use in solid-phase peptide synthesis (SPPS).

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compoundBoc-D-Ala-OHBoc-L-Ala-NH2
Molecular Formula C₈H₁₆N₂O₃C₈H₁₅NO₄[1]C₈H₁₆N₂O₃[2]
Molecular Weight 188.22 g/mol [2]189.21 g/mol [1]188.22 g/mol [2]
CAS Number 78981-25-67764-95-6[1]85642-13-3[3]
Appearance White to off-white solid (typical)White powder[1]Solid
Melting Point Data not available78.0-85.0°C[1]124-125°C
Solubility Soluble in common organic solvents such as DMF, DCM, and NMP.[4][5]Soluble in organic solvents.Soluble in water or 1% acetic acid.
Storage Store at 2-8°C, sealed in a dry environment.Store at 0-8°C.Store at 10°C - 25°C in a well-closed container.[3]

Applications in Peptide Synthesis

This compound is a valuable reagent for the synthesis of peptides containing a C-terminal D-alanine amide. The incorporation of D-amino acids can significantly enhance the metabolic stability of peptides by making them resistant to proteolytic degradation. The C-terminal amide is also a common feature of many biologically active peptides, contributing to their receptor binding and overall potency.

Experimental Protocols

The following sections detail the standard methodologies for the use of this compound in Boc-based solid-phase peptide synthesis (Boc-SPPS).

General Workflow for Boc-SPPS

The synthesis cycle involves the iterative deprotection of the N-terminal Boc group and coupling of the next Boc-protected amino acid until the desired peptide sequence is assembled on a solid support resin.

General Workflow for Boc-Solid Phase Peptide Synthesis (SPPS) Resin Start with Resin Support Swell Swell Resin (e.g., in DMF or DCM) Resin->Swell Deprotection Boc Deprotection (e.g., 50% TFA in DCM) Swell->Deprotection Neutralization Neutralization (e.g., 10% DIEA in DMF) Deprotection->Neutralization Coupling Amino Acid Coupling (Boc-AA-OH, Coupling Reagent) Neutralization->Coupling Wash Wash Resin (e.g., DMF, DCM) Coupling->Wash Repeat Repeat Cycle? Wash->Repeat Repeat->Deprotection Yes Cleavage Final Cleavage & Deprotection (e.g., HF or TFMSA) Repeat->Cleavage No Purification Purify Peptide (e.g., HPLC) Cleavage->Purification End Final Peptide Purification->End

Caption: General workflow for Boc-Solid Phase Peptide Synthesis (SPPS).

Detailed Protocol for Coupling this compound

This protocol describes the manual coupling of this compound to a resin-bound peptide with a free N-terminal amine using HBTU as the coupling agent.

Materials:

  • Peptide-resin with a free amino group

  • This compound (2.0 equivalents relative to resin substitution)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (2.0 equivalents)

  • N,N-Diisopropylethylamine (DIEA) (4.0 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Reagents for Kaiser test

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF (10-15 mL per gram of resin) for 30 minutes in a reaction vessel.

  • N-terminal Deprotection: Remove the N-terminal Boc group from the resin-bound peptide by treating it with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.

  • Washing: Wash the resin thoroughly with DCM (3x) and DMF (3x) to remove residual TFA and byproducts.

  • Neutralization: Neutralize the resin by washing with 10% DIEA in DMF (2x for 5 minutes each) to deprotonate the N-terminal ammonium salt.

  • Washing: Wash the resin again with DMF (3x) to remove excess DIEA.

  • Coupling Solution Preparation: In a separate vessel, dissolve this compound (2.0 eq.) and HBTU (2.0 eq.) in DMF.

  • Activation: Add DIEA (4.0 eq.) to the coupling solution and allow it to pre-activate for 1-2 minutes.

  • Coupling Reaction: Drain the DMF from the swollen resin and immediately add the activated this compound solution.

  • Agitation: Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Monitor the completion of the coupling reaction using a qualitative Kaiser test. A negative result (yellow beads) indicates a complete coupling. If the test is positive (blue beads), the coupling step should be repeated.[6]

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.

Table 2: Common Reagents for Boc-SPPS Coupling

Reagent ClassExamplesMechanism of Action
Carbodiimides DCC, DIC, EDCActivate the carboxylic acid to form a reactive O-acylisourea intermediate. Often used with additives like HOBt to reduce racemization.[6]
Aminium/Uronium Salts HBTU, HATU, HCTUForm an active ester in situ, leading to rapid and efficient coupling with minimal side reactions. HATU is generally faster and results in less epimerization than HBTU.[7][8]
Phosphonium Salts PyBOP, PyBrOPSimilar to aminium salts, they form active esters and are known for their high coupling efficiency, especially for hindered amino acids.[7]

Biological Significance and Signaling Pathways

The incorporation of D-alanine at the C-terminus, often as an amide, is a key strategy in drug design to enhance peptide stability and bioactivity. Two examples of relevant biological contexts are the mechanism of action of certain antimicrobial peptides and the signaling of gonadotropin-releasing hormone (GnRH) analogs.

Mechanism of Action of Antimicrobial Peptides (AMPs)

Many antimicrobial peptides exert their effect by interacting with and disrupting the bacterial cell membrane. C-terminal amidation can enhance the antimicrobial efficacy of these peptides.[9] The "carpet-like" model is one proposed mechanism of action.

Mechanism of Action of Antimicrobial Peptides (Carpet-Like Model) cluster_membrane Bacterial Cell Membrane Membrane Phospholipid Bilayer AMP Cationic AMPs with C-terminal D-Ala-NH2 Accumulation AMPs accumulate on the membrane surface, forming a 'carpet' AMP->Accumulation Electrostatic interaction Destabilization Membrane destabilization and micelle formation Accumulation->Destabilization Disruption Membrane disruption and formation of transient pores Destabilization->Disruption Lysis Cell Lysis Disruption->Lysis

Caption: Mechanism of Action of Antimicrobial Peptides (Carpet-Like Model).[10]

Gonadotropin-Releasing Hormone (GnRH) Receptor Signaling

GnRH is a key hormone in the reproductive axis, and its synthetic analogs, which often incorporate D-amino acids like D-alanine for increased stability, are used therapeutically. GnRH acts on gonadotrope cells in the pituitary gland to stimulate the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[11][12]

Gonadotropin-Releasing Hormone (GnRH) Receptor Signaling Pathway GnRH GnRH Analog (with D-Ala) GnRHR GnRH Receptor (GPCR) GnRH->GnRHR Binding Gq11 Gq/11 Protein GnRHR->Gq11 Activation PLC Phospholipase C (PLC) Gq11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) Activation DAG->PKC Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Gonadotropin Gonadotropin (LH/FSH) Synthesis & Secretion PKC->Gonadotropin

Caption: Gonadotropin-Releasing Hormone (GnRH) Receptor Signaling Pathway.[13][14]

Stability and Storage

This compound should be stored in a cool, dry environment, typically between 2-8°C, to prevent degradation. The Boc protecting group is sensitive to strong acids and prolonged exposure to even moderate acids at room temperature can lead to its cleavage. It is stable to basic and neutral conditions, making it compatible with a wide range of reaction conditions in multi-step syntheses.

Conclusion

This compound is an indispensable tool for chemists and pharmacologists engaged in the synthesis of modified peptides. Its ability to introduce a stable D-amino acid at the C-terminus in an amidated form allows for the creation of peptide-based therapeutics with enhanced stability and biological activity. The protocols and data presented in this guide are intended to facilitate its effective use in research and development.

References

Technical Guide: Physical and Chemical Properties of Boc-D-Ala-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butoxycarbonyl-D-alaninamide (Boc-D-Ala-NH2) is a protected amino acid derivative that serves as a crucial building block in peptide synthesis. The tert-butoxycarbonyl (Boc) protecting group on the amine functionality allows for controlled, stepwise elongation of peptide chains, a fundamental process in the development of peptide-based therapeutics and other bioactive molecules. The D-configuration of the alanine residue is of particular interest in drug design, as the incorporation of D-amino acids can enhance peptide stability against enzymatic degradation, thereby improving pharmacokinetic profiles. This technical guide provides an in-depth overview of the physical properties, experimental protocols for synthesis and characterization, and the broader biological context of D-alanine derivatives.

Core Physical and Chemical Properties

The physical and chemical properties of this compound are essential for its handling, storage, and application in synthetic chemistry. A summary of these properties is presented below.

PropertyValueReference(s)
Chemical Name tert-butyl N-[(1R)-1-carbamoylethyl]carbamate
Molecular Formula C8H16N2O3[1][2]
Molecular Weight 188.22 g/mol [1][2]
CAS Number 78981-25-6[2]
Appearance White to yellow solid[2]
Melting Point 120-121 °C[2]
Boiling Point 343.1 ± 25.0 °C (Predicted)[2]
Density 1.081 ± 0.06 g/cm3 (Predicted)[2]
Solubility Soluble in water and 1% acetic acid (inferred from L-isomer)
Optical Rotation No specific data found for this compound. For Boc-D-alanine: [α]20/D = +25 ± 2º (c=2, acetic acid)[3]
Storage Temperature 2-8°C[2]
pKa 11.38 ± 0.46 (Predicted)[2]

Experimental Protocols

Synthesis of this compound

The following protocol describes a general method for the synthesis of this compound from Boc-D-alanine.

Materials:

  • Boc-D-alanine

  • Anhydrous Tetrahydrofuran (THF)

  • Triethylamine (TEA)

  • Ethyl chloroformate

  • Ammonia gas

  • Ethyl acetate (EtOAc)

  • 0.5 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Activation: Dissolve Boc-D-alanine (1 equivalent) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and maintain a nitrogen atmosphere. Cool the solution to -15°C in a salt-ice bath.

  • Add triethylamine (1.1 equivalents) to the solution, followed by the slow, dropwise addition of ethyl chloroformate (1.1 equivalents).

  • Stir the reaction mixture at -15°C for 1-2 hours to form the mixed anhydride.

  • Amination: Bubble ammonia gas through the reaction mixture for 1.5-2 hours while maintaining the temperature at -15°C.

  • After the addition of ammonia is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up: Remove the THF under reduced pressure. To the residue, add saturated sodium chloride solution and extract the product with ethyl acetate (3 x volume of aqueous phase).

  • Combine the organic layers and wash sequentially with 0.5 M HCl and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel, eluting with a gradient of methanol in chloroform or ethyl acetate to yield the pure product.

Synthesis_Workflow cluster_activation Activation cluster_amination Amination cluster_workup Work-up & Purification Boc_D_Ala Boc-D-alanine in THF Add_TEA Add Triethylamine Boc_D_Ala->Add_TEA Add_ECF Add Ethyl Chloroformate Add_TEA->Add_ECF Stir_Activation Stir at -15°C Add_ECF->Stir_Activation Bubble_NH3 Bubble Ammonia Gas Stir_Activation->Bubble_NH3 Warm_Stir Warm to RT & Stir Bubble_NH3->Warm_Stir Evaporation Evaporate THF Warm_Stir->Evaporation Extraction Extract with EtOAc Evaporation->Extraction Wash Wash with HCl & Brine Extraction->Wash Dry_Concentrate Dry & Concentrate Wash->Dry_Concentrate Purification Column Chromatography Dry_Concentrate->Purification Final_Product Final_Product Purification->Final_Product Pure this compound

Workflow for the synthesis of this compound.
Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • 1H NMR: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6). Typical chemical shifts (δ) are expected for the tert-butyl protons (singlet, ~1.4 ppm), the α-proton (quartet, ~4.1 ppm), the methyl protons (doublet, ~1.3 ppm), the NH proton of the Boc group (doublet, ~5.0 ppm), and the two amide protons (broad singlets, ~7.0-7.5 ppm).

  • 13C NMR: In a similar solvent, characteristic peaks are expected for the carbonyl carbons of the Boc group (~155 ppm) and the amide (~175 ppm), the quaternary carbon of the Boc group (~80 ppm), the α-carbon (~50 ppm), and the methyl carbons of the Boc group (~28 ppm) and the alanine side chain (~18 ppm).

Infrared (IR) Spectroscopy:

  • Acquire the spectrum using a KBr pellet or as a thin film.

  • Expect characteristic absorption bands for N-H stretching of the primary amide and the carbamate (two bands in the range of 3400-3200 cm⁻¹), C-H stretching (below 3000 cm⁻¹), a strong C=O stretching of the Boc group (~1690 cm⁻¹), and a strong C=O stretching of the amide (Amide I band, ~1650 cm⁻¹).

Mass Spectrometry (MS):

  • Employ a soft ionization technique such as Electrospray Ionization (ESI) to observe the molecular ion.

  • In positive ion mode, expect to see the protonated molecule [M+H]⁺ at m/z 189.2.

  • Common fragmentation patterns include the loss of the tert-butyl group (M-57) or isobutylene (M-56), and the loss of the entire Boc group (M-101).

Biological Context and Signaling Pathways

While this compound itself is primarily a synthetic intermediate and not known to have direct biological activity or be involved in specific signaling pathways, the D-alanine moiety is of significant biological relevance, particularly in the bacterial world.

D-amino acids, including D-alanine, are key components of the peptidoglycan cell wall in many bacteria.[4] The presence of D-alanine in the peptide side chains of peptidoglycan provides structural integrity and resistance to degradation by host proteases. The biosynthesis of peptidoglycan is a critical pathway for bacterial survival and is a major target for antibiotics.

The pathway involves the synthesis of a UDP-muramyl-pentapeptide precursor in the cytoplasm, which contains D-alanine residues. This precursor is then transported across the cell membrane and incorporated into the growing peptidoglycan layer. The final step, a transpeptidation reaction that cross-links adjacent peptide chains, is inhibited by β-lactam antibiotics like penicillin.

Peptidoglycan_Synthesis cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall L_Ala L-Alanine D_Ala D-Alanine L_Ala->D_Ala Alanine Racemase D_Ala_D_Ala D-Ala-D-Ala Dipeptide D_Ala->D_Ala_D_Ala D-Ala-D-Ala Ligase UDP_MurNAc_Penta UDP-MurNAc-pentapeptide (contains D-Ala-D-Ala) D_Ala_D_Ala->UDP_MurNAc_Penta Addition to Precursor Lipid_II Lipid II (Precursor Transport) UDP_MurNAc_Penta->Lipid_II Translocation Growing_PG Growing Peptidoglycan Lipid_II->Growing_PG Incorporation Crosslinked_PG Cross-linked Peptidoglycan Growing_PG->Crosslinked_PG Transpeptidation Penicillin Penicillin Penicillin->Growing_PG Inhibits

General role of D-alanine in bacterial peptidoglycan synthesis.

Furthermore, free D-amino acids are now recognized as signaling molecules in bacteria, involved in processes such as biofilm disassembly and cell wall remodeling during the stationary phase.[4] In mammals, D-amino acids like D-serine and D-aspartate act as neurotransmitters and neuromodulators in the central nervous system. The incorporation of D-alanine into synthetic peptides is a well-established strategy in drug development to increase their resistance to proteolysis, thereby enhancing their therapeutic potential.

Conclusion

This compound is a valuable synthetic tool for the creation of novel peptides with potential therapeutic applications. Its physical properties are well-defined, and its synthesis and characterization can be achieved through standard laboratory procedures. While the compound itself is not biologically active, the D-alanine component is integral to key biological processes, particularly in bacteria, offering a rationale for its use in the design of stable and effective peptide-based drugs. This guide provides the foundational technical information required for the effective use of this compound in research and development.

References

An In-Depth Technical Guide to the Structure Elucidation of Boc-D-Ala-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butoxycarbonyl-D-alanine amide (Boc-D-Ala-NH2) is a pivotal protected amino acid derivative utilized extensively in synthetic organic chemistry and pharmaceutical development. As a chiral building block, it is integral to the solid-phase and solution-phase synthesis of peptides.[1] The inclusion of the D-enantiomer is a key strategy in drug design to enhance the metabolic stability of peptide-based therapeutics by rendering them resistant to proteolytic degradation.[1] Furthermore, this compound is employed in structure-activity relationship (SAR) studies to probe the stereochemical requirements of biological targets.[1]

This technical guide provides a comprehensive overview of the structural elucidation of this compound. It details the spectroscopic data, experimental protocols for its synthesis and analysis, and its applications in drug discovery, serving as a vital resource for professionals in the field.

Molecular Identity and Physicochemical Properties

The fundamental step in structure elucidation is confirming the molecule's basic physical and chemical properties. This compound is systematically known as (R)-tert-Butyl (1-amino-1-oxopropan-2-yl)carbamate.[2] Its identity is confirmed by a unique combination of its molecular formula, mass, and physical characteristics.

PropertyValueSource
IUPAC Name (R)-tert-Butyl (1-amino-1-oxopropan-2-yl)carbamate[2]
Synonyms N-tert-Butoxycarbonyl-D-alanine amide, N-(tert-Butoxycarbonyl)-D-alaninamide[2][3]
CAS Number 78981-25-6[2][3]
Molecular Formula C8H16N2O3[4][5]
Molecular Weight 188.22 g/mol [4][5]
Exact Mass 188.11609238 Da[4]
Melting Point 120-121 °C[2]
Appearance White powder[1]

Spectroscopic Analysis for Structural Confirmation

A combination of spectroscopic techniques is required to unambiguously determine the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. While specific experimental spectra for this compound were not found in the provided search results, the expected chemical shifts and multiplicities can be reliably predicted based on the analysis of structurally similar compounds.[6][7]

Predicted ¹H NMR Spectral Data (in CDCl₃)

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Boc (CH₃)₃ ~1.45 Singlet 9H tert-Butyl group protons
Ala-CH₃ ~1.35 Doublet 3H Methyl group on the alanine backbone
Ala-α-CH ~4.20 Multiplet 1H Alpha-proton coupled to Ala-CH₃ and NH
Boc-NH ~5.10 Doublet 1H Carbamate N-H proton

| Amide-NH₂ | ~5.50, ~6.30 | Broad Singlets | 2H | Primary amide protons |

Predicted ¹³C NMR Spectral Data (in CDCl₃)

Carbon Atom Predicted Chemical Shift (δ, ppm) Assignment
Ala-C H₃ ~18 Methyl carbon of alanine
Ala-α-C H ~51 Alpha-carbon of alanine
Boc-C (CH₃)₃ ~80 Quaternary carbon of the tert-butyl group
Boc-(C H₃)₃ ~28 Methyl carbons of the tert-butyl group
Boc-C =O ~156 Carbonyl carbon of the carbamate

| Amide-C =O | ~175 | Carbonyl carbon of the primary amide |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns. High-resolution mass spectrometry (HRMS) is used to verify the elemental composition.

ParameterValueSignificance
Calculated Exact Mass 188.1161 DaCorresponds to the elemental formula C8H16N2O3.[4]
Observed [M+H]⁺ ~189.1239 m/zConfirms the molecular weight in positive-ion mode ESI-MS.
Key Fragmentation Loss of Boc group (-100 Da) or isobutylene (-56 Da)Characteristic fragmentation pattern for Boc-protected compounds, yielding ions corresponding to D-alaninamide.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved via the activation of the carboxylic acid of N-Boc-D-alanine followed by amidation.

Protocol:

  • Activation: Dissolve N-Boc-D-alanine (1 equivalent) in dry tetrahydrofuran (THF) and cool the solution to -10 °C under an inert atmosphere.[2]

  • Add triethylamine (TEA) (0.8 equivalents) followed by the dropwise addition of ethyl chloroformate (1 equivalent) to the stirred solution.[2]

  • Allow the reaction mixture to stir for 1 hour at -10 °C to form the mixed anhydride intermediate.[2]

  • Amidation: Bubble ammonia gas through the reaction mixture or add a solution of ammonia in an appropriate solvent.[2]

  • Allow the reaction to warm to room temperature and stir until completion, monitored by Thin Layer Chromatography (TLC).

  • Workup and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

G cluster_workflow Synthesis Workflow for this compound A N-Boc-D-alanine in dry THF B Addition of TEA and Ethyl Chloroformate @ -10°C A->B Reagents C Mixed Anhydride Intermediate B->C Activation (1 hr) D Amidation with NH₃ C->D Reactant E This compound (Crude Product) D->E Formation F Workup and Purification E->F Process G Pure this compound F->G Final Product

A flowchart illustrating the synthesis of this compound.
General Protocol for NMR Analysis

Protocol:

  • Sample Preparation: Accurately weigh and dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.[6] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[6]

  • ¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher spectrometer. A standard single-pulse experiment with 16-32 scans and a relaxation delay of 1-2 seconds is typically sufficient.[6]

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse program. Due to the lower natural abundance of ¹³C, 1024 or more scans with a relaxation delay of 2-5 seconds may be necessary to achieve an adequate signal-to-noise ratio.[6]

  • Data Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction to obtain the final spectra for analysis.[6]

Visualization of Structure Elucidation Logic

The confirmation of the this compound structure relies on a logical workflow where specific analytical techniques provide evidence for different parts of the molecule.

G cluster_main Structural Elucidation Logic Structure This compound (C₈H₁₆N₂O₃) Boc Boc Group (t-Butyl Carbamate) Ala D-Alanine Core (Chiral Center) Amide Amide Terminus (-CONH₂) NMR NMR (¹H & ¹³C) NMR->Boc confirms (CH₃)₃C & carbamate C=O NMR->Ala confirms CH-CH₃ backbone NMR->Amide confirms NH₂ protons MS Mass Spec (HRMS) MS->Structure confirms exact mass & formula IR IR Spec. IR->Boc confirms C=O stretch IR->Amide confirms N-H & C=O stretches

Logical connections between molecular fragments and analytical techniques.

Conclusion

The structural elucidation of this compound is achieved through a synergistic application of spectroscopic methods and confirmed by its synthesis. NMR spectroscopy provides the detailed carbon-hydrogen framework, mass spectrometry confirms the elemental composition and molecular weight, and IR spectroscopy identifies key functional groups. The well-established synthetic protocols further validate the assigned structure. This comprehensive characterization is essential for ensuring the quality and identity of this critical building block for peptide synthesis and modern drug discovery.

References

An In-depth Technical Guide to N-tert-Butoxycarbonyl-D-alaninamide (Boc-D-Ala-NH2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butoxycarbonyl-D-alaninamide, commonly referred to as Boc-D-Ala-NH2, is a protected amino acid derivative of significant interest in the fields of peptide chemistry, drug discovery, and materials science. The incorporation of the D-enantiomer of alanine into peptide chains is a key strategy for enhancing the metabolic stability of peptide-based therapeutics by conferring resistance to proteolytic degradation. The tert-butoxycarbonyl (Boc) protecting group on the amine terminus allows for controlled, stepwise peptide synthesis, while the C-terminal amide is a common feature in many biologically active peptides, often mimicking a peptide bond or influencing receptor binding and solubility. This guide provides a comprehensive overview of the molecular properties, synthesis, and applications of this compound.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below, providing a quick reference for researchers.

PropertyValueReference(s)
Molecular Weight 188.22 g/mol
Molecular Formula C₈H₁₆N₂O₃
CAS Number 78981-25-6
Appearance White to off-white powder[1]
Storage Temperature 2-8°C[1]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent use in solid-phase peptide synthesis are provided below. These protocols are foundational for researchers working with this and similar protected amino acid amides.

Protocol 1: Synthesis of this compound from Boc-D-Ala-OH

This protocol describes the synthesis of this compound from its corresponding carboxylic acid, Boc-D-Ala-OH, using a carbodiimide coupling agent.

Materials:

  • Boc-D-Ala-OH

  • Ammonium chloride (NH₄Cl)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve Boc-D-Ala-OH (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.

  • Activation: Cool the solution to 0°C in an ice bath. Add DCC or DIC (1.1 equivalents) to the solution and stir for 30 minutes at 0°C. A white precipitate (dicyclohexylurea if DCC is used) will form.

  • Ammonia Source: In a separate flask, dissolve ammonium chloride (1.5 equivalents) in a minimal amount of DMF and add DIPEA (2 equivalents).

  • Coupling: Add the ammonium chloride/DIPEA solution to the activated Boc-D-Ala-OH solution at 0°C. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up:

    • Filter the reaction mixture to remove the urea precipitate.

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.

  • Characterization: Confirm the identity and purity of the product using techniques such as NMR spectroscopy and mass spectrometry.

Protocol 2: Incorporation of this compound into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for using this compound as a building block in Boc-chemistry solid-phase peptide synthesis.

Materials:

  • Rink Amide resin (or other suitable solid support)

  • This compound

  • Fmoc-protected amino acids for subsequent couplings

  • Deprotection solution: 20% piperidine in DMF

  • Coupling reagents: HBTU, HATU, or DIC/HOBt

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Methanol (MeOH)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)

  • Cold diethyl ether

  • Solid-phase synthesis vessel

  • Shaker or automated peptide synthesizer

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection (of the resin): Drain the DMF and add the deprotection solution to the resin. Agitate for 20 minutes. Drain and repeat once.

  • Washing: Wash the resin thoroughly with DMF, DCM, and MeOH to remove residual piperidine.

  • Coupling of the First Amino Acid (e.g., this compound):

    • Pre-activate this compound (3 equivalents) with the chosen coupling reagent (e.g., HBTU, 3 equivalents) and DIPEA (6 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Perform a Kaiser test to confirm complete coupling.

  • Washing: Wash the resin with DMF and DCM.

  • Chain Elongation (Coupling of Subsequent Amino Acids):

    • For subsequent amino acids (Fmoc-protected), repeat the deprotection, washing, and coupling steps.

  • Final Deprotection and Cleavage:

    • After the final amino acid has been coupled, wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

The following diagrams illustrate the key chemical transformation and the workflow for the application of this compound.

Synthesis_of_Boc_D_Ala_NH2 Boc_D_Ala_OH Boc-D-Ala-OH Activation Activation Boc_D_Ala_OH->Activation Coupling_Reagents Coupling Reagents (e.g., DCC/HOBt or HATU) Coupling_Reagents->Activation Ammonia_Source Ammonia Source (e.g., NH4Cl/DIPEA) Coupling Coupling Ammonia_Source->Coupling Boc_D_Ala_NH2 This compound Activation->Coupling Coupling->Boc_D_Ala_NH2

Caption: Chemical synthesis workflow for this compound.

SPPS_Workflow cluster_SPPS_Cycle Solid-Phase Peptide Synthesis Cycle Resin Resin Support (e.g., Rink Amide) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF, DCM) Deprotection->Washing1 Coupling Amino Acid Coupling (Activated Fmoc-AA or this compound) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Washing2->Deprotection Repeat for each amino acid Final_Steps Final Cleavage & Purification Washing2->Final_Steps

Caption: Workflow for incorporating this compound in SPPS.

Biological Context and Applications

The primary significance of this compound in drug development and biomedical research lies in its role as a precursor to peptides with enhanced therapeutic properties. The incorporation of D-alanine residues into peptide sequences can dramatically increase their resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids. This leads to a longer in vivo half-life and improved bioavailability of peptide drugs.

Applications include:

  • Antimicrobial Peptides (AMPs): Many AMPs are susceptible to degradation by bacterial proteases. The substitution of L-amino acids with D-amino acids, such as D-alanine, can enhance their stability and prolong their antimicrobial activity.

  • Enzyme Inhibitors: Peptidomimetic enzyme inhibitors often incorporate D-amino acids to improve their stability and binding affinity to the active site.

  • Structural Biology: The introduction of D-amino acids can induce specific secondary structures, such as turns and helices, which can be used to study protein folding and conformation.

Currently, there is no evidence to suggest that this compound itself directly modulates specific signaling pathways. Its biological relevance is realized upon its incorporation into a larger peptide sequence, which then may interact with various cellular targets. The resulting D-amino acid-containing peptide can influence a multitude of signaling pathways depending on its sequence and structure.

Conclusion

This compound is a valuable and versatile building block for the synthesis of peptides with improved stability and potentially enhanced biological activity. The protocols and information provided in this guide offer a solid foundation for researchers and scientists to effectively utilize this compound in their drug discovery and development efforts. A thorough understanding of its synthesis and application in solid-phase peptide synthesis is crucial for the rational design of next-generation peptide-based therapeutics.

References

In-Depth Technical Guide: Boc-D-Ala-NH2 (CAS Number 78981-25-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butoxycarbonyl-D-alaninamide, commonly referred to as Boc-D-Ala-NH2, is a protected amino acid derivative with the CAS number 78981-25-6. As a chiral building block, it plays a significant role in the fields of peptide synthesis and medicinal chemistry. The incorporation of the D-enantiomer of alanine can impart unique structural and functional properties to peptides, such as increased resistance to enzymatic degradation, which is a crucial attribute in drug design. The tert-butoxycarbonyl (Boc) protecting group on the amine terminus allows for controlled, stepwise peptide chain elongation, a cornerstone of solid-phase peptide synthesis (SPPS). This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, tailored for professionals in research and drug development.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature. Its fundamental properties are summarized in the table below. While readily available from various chemical suppliers, purity levels should be confirmed for specific applications, typically specified as 95% or higher.[1]

PropertyValueReference
CAS Number 78981-25-6[1]
Molecular Formula C8H16N2O3[1][2]
Molecular Weight 188.22 g/mol [1][2]
Synonyms tert-butyl (1R)-2-amino-1-methyl-2-oxoethylcarbamate, N-Boc-D-alanine amide[1]
Form Solid[1]
Storage 2-8°C, sealed in a dry environment[1]

Spectroscopic Data

Accurate characterization of this compound is crucial for its effective use. While specific spectra for the D-enantiomer amide are not widely published, data for closely related analogs such as the L-isomer and the carboxylic acid form provide expected peak characteristics. The following tables outline the anticipated spectroscopic data for this compound based on these related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

Nucleus Solvent Predicted Chemical Shift (δ) ppm Multiplicity Assignment
¹H NMRCDCl₃~5.0-5.2br sNH (carbamate)
~4.1-4.3mα-CH
~1.45sC(CH₃)₃ (Boc)
~1.35dβ-CH₃
~5.5-7.0 (broad)br sNH₂ (amide)
¹³C NMRCDCl₃~175sC=O (amide)
~155sC=O (Boc)
~80sC(CH₃)₃ (Boc)
~50sα-CH
~28qC(CH₃)₃ (Boc)
~18qβ-CH₃

Infrared (IR) Spectroscopy (Predicted)

Functional Group Predicted Wavenumber (cm⁻¹)
N-H Stretch (carbamate)~3300-3400
N-H Stretch (amide)~3200-3400
C-H Stretch (aliphatic)~2850-3000
C=O Stretch (amide I)~1680
C=O Stretch (carbamate)~1710
N-H Bend (amide II)~1520

Mass Spectrometry (MS) (Predicted)

Technique Expected m/z Fragment
ESI-MS189.12 [M+H]⁺, 211.10 [M+Na]⁺Protonated molecule, Sodium adduct

Experimental Protocols

Synthesis of this compound from Boc-D-Ala-OH

A common method for the synthesis of this compound involves the amidation of its corresponding carboxylic acid, Boc-D-Ala-OH. This is typically achieved using standard peptide coupling reagents.

Materials:

  • Boc-D-Ala-OH

  • Ammonium chloride (NH₄Cl)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve Boc-D-Ala-OH (1 equivalent), ammonium chloride (1.2 equivalents), and HOBt (1.2 equivalents) in anhydrous DMF.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add DIPEA (2.5 equivalents) to the mixture, followed by the dropwise addition of a solution of EDC (1.2 equivalents) in DMF.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Use in Boc-Solid Phase Peptide Synthesis (SPPS)

This compound is primarily used as a building block in Boc-SPPS. The general workflow for incorporating an amino acid using this methodology is outlined below.

Workflow for a Single Coupling Cycle in Boc-SPPS:

Boc_SPPS_Workflow Resin Peptide-Resin (with N-terminal Boc) Deprotection Boc Deprotection (TFA in DCM) Resin->Deprotection 1. Wash_1 Wash Deprotection->Wash_1 2. Neutralization Neutralization (DIPEA in DCM/DMF) Wash_2 Wash Neutralization->Wash_2 3. Coupling Amino Acid Coupling (Boc-AA-OH, Coupling Reagent) Wash_3 Wash Coupling->Wash_3 4. Wash Washing Steps (DCM, DMF) Next_Cycle Repeat Cycle or Final Cleavage Wash_1->Neutralization Wash_2->Coupling Wash_3->Next_Cycle

Figure 1: General workflow for a single amino acid coupling cycle in Boc-SPPS.

Applications in Drug Development and Research

The incorporation of D-amino acids, such as D-alanine from this compound, into peptide sequences is a key strategy in drug design to enhance metabolic stability. Peptides composed of naturally occurring L-amino acids are often susceptible to rapid degradation by proteases in the body, limiting their therapeutic potential. By introducing D-amino acids, the resulting peptides are less recognizable by these enzymes, leading to a longer half-life and improved bioavailability.

Furthermore, the C-terminal amide, which is a feature of peptides synthesized using this compound as the final residue, is crucial for the biological activity of many peptide hormones.[3] This modification can influence receptor binding and overall peptide conformation.

The use of this compound and other D-amino acid derivatives is prevalent in the development of various therapeutic peptides, including:

  • Antimicrobial Peptides (AMPs): Enhancing stability and maintaining or improving activity against resistant bacteria.[4]

  • Gonadotropin-Releasing Hormone (GnRH) Analogs: Used in the treatment of hormone-dependent cancers.

  • Opioid Peptides: Modifying receptor selectivity and duration of action.

The logical workflow for utilizing this compound in the initial stages of drug discovery is depicted below.

Drug_Discovery_Workflow cluster_0 Peptide Design & Synthesis cluster_1 Screening & Optimization cluster_2 Preclinical Development Target_ID Target Identification Lead_Peptide Lead L-Peptide Sequence Target_ID->Lead_Peptide DAla_Incorp Incorporate this compound (via SPPS) Lead_Peptide->DAla_Incorp Peptide_Library Synthesize Peptide Analogs DAla_Incorp->Peptide_Library Binding_Assay Receptor Binding Assays Peptide_Library->Binding_Assay Activity_Screen In Vitro Activity Screening Binding_Assay->Activity_Screen Stability_Assay Proteolytic Stability Assay Activity_Screen->Stability_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Stability_Assay->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt In_Vivo In Vivo Efficacy & PK/PD Lead_Opt->In_Vivo Tox_Studies Toxicology Studies In_Vivo->Tox_Studies

Figure 2: Workflow for the use of this compound in peptide-based drug discovery.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for researchers and professionals in drug development. Its key features—the Boc protecting group for controlled synthesis and the D-alanine stereochemistry for enhanced biological stability—make it an important component in the design and synthesis of novel peptide-based therapeutics. A thorough understanding of its properties and appropriate handling are essential for its successful application in the laboratory.

References

Navigating the Solubility of Boc-D-Ala-NH2: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Scientists and Drug Development Professionals on the Solubility Characteristics of N-tert-Butoxycarbonyl-D-alaninamide

The protected amino acid amide, N-tert-butoxycarbonyl-D-alaninamide (Boc-D-Ala-NH2), is a fundamental building block in the synthesis of peptides and peptidomimetics. A comprehensive understanding of its solubility in various organic solvents is paramount for its effective application in solid-phase and solution-phase peptide synthesis, as well as for purification and formulation development. This technical guide provides a detailed overview of the solubility properties of this compound, outlines a robust experimental protocol for its determination, and presents a logical workflow for solvent selection.

Physicochemical Properties and Solubility Profile

This compound is a neutral, protected amino acid amide. The presence of the bulky, hydrophobic tert-butoxycarbonyl (Boc) group significantly influences its solubility, generally rendering it more soluble in organic solvents compared to its unprotected counterpart. The amide group at the C-terminus further contributes to its polarity and hydrogen bonding capabilities.

While specific quantitative solubility data for this compound is not extensively available in peer-reviewed literature, a qualitative and estimated solubility profile can be constructed based on general principles of peptide solubility and data from closely related compounds. For instance, the corresponding carboxylic acid, N-tert-Butoxycarbonyl-D-alanine, is reported to be soluble in dimethyl sulfoxide (DMSO) at a concentration of ≥ 100 mg/mL. The L-isomer, Boc-L-alanine amide, is described as being soluble in organic solvents like dichloromethane and dimethyl sulfoxide, with lower solubility in water.

Based on these observations and general guidelines for neutral peptides, the following table summarizes the expected solubility of this compound in common organic solvents.[1] It is crucial to note that these are qualitative estimates, and experimental verification is highly recommended.

Table 1: Qualitative and Estimated Solubility of this compound in Common Organic Solvents

SolventChemical ClassExpected Qualitative SolubilityEstimated Quantitative Solubility Range (mg/mL)Notes
Dimethyl Sulfoxide (DMSO)SulfoxideHighly Soluble> 50A good initial solvent for creating stock solutions.[2]
N,N-Dimethylformamide (DMF)AmideSoluble10 - 50Commonly used in peptide synthesis.
Dichloromethane (DCM)Halogenated HydrocarbonSoluble10 - 50A volatile solvent, useful for reactions and purifications.
Methanol (MeOH)AlcoholSoluble10 - 50A polar protic solvent.
Ethanol (EtOH)AlcoholModerately Soluble1 - 10
Acetonitrile (ACN)NitrileSparingly Soluble< 1Often requires sonication or warming to aid dissolution.[3]
WaterProticSparingly Soluble to Insoluble< 0.1The hydrophobic Boc group limits aqueous solubility.

Experimental Protocol for Solubility Determination

The following is a standardized "shake-flask" method for the quantitative determination of this compound solubility in a specific organic solvent. This protocol is designed to achieve equilibrium and provide reliable and reproducible results.

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvent(s) (analytical grade or higher)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker or incubator

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a gravimetric analysis setup (vacuum oven, desiccator)

  • Glass vials with screw caps

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a glass vial. The excess solid should be clearly visible.

    • Add a known volume of the selected organic solvent to the vial.

    • Securely cap the vial and vortex for 1-2 minutes to ensure initial dispersion of the solid.

  • Equilibration:

    • Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours). A consistent temperature is critical as solubility is temperature-dependent.

  • Sample Collection and Filtration:

    • After equilibration, allow the vial to stand undisturbed for at least one hour to let the undissolved solid settle.

    • Carefully withdraw a known volume of the supernatant using a syringe, avoiding any solid particles.

    • Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial. This step is crucial to remove any remaining micro-particles.

  • Quantification:

    • Gravimetric Method:

      • Accurately weigh the vial containing the filtered supernatant.

      • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of this compound.

      • Once the solvent is completely removed, place the vial in a desiccator to cool to room temperature and then re-weigh.

      • The difference in weight corresponds to the mass of dissolved this compound. Calculate the solubility in mg/mL.

    • HPLC Method:

      • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

      • Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

      • Dilute the filtered supernatant with a known volume of the solvent to fall within the range of the calibration curve.

      • Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

      • Calculate the original solubility, accounting for the dilution factor.

Logical Workflow for Solvent Selection

The selection of an appropriate solvent for this compound is guided by the requirements of the specific application, such as the desired concentration, the nature of the subsequent reaction or analysis, and the need for solvent removal. The following diagram illustrates a logical workflow for this process.

Caption: A decision-making workflow for selecting an appropriate solvent for this compound based on experimental requirements.

References

Navigating the Stability of Boc-D-Ala-NH2: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-tert-butoxycarbonyl-D-alaninamide (Boc-D-Ala-NH2). Aimed at researchers, scientists, and professionals in drug development, this document synthesizes available data on the compound's stability profile, outlines potential degradation pathways, and offers detailed experimental protocols for its analysis.

Introduction

This compound is a crucial building block in peptide synthesis and the development of peptidomimetics. The presence of the acid-labile tert-butoxycarbonyl (Boc) protecting group on the N-terminus and a carboxamide at the C-terminus dictates its chemical behavior and stability. A thorough understanding of its stability is paramount for ensuring the integrity of synthetic processes and the quality of final products. This guide aims to provide a core understanding of the stability of this compound, its proper storage and handling, and methods for assessing its purity and degradation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Chemical Formula C₈H₁₆N₂O₃[1][2]
Molecular Weight 188.22 g/mol [1][2]
Appearance White to off-white solid/powder[3]
Melting Point 124-125 °C
Solubility Soluble in water or 1% acetic acid
CAS Number 78981-25-6

Stability Profile and Storage Conditions

The stability of this compound is primarily influenced by the chemical lability of the Boc protecting group and the amide bond.

Solid-State Stability and Storage

In its solid form, this compound is generally stable when stored under appropriate conditions. To maximize its shelf-life, the following storage conditions are recommended:

ParameterRecommendationRationale
Temperature 2-8°C or frozen (-20°C) for long-term storage. Room temperature (10-25°C) may be acceptable for short-term storage.Lower temperatures minimize the rate of potential degradation reactions.[3][4][5]
Atmosphere Store in a tightly sealed container under a dry, inert atmosphere (e.g., argon or nitrogen).The compound should be protected from moisture to prevent hydrolysis and from oxygen to prevent oxidation.[4][5]
Light Store in a light-resistant container.Protection from light is a general precaution for complex organic molecules to prevent photodegradation.[4]
Solution Stability

The stability of this compound in solution is highly dependent on the pH, temperature, and solvent composition.

  • pH Stability :

    • Acidic Conditions (pH < 4): The Boc group is highly susceptible to cleavage under acidic conditions, particularly in anhydrous environments.[6] This deprotection reaction yields D-alaninamide and byproducts such as isobutylene and carbon dioxide. The C-terminal amide bond is generally more stable to acid hydrolysis than the Boc group, but prolonged exposure to strong acid and high temperatures can lead to its cleavage, yielding Boc-D-alanine.

    • Neutral Conditions (pH 6-8): this compound exhibits good stability under neutral conditions.

    • Basic Conditions (pH > 8): The Boc group is stable to basic conditions and most nucleophiles. The C-terminal amide bond is also relatively stable to hydrolysis under mild basic conditions at ambient temperature. However, strong basic conditions and elevated temperatures can promote amide hydrolysis.

  • Thermal Stability : In solution, elevated temperatures will accelerate the rate of both Boc deprotection (in acidic solutions) and amide hydrolysis.

  • Oxidative Stability : While specific data for this compound is limited, amino acid derivatives can be susceptible to oxidation. It is advisable to avoid strong oxidizing agents.

A summary of the stability profile is provided in Table 2.

ConditionStabilityPrimary Degradation Pathway
Solid State (Recommended Storage) StableN/A
Acidic Solution (e.g., pH < 4) LabileCleavage of the Boc protecting group
Neutral Solution (e.g., pH 6-8) Generally Stable-
Basic Solution (e.g., pH > 8) Generally StablePotential for C-terminal amide hydrolysis under harsh conditions
Elevated Temperature LabileAccelerates degradation, especially in acidic or basic solutions
Presence of Strong Oxidizing Agents Potentially LabileOxidation

Potential Degradation Pathways

The primary degradation pathways for this compound are illustrated in the diagram below.

G Potential Degradation Pathways of this compound cluster_products Degradation Products BocDAlaNH2 This compound DAlaNH2 D-Alaninamide BocDAlaNH2->DAlaNH2  Acidic Hydrolysis (Boc Cleavage) BocDAlaOH Boc-D-Alanine BocDAlaNH2->BocDAlaOH  Hydrolysis (Amide Cleavage) Isobutylene Isobutylene CO2 CO2 DAlaOH D-Alanine DAlaNH2->DAlaOH  Hydrolysis (Amide Cleavage) BocDAlaOH->DAlaOH  Acidic Hydrolysis (Boc Cleavage)

Caption: Potential degradation pathways of this compound.

Experimental Protocols

To assess the stability of this compound and identify potential degradation products, a forced degradation study coupled with a stability-indicating analytical method is recommended.

Proposed Forced Degradation Study Protocol

A forced degradation study should be performed to intentionally degrade the sample under various stress conditions. This helps to elucidate degradation pathways and validate the specificity of the analytical method.

Objective: To generate potential degradation products of this compound under hydrolytic (acidic, basic), oxidative, and thermal stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • High-purity water

  • Methanol or acetonitrile (HPLC grade)

  • pH meter

  • Thermostatically controlled oven and water bath

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water/acetonitrile mixture) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Withdraw samples at appropriate time points (e.g., 0, 2, 6, 12, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

    • If no degradation is observed, repeat with 1 M HCl.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Withdraw samples at appropriate time points.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

    • If no degradation is observed, repeat with 1 M NaOH.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Withdraw samples at appropriate time points.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in a vial.

    • Heat in an oven at a temperature below its melting point (e.g., 80°C) for 48 hours.

    • At the end of the study, dissolve the solid in the initial solvent for analysis.

  • Thermal Degradation (Solution):

    • Incubate the stock solution at 60°C for 48 hours.

    • Withdraw samples at appropriate time points.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method (see section 5.2).

G Forced Degradation Experimental Workflow start Start prep Prepare 1 mg/mL This compound Stock Solution start->prep stress Apply Stress Conditions prep->stress acid Acid Hydrolysis (0.1M HCl, 60°C) stress->acid Acidic base Base Hydrolysis (0.1M NaOH, 60°C) stress->base Basic oxidation Oxidation (3% H2O2, RT) stress->oxidation Oxidative thermal_solid Thermal (Solid) (80°C) stress->thermal_solid Thermal (Solid) thermal_solution Thermal (Solution) (60°C) stress->thermal_solution Thermal (Solution) sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling analysis Analyze by Stability-Indicating HPLC-UV/MS thermal_solid->analysis thermal_solution->sampling neutralize Neutralize (if applicable) sampling->neutralize neutralize->analysis end End analysis->end

Caption: Proposed experimental workflow for the forced degradation study.

Proposed Stability-Indicating HPLC-UV/MS Method

A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient, free from interference from degradation products, process impurities, excipients, or other potential impurities.

Objective: To develop and validate a reverse-phase HPLC method for the separation and quantification of this compound and its potential degradation products.

Instrumentation:

  • HPLC system with a UV detector and preferably a mass spectrometer (MS) for peak identification.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Chromatographic Conditions (to be optimized):

ParameterSuggested Condition
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with a low percentage of B (e.g., 5%), and increase linearly to a high percentage (e.g., 95%) over 20-30 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL

Method Validation (as per ICH guidelines):

  • Specificity: Demonstrate that the method can resolve this compound from its degradation products generated during the forced degradation study. Peak purity should be assessed using a photodiode array (PDA) detector or MS.

  • Linearity: Establish a linear relationship between the analyte concentration and the detector response over a defined range.

  • Accuracy: Determine the closeness of the measured value to the true value by analyzing samples with known concentrations.

  • Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample (repeatability, intermediate precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

G Stability-Indicating HPLC Method Workflow start Start sample_prep Prepare Sample and Standards start->sample_prep injection Inject onto RP-HPLC System sample_prep->injection separation Chromatographic Separation (C18 Column, Gradient Elution) injection->separation detection UV Detection (210 nm) & MS Detection separation->detection data_acq Data Acquisition detection->data_acq peak_int Peak Integration and Quantification data_acq->peak_int peak_id Peak Identification (Mass Spectrometry) data_acq->peak_id validation Method Validation (ICH Guidelines) peak_int->validation peak_id->validation end End validation->end

Caption: Workflow for the stability-indicating HPLC method.

Conclusion

This compound is a stable compound when stored in a solid state under cold, dry, and inert conditions. In solution, its primary liability is the acid-catalyzed cleavage of the Boc protecting group. The C-terminal amide is generally stable but can be hydrolyzed under more forcing acidic or basic conditions. For researchers and drug development professionals, adherence to proper storage and handling procedures is critical to maintain the integrity of this important synthetic building block. The implementation of forced degradation studies and the use of a validated stability-indicating HPLC method are essential for ensuring the quality and reliability of experimental results and manufactured products.

References

Synthesis of N-tert-Butoxycarbonyl-D-alanine Amide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of N-tert-Butoxycarbonyl-D-alanine amide (Boc-D-Ala-NH2), a valuable building block in peptide synthesis and drug discovery. The document details the chemical properties, a step-by-step synthesis protocol, and expected analytical data for the target compound.

Compound Overview

N-tert-Butoxycarbonyl-D-alanine amide is the N-Boc protected form of D-alaninamide. The tert-butoxycarbonyl (Boc) group serves as a crucial protecting group for the amine functionality of D-alanine, preventing unwanted side reactions during peptide coupling. The amide group at the C-terminus makes it a suitable component for the synthesis of peptide amides, which often exhibit enhanced biological activity and stability compared to their carboxylic acid counterparts.

Table 1: Physicochemical Properties of N-tert-Butoxycarbonyl-D-alanine Amide

PropertyValue
CAS Number 78981-25-6[1]
Molecular Formula C₈H₁₆N₂O₃
Molecular Weight 188.22 g/mol [2][3]
Appearance Expected to be a white to off-white solid

Synthetic Pathway

The synthesis of N-tert-Butoxycarbonyl-D-alanine amide is a two-step process starting from D-alanine. The first step involves the protection of the amino group of D-alanine with a tert-butoxycarbonyl (Boc) group. The resulting N-tert-Butoxycarbonyl-D-alanine (Boc-D-Ala-OH) is then subjected to an amidation reaction to yield the final product.

Synthesis_Pathway D_Alanine D-Alanine Boc_D_Ala_OH N-tert-Butoxycarbonyl-D-alanine (Boc-D-Ala-OH) D_Alanine->Boc_D_Ala_OH (Boc)₂O, Base Boc_D_Ala_NH2 N-tert-Butoxycarbonyl-D-alanine Amide (this compound) Boc_D_Ala_OH->Boc_D_Ala_NH2 Coupling Agent, NH₃ source

Caption: Synthetic pathway for N-tert-Butoxycarbonyl-D-alanine amide.

Experimental Protocols

Synthesis of N-tert-Butoxycarbonyl-D-alanine (Boc-D-Ala-OH)

This procedure outlines the protection of the amino group of D-alanine using di-tert-butyl dicarbonate ((Boc)₂O).

Materials:

  • D-alanine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH)

  • Dioxane

  • Water

  • Ethyl acetate

  • Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve D-alanine in a 1N NaOH solution and cool the mixture in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate in dioxane to the cooled mixture.

  • Stir the reaction mixture vigorously at room temperature overnight.

  • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

  • Wash the remaining aqueous solution with ethyl acetate to remove any unreacted (Boc)₂O.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1N HCl.

  • Extract the product into ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-D-Ala-OH as a white solid.

Synthesis of N-tert-Butoxycarbonyl-D-alanine Amide (this compound)

This protocol describes the amidation of Boc-D-Ala-OH using a mixed anhydride method with ethyl chloroformate and subsequent reaction with ammonia.

Materials:

  • N-tert-Butoxycarbonyl-D-alanine (Boc-D-Ala-OH)

  • Triethylamine (TEA)

  • Ethyl chloroformate

  • Anhydrous tetrahydrofuran (THF)

  • Ammonia gas

  • Ethyl acetate

  • 0.5 M Hydrochloric acid

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-tert-butoxycarbonyl-D-alanine in anhydrous THF and cool the solution to -10 °C.[1]

  • Sequentially add triethylamine and ethyl chloroformate to the stirred solution.[1]

  • Stir the reaction mixture at -10 °C for 1 hour.[1]

  • Bubble ammonia gas through the reaction mixture for 1.5 hours at the same temperature.[1]

  • Allow the reaction mixture to warm to room temperature and continue stirring overnight.[1]

  • Remove the THF by distillation under reduced pressure.[1]

  • To the residue, add aqueous sodium chloride solution and extract the product with ethyl acetate.[1]

  • Combine the organic phases and wash sequentially with 0.5 M hydrochloric acid.[1]

  • Dry the organic layer with anhydrous sodium sulfate, filter, and evaporate the solvent under vacuum to obtain N-Boc-D-alaninamide.[1]

Characterization Data

The following tables summarize the expected analytical data for the starting material and the final product. Note that the provided NMR and mass spectrometry data for the final product are based on the L-isomer (Boc-L-Ala-NH2) and are expected to be highly similar for the D-isomer.

Table 2: Analytical Data for N-tert-Butoxycarbonyl-D-alanine (Boc-D-Ala-OH)

AnalysisResult
¹H NMR (CDCl₃, ppm) δ 5.05 (br d, 1H, NH), 4.35 (p, 1H, α-CH), 1.46 (d, 3H, β-CH₃), 1.45 (s, 9H, C(CH₃)₃)
¹³C NMR (CDCl₃, ppm) δ 178.0 (C=O, acid), 155.5 (C=O, Boc), 80.0 (C(CH₃)₃), 49.5 (α-CH), 28.3 (C(CH₃)₃), 18.5 (β-CH₃)
Mass Spectrum (ESI-MS) m/z 190.1 [M+H]⁺, 212.1 [M+Na]⁺

Table 3: Expected Analytical Data for N-tert-Butoxycarbonyl-D-alanine Amide (this compound) (Data based on L-isomer)

AnalysisExpected Result
¹H NMR (CDCl₃, ppm) δ 6.5 (br s, 1H, NH₂), 5.5 (br s, 1H, NH₂), 5.2 (br d, 1H, NH), 4.2 (p, 1H, α-CH), 1.4 (s, 9H, C(CH₃)₃), 1.3 (d, 3H, β-CH₃)[2]
¹³C NMR (CDCl₃, ppm) δ 175.8 (C=O, amide), 155.8 (C=O, Boc), 79.8 (C(CH₃)₃), 50.5 (α-CH), 28.4 (C(CH₃)₃), 19.0 (β-CH₃)[2]
Mass Spectrum (ESI-MS) Expected m/z 189.1 [M+H]⁺, 211.1 [M+Na]⁺

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of N-tert-Butoxycarbonyl-D-alanine amide.

Workflow cluster_0 Step 1: Boc Protection cluster_1 Step 2: Amidation start_Boc Dissolve D-Alanine in NaOH(aq) add_Boc2O Add (Boc)₂O in Dioxane start_Boc->add_Boc2O react_Boc Stir at Room Temperature add_Boc2O->react_Boc workup_Boc Acidification & Extraction react_Boc->workup_Boc product_Boc Boc-D-Ala-OH workup_Boc->product_Boc start_Amide Dissolve Boc-D-Ala-OH in THF product_Boc->start_Amide activate Add TEA & Ethyl Chloroformate start_Amide->activate add_ammonia Bubble NH₃ gas activate->add_ammonia react_Amide Stir Overnight add_ammonia->react_Amide workup_Amide Extraction & Purification react_Amide->workup_Amide product_Amide Boc-D-Ala-NH₂ workup_Amide->product_Amide

Caption: General workflow for the synthesis of this compound.

References

Spectroscopic Profile of Boc-D-Ala-NH2: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-tert-butoxycarbonyl-D-alaninamide (Boc-D-Ala-NH2) is a protected amino acid derivative that serves as a valuable building block in synthetic organic chemistry, particularly in the construction of peptides and peptidomimetics for drug discovery and development. The tert-butoxycarbonyl (Boc) protecting group offers stability under a range of reaction conditions and can be readily removed under mild acidic conditions, making it a cornerstone of modern peptide synthesis. Accurate spectroscopic characterization is paramount to ensure the identity, purity, and structural integrity of this compound before its use in further synthetic steps.

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While direct experimental spectra for this specific compound are not widely available in the public domain, this guide compiles predicted data based on the analysis of closely related analogs and fundamental spectroscopic principles. Detailed experimental protocols for acquiring this data are also presented, along with a logical workflow for the complete spectroscopic characterization of the molecule.

Molecular Properties

PropertyValue
Chemical Name tert-butyl N-[(1R)-1-carbamoylethyl]carbamate
Synonyms N-Boc-D-alaninamide, this compound
CAS Number 78981-25-6[1][2]
Molecular Formula C8H16N2O3[1][3]
Molecular Weight 188.22 g/mol [1][3]

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral data of analogous compounds, such as Boc-D-Ala-OH, Boc-L-Ala-NH2, and other N-Boc protected amino acids, in conjunction with established principles of spectroscopic interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 5.5 - 7.0br s2H-C(O)NH₂
~ 5.0 - 5.5br s1H-NH-Boc
~ 4.0 - 4.3m1Hα-CH
~ 1.45s9H-C(CH₃)₃ (Boc)
~ 1.35d3Hβ-CH₃

Predicted based on general chemical shifts for Boc-protected amino acids and related amides.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 175-C(O)NH₂
~ 155-NH-C(O)O- (Boc)
~ 80-C(CH₃)₃ (Boc)
~ 50α-CH
~ 28-C(CH₃)₃ (Boc)
~ 18β-CH₃

Predicted based on ¹³C NMR data for Boc-Ala-NH2 mentioned in PubChem and data for analogous compounds.[4]

Infrared (IR) Spectroscopy

Table 3: Predicted Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~ 3400 - 3100Strong, BroadN-H stretching (amide and carbamate)
~ 2980 - 2850Medium-StrongC-H stretching (aliphatic)
~ 1680StrongC=O stretching (Amide I)
~ 1640StrongC=O stretching (Boc carbamate)
~ 1520StrongN-H bending (Amide II)

Predicted based on typical IR absorption frequencies for primary amides and Boc-protected amines.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zIon
189.12[M+H]⁺
211.10[M+Na]⁺
133.08[M+H - C₄H₈]⁺ (loss of isobutylene)
89.07[M+H - Boc]⁺

Calculated based on the molecular formula C8H16N2O3.[4]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound. Instrument parameters may require optimization.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition:

    • Use a standard proton NMR pulse sequence.

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Set the spectral width to encompass all expected proton signals (e.g., 0-10 ppm).

    • Use a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled carbon-13 pulse sequence.

    • A higher number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

    • Set the spectral width to cover all expected carbon signals (e.g., 0-180 ppm).

    • Use a relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

    • KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

  • Data Acquisition:

    • Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • Collect a background spectrum of the empty sample compartment or pure KBr pellet.

    • Acquire the sample spectrum and ratio it against the background to obtain the absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use an electrospray ionization (ESI) mass spectrometer.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source.

    • Acquire the mass spectrum in positive ion mode.

    • Scan a mass range appropriate for the expected ions (e.g., m/z 50-500).

Workflow for Spectroscopic Characterization

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a synthesized compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Structure Confirmation synthesis Synthesis of this compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification sample_prep Sample Preparation for Spectroscopy purification->sample_prep nmr NMR (1H, 13C, COSY, HSQC) sample_prep->nmr ir IR Spectroscopy sample_prep->ir ms Mass Spectrometry (ESI-MS) sample_prep->ms data_analysis Data Analysis and Peak Assignment nmr->data_analysis ir->data_analysis ms->data_analysis structure_confirmation Structure Confirmation data_analysis->structure_confirmation

Caption: Workflow for the spectroscopic characterization of this compound.

This comprehensive approach, combining multiple spectroscopic techniques, is essential for the unambiguous structural elucidation and purity assessment of this compound, ensuring its suitability for downstream applications in research and development.

References

The Pivotal Role of the Boc Protecting Group in D-Alanine Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the intricate field of peptide chemistry. Among these, the tert-butyloxycarbonyl (Boc) group holds a significant position. This technical guide provides an in-depth analysis of the function of the Boc protecting group when applied to D-alanine, a non-proteinogenic amino acid increasingly utilized in drug development to enhance peptide stability and biological activity. This document details the core functions of Boc-D-alanine, presents quantitative data for key reactions, provides explicit experimental protocols, and visualizes the underlying chemical workflows.

Core Function of the Boc Protecting Group in D-Alanine

The primary and most critical function of the Boc group in D-alanine chemistry is the reversible protection of its α-amino group.[1][] This protection is indispensable during peptide synthesis, preventing the highly reactive amine from engaging in unwanted side reactions during the formation of peptide bonds.[1][3] The Boc group is characterized by its stability under neutral and basic conditions, while being readily cleavable under acidic conditions. This acid lability is the lynchpin of the widely employed Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy in solid-phase peptide synthesis (SPPS).[4]

In this strategy, the Boc group provides temporary protection of the α-amino group of the growing peptide chain, which is removed at each cycle of amino acid addition. In contrast, more acid-stable protecting groups, such as benzyl-based moieties, are used for the semi-permanent protection of reactive amino acid side chains.[4] The use of D-alanine, protected as Boc-D-alanine, is particularly significant in the design of peptidomimetics and enzyme inhibitors, as the incorporation of D-amino acids can confer resistance to enzymatic degradation, thereby prolonging the therapeutic agent's half-life.[1][]

Data Presentation

The following tables summarize key quantitative data related to the synthesis and use of Boc-D-alanine, providing a comparative overview for researchers.

Table 1: Synthesis of Boc-D-Alanine

ParameterValueConditionsYield (%)Reference(s)
Starting MaterialD-AlanineDi-tert-butyl dicarbonate (Boc)₂, NaOH, Dioxane/Water82[5]
Starting MaterialD-AlanineDi-tert-butyl dicarbonate (Boc)₂, Triethylamine (Et₃N), Tetrahydrofuran (THF)Not specified[6]

Table 2: Deprotection of Boc-D-Alanine

ReagentConcentrationTemperature (°C)TimeYield (%)Reference(s)
Trifluoroacetic acid (TFA) in Dichloromethane (DCM)50%Room Temperature30 min>95% (qualitative)[4]
Trifluoroacetic acid (TFA) in Dichloromethane (DCM)20%0 to Room Temperature2.5 hNot specified[7]
Trifluoroacetic acid (TFA)NeatRoom Temperature1-2 hNot specified[8]
Hydrogen Chloride (HCl) in Dioxane4 MRoom Temperature30 minNot specified[9]
Trifluoroacetic acid (TFA) with TTP-NTf₂ (ionic liquid)2 equivalents1107-10 min95[10]

Table 3: Solid-Phase Peptide Synthesis (SPPS) Parameters for Boc-D-Alanine

ParameterTypical Value/RangeSignificanceReference(s)
Coupling Efficiency>99%High coupling efficiency is crucial for the synthesis of long peptides with high purity. Alanine is generally not a sterically hindered amino acid, leading to good coupling outcomes.[11]
Deprotection Reagent50% TFA in DCMStandard condition for Boc removal in SPPS.[12]
Neutralization Reagent10% Diisopropylethylamine (DIEA) in DCMNeutralizes the protonated amine after TFA treatment, preparing it for the next coupling step.[11]
Final Cleavage ReagentAnhydrous Hydrogen Fluoride (HF)Strong acid required to cleave the completed peptide from the resin and remove side-chain protecting groups.[13][14]

Mandatory Visualization

The following diagrams, generated using Graphviz, illustrate key processes involving Boc-D-alanine.

Boc_Deprotection_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Boc_Ala Boc-D-Alanine Protonated_Boc Protonated Boc Group Boc_Ala->Protonated_Boc Protonation by TFA TFA Trifluoroacetic Acid (TFA) Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid Cleavage Tert_Butyl_Cation tert-Butyl Cation Protonated_Boc->Tert_Butyl_Cation Free_Amine D-Alanine (protonated) Carbamic_Acid->Free_Amine Decarboxylation CO2 Carbon Dioxide Carbamic_Acid->CO2 Trapped_Cation Trapped tert-Butyl Cation Tert_Butyl_Cation->Trapped_Cation Scavenger Scavenger (e.g., Anisole) Scavenger->Trapped_Cation Traps cation

Caption: Mechanism of Boc deprotection from D-alanine using TFA.

SPPS_Workflow start Start: Resin with attached C-terminal amino acid (Boc protected) deprotection 1. Deprotection: Remove Boc group with TFA in DCM start->deprotection wash1 2. Washing: Remove excess TFA and byproducts deprotection->wash1 neutralization 3. Neutralization: Neutralize with DIEA in DCM wash1->neutralization wash2 4. Washing: Remove excess base neutralization->wash2 coupling 5. Coupling: Add activated Boc-D-Alanine wash2->coupling wash3 6. Washing: Remove excess reagents and byproducts coupling->wash3 repeat Repeat for next amino acid wash3->repeat Continue peptide elongation final_cleavage Final Cleavage: Treat with HF to release peptide from resin wash3->final_cleavage After final amino acid repeat->deprotection

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using Boc-D-alanine.

Experimental Protocols

The following are detailed methodologies for the protection of D-alanine with a Boc group and the subsequent deprotection in the context of peptide synthesis.

Protocol 1: Synthesis of Boc-D-Alanine

This protocol is adapted from a general procedure for the Boc protection of amino acids.[5]

Materials:

  • D-Alanine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH)

  • Dioxane

  • Water

  • Pentane

  • Potassium hydrogen sulfate (KHSO₄)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve D-alanine (1.0 eq) in a solution of sodium hydroxide (2.0 eq) in water.

  • To this solution, add an equal volume of dioxane.

  • Add di-tert-butyl dicarbonate (1.1 eq) to the reaction mixture.

  • Stir the mixture vigorously at room temperature overnight.

  • Extract the reaction mixture with pentane (2 x volume of reaction) to remove unreacted (Boc)₂O.

  • Cool the aqueous layer to 0-5 °C in an ice bath and acidify to pH 1-1.5 with a cold aqueous solution of potassium hydrogen sulfate.

  • Extract the acidified aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-D-alanine. The product can be further purified by recrystallization.

Protocol 2: Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a typical Boc deprotection step during SPPS.[11][12]

Materials:

  • Boc-protected peptide-resin

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM, peptide synthesis grade)

  • Diisopropylethylamine (DIEA)

  • Solid-phase synthesis reaction vessel

Procedure:

  • Swell the Boc-protected peptide-resin in DCM for 15-30 minutes in the reaction vessel.

  • Drain the DCM.

  • Deprotection: Add a solution of 50% TFA in DCM to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture for 30 minutes at room temperature.

  • Drain the deprotection solution.

  • Washing: Wash the resin thoroughly with DCM (3-5 times) to remove residual TFA.

  • Neutralization: Add a solution of 10% DIEA in DCM to the resin.

  • Agitate the mixture for 10 minutes.

  • Drain the neutralization solution.

  • Washing: Wash the resin thoroughly with DCM (3-5 times) to remove excess DIEA. The resin is now ready for the coupling of the next Boc-protected amino acid.

Protocol 3: Final Cleavage of the Peptide from the Resin

This protocol outlines the final step of Boc-SPPS, where the completed peptide is cleaved from the solid support.[13][14] Caution: Anhydrous Hydrogen Fluoride (HF) is extremely hazardous and requires specialized equipment and safety precautions.

Materials:

  • Dried peptide-resin

  • Anhydrous Hydrogen Fluoride (HF)

  • Scavenger (e.g., anisole, p-cresol)

  • Specialized HF cleavage apparatus

  • Cold diethyl ether

Procedure:

  • Place the dried peptide-resin in the reaction vessel of the HF apparatus.

  • Add a scavenger (e.g., 10% p-cresol v/v) to the resin.

  • Cool the reaction vessel to 0 °C.

  • Carefully condense anhydrous HF into the reaction vessel.

  • Stir the mixture at 0 °C for 1 hour.

  • Evaporate the HF under a high vacuum.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Wash the peptide precipitate with cold diethyl ether to remove scavengers and organic impurities.

  • Dissolve the crude peptide in a suitable aqueous buffer (e.g., 10% acetic acid) and lyophilize for purification by HPLC.

References

Methodological & Application

Application Note: Solid-Phase Synthesis of Boc-D-Ala-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, step-by-step protocol for the manual solid-phase peptide synthesis (SPPS) of Boc-D-Ala-NH2 using tert-butyloxycarbonyl (Boc) chemistry. The synthesis is performed on a 4-methylbenzhydrylamine hydrochloride (MBHA) resin to yield the C-terminal amide upon cleavage. This document outlines the necessary materials, reagents, and detailed procedures for each stage of the synthesis, including resin preparation, Boc-D-alanine coupling, Nα-Boc deprotection, and final cleavage of the product from the solid support. Quantitative data is summarized in tables for clarity, and a detailed workflow diagram is provided to illustrate the process.

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides. The Boc strategy involves the use of the acid-labile Boc group for the temporary protection of the Nα-amino group.[1] For the synthesis of peptides with a C-terminal amide, MBHA resin is a widely used solid support, as it yields the desired amide upon cleavage with strong acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[2][3] D-amino acids, such as D-alanine, are incorporated into peptide sequences to enhance metabolic stability against enzymatic degradation and to modulate biological activity. This protocol details the synthesis of the simple N-terminally protected dipeptide amide, this compound.

Materials and Reagents

Table 1: Reagents and Solvents
Reagent/SolventGradeRecommended Supplier
Boc-D-Ala-OHPeptide SynthesisMajor peptide synthesis supplier
MBHA Resin (HCl salt)100-200 mesh, ~0.5-1.0 mmol/g loadingMajor peptide synthesis supplier
N,N-Diisopropylethylamine (DIEA)Peptide SynthesisStandard chemical supplier
Trifluoroacetic Acid (TFA)Peptide SynthesisStandard chemical supplier
Dichloromethane (DCM)Peptide SynthesisStandard chemical supplier
N,N-Dimethylformamide (DMF)Peptide SynthesisStandard chemical supplier
Isopropanol (IPA)ACS GradeStandard chemical supplier
HBTU (HATU, or HOBt/DIC)Peptide SynthesisMajor peptide synthesis supplier
Anhydrous Hydrogen Fluoride (HF)99.9%Specialized gas supplier
p-CresolReagent GradeStandard chemical supplier
Diethyl EtherAnhydrousStandard chemical supplier

Experimental Protocols

This protocol is based on a 0.1 mmol synthesis scale. Adjustments can be made based on the loading capacity of the MBHA resin.

Resin Preparation and Swelling
  • Resin Weighing: Place the desired amount of MBHA resin (e.g., 200 mg for a 0.5 mmol/g loading) into a fritted reaction vessel.[4]

  • Swelling: Add dichloromethane (DCM, ~5-10 mL) to the resin. Agitate gently for 30-60 minutes at room temperature to swell the resin beads.[2]

  • Washing: Drain the DCM and wash the resin three times with DCM.

  • Neutralization: To neutralize the initial HCl salt on the MBHA resin, add a solution of 10% DIEA in DCM (~10 mL per gram of resin).[5] Agitate for 2 minutes and drain. Repeat this neutralization step once more.

  • Final Washes: Wash the resin thoroughly with DCM (3-5 times) to remove excess base.

Coupling of Boc-D-Ala-OH

This step attaches the first amino acid to the resin.

  • Activation Mixture Preparation: In a separate vessel, dissolve Boc-D-Ala-OH (2-4 equivalents relative to resin loading) and a coupling agent like HBTU (2-4 equivalents) in DMF.[2]

  • Activation: Add DIEA (4-6 equivalents) to the activation mixture. Allow the mixture to pre-activate for 1-2 minutes.[6]

  • Coupling Reaction: Add the activated amino acid solution to the neutralized resin. Agitate the reaction mixture at room temperature for 1-2 hours.[2]

  • Monitoring: Monitor the completion of the coupling reaction using the Kaiser test (see Protocol 3.4). A negative result (yellow or colorless beads) indicates a successful coupling.[2]

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin-bound peptide sequentially with DMF (3 times) and DCM (3 times) to remove unreacted reagents and byproducts.

Table 2: Quantitative Parameters for Coupling Step (0.1 mmol scale)
ParameterValue/ReagentEquivalents (relative to resin)
Boc-D-Ala-OH~38 mg (for 2 eq.)2-4
HBTU~76 mg (for 2 eq.)2-4
DIEA~70 µL (for 4 eq.)4-6
Solvent (DMF)2-5 mLN/A
Reaction Time1-2 hoursN/A
Nα-Boc Deprotection

This step is not strictly necessary for the synthesis of this compound as the final product retains the Boc group. However, it is a critical step in synthesizing longer peptides and is included here for completeness of the SPPS cycle. For this specific synthesis, proceed directly to Section 3.5 after coupling.

  • Pre-wash: Add a solution of 50% TFA in DCM to the resin and agitate for 5 minutes. Drain the solution.[3]

  • Deprotection: Add a fresh solution of 50% TFA in DCM and agitate for an additional 15-25 minutes.[3]

  • Washing: Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) followed by IPA (2 times) and then DCM again (3-5 times) to remove residual acid.[6]

  • Neutralization: Neutralize the resulting N-terminal ammonium salt by adding a solution of 10% DIEA in DCM. Agitate for 2 minutes and drain. Repeat this step.[6]

  • Final Washes: Wash the resin with DCM (3-5 times). The resin is now ready for the next coupling cycle.

Kaiser Test Protocol (for Monitoring Coupling)

The Kaiser test detects the presence of free primary amines.

  • Reagent Preparation:

    • Reagent A: Dissolve 16.5 mg of KCN in 25 mL of deionized water. Dilute 1.0 mL of this solution with 49 mL of pyridine.[7]

    • Reagent B: Dissolve 1.0 g of ninhydrin in 20 mL of n-butanol.[7]

    • Reagent C: Dissolve 40 g of phenol in 20 mL of n-butanol.[7]

  • Procedure:

    • Take a small sample of resin beads (10-15 beads) in a small glass test tube.[7]

    • Add 2-3 drops of each of Reagent A, B, and C.[7]

    • Heat the tube at 110°C for 5 minutes.[7]

    • Observe the color:

      • Blue beads/solution: Positive result (incomplete coupling).[8]

      • Yellow/Colorless beads/solution: Negative result (complete coupling).[8]

Cleavage and Deprotection

This final step cleaves the this compound from the MBHA resin.

Safety Precaution: Anhydrous hydrogen fluoride (HF) is extremely toxic and corrosive. It must be handled with extreme care in a specialized, HF-resistant apparatus within a certified fume hood.[4]

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.[2]

  • HF Cleavage Setup: Place the dried peptide-resin and a Teflon-coated stir bar into the reaction vessel of an HF apparatus. Add the scavenger, p-cresol (typically 1 mL per gram of resin).[9]

  • HF Addition: Cool the reaction vessel in a dry ice/methanol bath. Distill the required amount of anhydrous HF (typically 10 mL per 0.2 mmol of peptide-resin) into the vessel.[5]

  • Cleavage Reaction: Stir the mixture at a temperature between 0°C and 5°C for 60-90 minutes.[10]

  • HF Removal: After the reaction is complete, evaporate the HF under a stream of nitrogen.

  • Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether.

  • Washing and Isolation: Wash the precipitated peptide with cold diethyl ether to remove scavengers. Isolate the solid product by filtration or centrifugation.

  • Drying: Dry the final product, this compound, under vacuum.

Table 3: Quantitative Parameters for HF Cleavage
ParameterValue/Reagent
Cleavage ReagentAnhydrous Hydrogen Fluoride (HF)
Scavengerp-Cresol
Reagent Ratio~9:1 (HF:p-cresol)
Reaction Temperature0-5 °C
Reaction Time60-90 minutes

Workflow Visualization

SPPS_Workflow Solid-Phase Synthesis of this compound cluster_prep Resin Preparation cluster_synthesis Synthesis Cycle cluster_cleavage Final Cleavage Start Start with MBHA-HCl Resin Swell Swell Resin in DCM Start->Swell 30-60 min Neutralize_Resin Neutralize with 10% DIEA/DCM Swell->Neutralize_Resin Wash_1 Wash with DCM Neutralize_Resin->Wash_1 Couple Couple Boc-D-Ala-OH (HBTU/DIEA in DMF) Wash_1->Couple 1-2 hours Kaiser_Test Kaiser Test Couple->Kaiser_Test Monitor Kaiser_Test->Couple Positive Result (Recouple) Wash_2 Wash with DMF/DCM Kaiser_Test->Wash_2 Negative Result Dry_Resin Dry Peptide-Resin Wash_2->Dry_Resin Cleave Cleave with HF/p-cresol Dry_Resin->Cleave 60-90 min @ 0°C Precipitate Precipitate with Cold Ether Cleave->Precipitate Isolate Isolate & Dry Product Precipitate->Isolate End This compound Isolate->End

Caption: Boc-SPPS Workflow for this compound.

Conclusion

The protocol described provides a reliable method for the synthesis of this compound using manual Boc-SPPS on MBHA resin. By following the detailed steps for resin preparation, coupling, and cleavage, researchers can effectively produce this N-terminally protected amino acid amide. Careful monitoring of the coupling step with the Kaiser test is crucial for achieving high purity and yield. The use of strong acid cleavage requires appropriate safety measures but is effective for obtaining the desired C-terminal amide from the MBHA support.

References

Application Notes and Protocols for Solution-Phase Peptide Coupling of Boc-D-Ala-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the solution-phase peptide coupling of N-tert-butyloxycarbonyl-D-alanine amide (Boc-D-Ala-NH2). This document offers detailed protocols for common coupling methods, quantitative data on expected outcomes, and insights into the strategic incorporation of D-amino acids into peptides to enhance their therapeutic properties.

Introduction

The incorporation of non-canonical amino acids, such as D-alanine, is a critical strategy in modern peptide drug design. D-amino acids confer resistance to proteolytic degradation by endogenous enzymes, which primarily recognize L-amino acids. This enhanced stability can significantly extend the in vivo half-life of peptide-based therapeutics. This compound is a key building block for introducing a C-terminal D-alanine amide, a common feature in many bioactive peptides.

Solution-phase peptide synthesis, while often considered a classical approach, remains highly relevant for the synthesis of short peptides, peptide fragments for convergent synthesis, and for process optimization and scale-up where direct purification and characterization of intermediates are advantageous.

Data Presentation: Coupling Efficiency in Solution-Phase Synthesis

The success of a peptide coupling reaction is paramount for achieving high yields and purity of the final product. The choice of coupling reagent and reaction conditions significantly impacts the efficiency of amide bond formation, especially when coupling a protected amino acid amide. While specific data for this compound is limited in readily available literature, the following table summarizes typical quantitative data for the coupling of the closely related Boc-L-Ala-OH with various amino acid esters, which can serve as a reliable reference. The reactivity of the D- and L-enantiomers is generally considered to be comparable in this context.

Coupling Partner (H-Xaa-OR)Coupling ReagentsSolventTypical Yield (%)Typical Purity (%)
H-Gly-OEtDCC/HOBtDichloromethane (DCM)85-95>95
H-Phe-OBnDCC/HOBtDCM/Tetrahydrofuran (THF)80-90>95
H-Val-OMeDCC/HOBtDCM/Dimethylformamide (DMF)75-85>95
H-Pro-OMeHATU/DIPEADMF>90>95
H-Leu-NH2PyBOP/DIPEADMF88-96>95

Experimental Protocols

Detailed methodologies for common solution-phase peptide coupling techniques are provided below. These protocols can be adapted for the coupling of this compound to the N-terminus of a peptide chain or an amino acid ester.

Protocol 1: Carbodiimide-Mediated Coupling using DCC/HOBt

This protocol describes a standard method for forming a peptide bond using dicyclohexylcarbodiimide (DCC) as the activating agent and 1-hydroxybenzotriazole (HOBt) to suppress racemization and improve efficiency.[1][2]

Materials:

  • This compound (1.0 equivalent)

  • Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl) (1.05 equivalents)

  • Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.05 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Neutralization of the Amino Acid Ester:

    • Suspend the amino acid ester hydrochloride in anhydrous DCM.

    • Cool the suspension to 0 °C in an ice bath.

    • Add DIPEA or TEA dropwise while stirring.

    • Stir the mixture at 0 °C for 20 minutes.

  • Activation of this compound:

    • In a separate flask, dissolve this compound and HOBt in anhydrous DCM.

    • Cool this solution to 0 °C.

    • Add a solution of DCC in anhydrous DCM to the this compound solution.

    • Stir the mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.

  • Coupling Reaction:

    • Add the neutralized amino acid ester solution from step 1 to the activated this compound mixture.

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Filter the reaction mixture to remove the precipitated DCU.

    • Wash the filter cake with a small amount of DCM.

    • Combine the filtrate and washings and dilute with EtOAc.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide amide.

    • Purify the crude product by column chromatography if necessary.

Protocol 2: Aminium/Uronium Salt-Mediated Coupling using HATU

This protocol utilizes HATU, a highly efficient coupling reagent, particularly for sterically hindered amino acids or challenging sequences.

Materials:

  • This compound (1.0 equivalent)

  • Peptide-amine hydrochloride (1.0 equivalent)

  • HATU (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution and Neutralization:

    • Dissolve the peptide-amine hydrochloride in anhydrous DMF.

    • Add DIPEA to neutralize the hydrochloride salt and to act as the base for the coupling reaction.

  • Activation and Coupling:

    • In a separate flask, dissolve this compound and HATU in anhydrous DMF.

    • Add this solution to the peptide-amine solution.

    • Stir the reaction mixture at room temperature for 1-4 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with EtOAc.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Mandatory Visualizations

Experimental Workflow: Solution-Phase Peptide Coupling

The following diagram illustrates the general workflow for a solution-phase peptide coupling reaction, from the preparation of reactants to the isolation of the purified product.

G cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification This compound This compound Activation Activation of This compound This compound->Activation Amino_Acid_Ester_HCl Amino_Acid_Ester_HCl Neutralization Neutralization of Amino Component Amino_Acid_Ester_HCl->Neutralization DCM, Base Coupling_Reagents Coupling Reagents (e.g., DCC/HOBt, HATU) Coupling_Reagents->Activation Base Base (e.g., DIPEA) Coupling Peptide Bond Formation Neutralization->Coupling Activation->Coupling Filtration Removal of By-products (e.g., DCU) Coupling->Filtration Extraction Aqueous Work-up Filtration->Extraction Drying Drying of Organic Layer Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification Column Chromatography Concentration->Purification Final_Product Purified Protected Dipeptide Amide Purification->Final_Product G cluster_synthesis Peptidoglycan Precursor Synthesis cluster_action_resistance Vancomycin Action & Resistance L_Ala L-Alanine D_Ala D-Alanine L_Ala->D_Ala Alanine Racemase D_Ala_D_Ala D-Ala-D-Ala D_Ala->D_Ala_D_Ala D-Ala-D-Ala Ligase (Ddl) D_Ala_D_Lac D-Ala-D-Lac D_Ala->D_Ala_D_Lac VanA UDP_NAM_peptide UDP-NAM-tripeptide Lipid_II_Ala Lipid II precursor (terminating in D-Ala-D-Ala) UDP_NAM_peptide->Lipid_II_Ala Addition of D-Ala-D-Ala Lipid_II_Lac Modified Lipid II precursor (terminating in D-Ala-D-Lac) UDP_NAM_peptide->Lipid_II_Lac Addition of D-Ala-D-Lac Inhibition Inhibition of Cell Wall Synthesis Lipid_II_Ala->Inhibition Vancomycin Vancomycin Vancomycin->Lipid_II_Ala Binds to D-Ala-D-Ala VanS VanS (Sensor Kinase) Vancomycin->VanS Activates Vancomycin->Lipid_II_Lac Weak binding VanR VanR (Response Regulator) VanS->VanR Phosphorylates VanH VanH VanR->VanH Induces expression VanA VanA Ligase VanR->VanA Induces expression Pyruvate Pyruvate D_Lac D-Lactate Pyruvate->D_Lac VanH D_Lac->D_Ala_D_Lac Cell_Wall Bacterial Cell Wall Lipid_II_Lac->Cell_Wall Resistance Vancomycin Resistance Lipid_II_Lac->Resistance Inhibition->Cell_Wall

References

Application Notes and Protocols: TFA-Mediated Deprotection of Boc-D-Ala-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in modern organic synthesis, particularly in the assembly of peptides and the development of pharmaceutical agents. Its widespread use is attributed to its stability across a broad spectrum of chemical conditions and its facile and clean removal under acidic conditions. Trifluoroacetic acid (TFA) is the reagent of choice for Boc deprotection due to its efficacy and volatility, which simplifies the isolation of the desired product.

This document provides a comprehensive guide to the deprotection of Boc-D-Ala-NH2 using TFA, offering detailed experimental protocols, a summary of quantitative data, and visual aids to elucidate the reaction mechanism and experimental workflow.

Reaction Mechanism

The deprotection of a Boc-protected amine with trifluoroacetic acid proceeds via an acid-catalyzed cleavage. The mechanism involves the initial protonation of the carbonyl oxygen of the Boc group by TFA. This protonation enhances the electrophilicity of the carbonyl carbon, leading to the cleavage of the tert-butyl-oxygen bond and the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is inherently unstable and readily undergoes decarboxylation to yield the free amine and carbon dioxide gas. The liberated amine is subsequently protonated by the excess TFA to form the corresponding trifluoroacetate salt.

The generated tert-butyl cation is a reactive electrophile and can lead to side reactions, such as the alkylation of nucleophilic residues (e.g., tryptophan or methionine) in larger peptides. To prevent these undesired modifications, scavengers are often added to the reaction mixture to trap the tert-butyl cation.

Boc Deprotection Mechanism cluster_0 Reaction Steps cluster_1 Byproducts This compound This compound Protonated_Boc Protonated Boc Intermediate This compound->Protonated_Boc + TFA Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid - tert-butyl cation tBu_cation tert-butyl cation D-Ala-NH3_TFA D-Ala-NH3+ TFA- Carbamic_Acid->D-Ala-NH3_TFA - CO2 + TFA CO2 Carbon Dioxide Isobutylene Isobutylene tBu_cation->Isobutylene - H+ Experimental Workflow Start Start: this compound Dissolve Dissolve in anhydrous DCM Start->Dissolve Cool Cool to 0 °C Dissolve->Cool Add_TFA Add TFA (e.g., 50% v/v) Cool->Add_TFA React Stir at room temperature (0.5 - 2 h) Add_TFA->React Monitor Monitor by TLC React->Monitor Evaporate Evaporate solvent and excess TFA Monitor->Evaporate Workup Work-up Evaporate->Workup TFA_Salt Isolate as TFA salt Workup->TFA_Salt Direct Isolation Free_Amine Neutralize and extract to isolate free amine Workup->Free_Amine Neutralization End_TFA End: D-Ala-NH2 * TFA TFA_Salt->End_TFA End_Free End: D-Ala-NH2 Free_Amine->End_Free

Application Notes and Protocols for Boc-D-Ala-NH2 In Situ Neutralization in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the use of in situ neutralization protocols for the coupling of Boc-D-Ala-NH2 in solid-phase peptide synthesis (SPPS). This method offers significant advantages over traditional Boc-SPPS protocols, including reduced cycle times, decreased solvent consumption, and improved peptide purity, particularly for sequences prone to aggregation.

Principle of In Situ Neutralization in Boc-SPPS

In traditional Boc-SPPS, the removal of the acid-labile Boc protecting group with trifluoroacetic acid (TFA) leaves the N-terminal amine as a protonated salt. This salt must be neutralized with a separate base step, followed by washing, before the next amino acid can be coupled. The in situ neutralization protocol streamlines this process by combining the neutralization and coupling steps.

The core principle involves the simultaneous addition of the activated Boc-amino acid and a hindered tertiary base, such as N,N-diisopropylethylamine (DIEA), to the resin-bound peptide-TFA salt. The base neutralizes the N-terminal amine in situ, allowing for immediate coupling of the activated amino acid. This transient existence of the free amine minimizes the risk of side reactions like peptide aggregation.[1][2]

Comparative Data: Standard vs. In Situ Neutralization

The adoption of an in situ neutralization protocol can lead to significant improvements in synthesis efficiency. The following tables provide a summary of the expected quantitative and qualitative differences when coupling this compound.

Table 1: Quantitative Comparison of Synthesis Parameters

ParameterStandard ProtocolIn Situ Neutralization ProtocolReference
Cycle Time per Residue 30 - 60 minutes15 - 20 minutes[3]
Solvent Consumption (per cycle) High (multiple wash steps)Reduced (fewer wash steps)[1]
Coupling Efficiency for this compound >99% (with monitoring)>99.5%General observation for non-hindered amino acids
Crude Peptide Purity Good to HighHigh to Very High[1]
Risk of Racemization for D-Amino Acids LowLow to negligible[3]

Table 2: Reagent and Solvent Usage per Cycle (Illustrative Example for a 1 mmol Scale Synthesis)

Reagent/SolventStandard ProtocolIn Situ Neutralization Protocol
TFA in DCM (Deprotection) ~20 mL~20 mL
DCM (Washes post-deprotection) ~40 mL~10 mL
DIEA in DCM/DMF (Neutralization) ~20 mL0 mL (combined with coupling)
DCM/DMF (Washes post-neutralization) ~40 mL0 mL
DMF (Coupling & Post-coupling Washes) ~60 mL~50 mL
Total Estimated Solvent Volume ~180 mL ~80 mL

Experimental Protocols

The following are detailed protocols for the manual solid-phase synthesis of a peptide containing D-Alanine amide at the C-terminus, using both the standard and in situ neutralization methods. These protocols assume the use of a suitable resin for peptide amides, such as MBHA or Rink Amide resin.

Materials and Reagents
  • This compound

  • MBHA (4-methylbenzhydrylamine) or Rink Amide resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA), reagent grade

  • N,N-Diisopropylethylamine (DIEA), peptide synthesis grade

  • Coupling reagents:

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

    • HOBt (1-Hydroxybenzotriazole)

    • DIC (N,N'-Diisopropylcarbodiimide)

  • Kaiser test kit (for monitoring coupling completion)

  • Cleavage cocktail (e.g., HF with scavengers, or a TFA-based cocktail for Rink Amide resin)

Protocol 1: Standard Neutralization for this compound Coupling

This protocol details the steps for a single coupling cycle after the initial loading of the first amino acid.

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Boc Deprotection:

    • Drain the DMF.

    • Add a solution of 50% TFA in DCM to the resin.

    • Agitate for 2 minutes.

    • Drain the solution.

    • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

    • Drain the TFA solution and wash the resin with DCM (3 x 1 min).

  • Neutralization:

    • Add a solution of 10% DIEA in DCM to the resin.

    • Agitate for 2 minutes.

    • Drain the solution.

    • Repeat the neutralization step.

    • Wash the resin with DCM (3 x 1 min) and then DMF (3 x 1 min).

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve this compound (3 eq.) and HOBt (3 eq.) in DMF.

    • Add DIC (3 eq.) and allow the mixture to pre-activate for 10 minutes.

    • Alternatively, dissolve this compound (3 eq.) and HBTU (2.9 eq.) in DMF, then add DIEA (6 eq.).

    • Add the activated amino acid solution to the neutralized resin.

    • Agitate the mixture for 1-2 hours.

  • Monitoring and Washing:

    • Perform a Kaiser test to check for complete coupling (a negative result, indicated by yellow beads, is desired).[4]

    • If the coupling is incomplete, the coupling step can be repeated.

    • Once complete, drain the coupling solution and wash the resin with DMF (3 x 1 min).

Protocol 2: In Situ Neutralization for this compound Coupling

This protocol details the streamlined steps for a single coupling cycle.

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Boc Deprotection:

    • Drain the DMF.

    • Add a solution of 100% TFA to the resin.[3]

    • Agitate for 2 x 1 minute.

    • Drain the TFA solution and wash the resin with DMF (1 x 30 seconds).[3]

  • In Situ Neutralization and Coupling:

    • In a separate vessel, dissolve this compound (4 eq.) and HBTU (3.9 eq.) in DMF to a concentration of >0.2 M.[3]

    • Add DIEA (8 eq.) to the activated amino acid solution.

    • Immediately add the complete coupling mixture to the peptide-resin TFA salt.

    • Agitate for 10-15 minutes.[3]

  • Monitoring and Washing:

    • Perform a Kaiser test. A double coupling can be performed if necessary.

    • Once coupling is complete, drain the reaction mixture and wash the resin with DMF (1 x 30 seconds).[3]

Visualizing the Workflow

The following diagrams illustrate the logical flow of both the standard and in situ neutralization protocols.

Standard_Neutralization_Workflow Resin Peptide-Resin Deprotection Boc Deprotection (50% TFA/DCM) Resin->Deprotection Wash1 DCM Wash Deprotection->Wash1 Neutralization Neutralization (10% DIEA/DCM) Wash1->Neutralization Wash2 DCM/DMF Wash Neutralization->Wash2 Coupling Coupling (Activated this compound) Wash2->Coupling Wash3 DMF Wash Coupling->Wash3 NextCycle Next Cycle Wash3->NextCycle

Standard Boc-SPPS Workflow

InSitu_Neutralization_Workflow Resin Peptide-Resin Deprotection Boc Deprotection (100% TFA) Resin->Deprotection Wash1 DMF Wash (Single, short) Deprotection->Wash1 InSitu_Step In Situ Neutralization & Coupling (this compound/HBTU/DIEA) Wash1->InSitu_Step Wash2 DMF Wash (Single, short) InSitu_Step->Wash2 NextCycle Next Cycle Wash2->NextCycle

In Situ Neutralization Workflow

Troubleshooting

ProblemPossible CauseRecommended Solution
Incomplete Coupling (Positive Kaiser Test) Steric hindrance (less likely for D-Ala). Peptide aggregation. Insufficient activation time or reagent equivalents.Perform a second coupling (recouple). Increase coupling time. Switch to a more potent coupling reagent like HATU.
Low Peptide Purity Side reactions during deprotection or coupling. Incomplete deprotection or coupling leading to deletion sequences.Ensure high-quality, fresh reagents and solvents. Strictly follow the optimized protocol timings. For difficult sequences, consider capping unreacted amines with acetic anhydride after the coupling step.
Racemization Prolonged exposure to base. Elevated temperatures.While unlikely for D-alanine with standard protocols, minimize coupling times and avoid excessive heat. The in situ method, with its short exposure to base, is generally protective against racemization.[3]

Conclusion

The in situ neutralization protocol for Boc-SPPS offers a significant improvement in efficiency for the synthesis of peptides, including those containing this compound. By combining the neutralization and coupling steps, this method reduces cycle times, lowers solvent consumption, and can lead to higher purity crude products.[1][3] For researchers and professionals in drug development, the adoption of this protocol can translate to faster and more cost-effective peptide synthesis.

References

Application of Boc-D-Ala-NH2 in Chiral Drug Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the realm of pharmaceutical sciences, the stereochemistry of a drug molecule is paramount to its therapeutic efficacy and safety. Chiral drugs, which exist as enantiomers, can exhibit vastly different pharmacological and toxicological profiles. Consequently, the asymmetric synthesis of single-enantiomer drugs is a cornerstone of modern drug development. Boc-D-Ala-NH2 (tert-Butoxycarbonyl-D-alanine amide) and its derivatives are valuable chiral building blocks in this endeavor. The D-alanine scaffold provides a specific stereochemical foundation that is incorporated into the final drug molecule, ensuring the desired therapeutic effect. This document provides detailed application notes and experimental protocols for the use of this compound and related D-alanine derivatives in the synthesis of chiral drugs, with a focus on the dipeptidyl peptidase-4 (DPP-4) inhibitor class of antidiabetic agents.

Application Note 1: Boc-D-Alanine Derivatives in the Synthesis of Sitagliptin

Sitagliptin, the active ingredient in Januvia®, is a potent and selective DPP-4 inhibitor for the treatment of type 2 diabetes.[1] While the most efficient industrial syntheses of sitagliptin have evolved to utilize asymmetric hydrogenation or enzymatic transamination of a prochiral enamine, early synthetic routes and biocatalytic approaches highlight the importance of D-alanine derivatives as key chiral precursors. Specifically, D-(2,4,5-trifluorophenyl)alanine is a crucial intermediate that can be synthesized from D-alanine.[2]

The use of a D-alanine derivative ensures the correct stereoconfiguration at the β-amino acid core of sitagliptin, which is essential for its inhibitory activity against the DPP-4 enzyme.

Quantitative Data for Sitagliptin Synthesis
Synthetic RouteKey Chiral IntermediateOverall YieldEnantiomeric Excess (ee)Reference
Asymmetric HydrogenationDehydrositagliptin~65%>99.9%[3]
Enzymatic TransaminationPro-sitagliptin ketone61% (isolated)>99%[4]
Chiral Pool (from D-aspartic acid)N-Boc-β-(2,4,5-trifluorobenzyl)-β-amino acid41% (7 steps)96%[5]

Experimental Protocols

Protocol 1: Representative Synthesis of a Chiral β-Amino Acid Intermediate from Boc-D-Alanine

This protocol outlines a general method for the homologation of Boc-D-Alanine to a Boc-protected β-amino acid, a key structural motif in many chiral drugs. This transformation can be achieved via an Arndt-Eistert reaction sequence.

Step 1: Activation of Boc-D-Ala-OH

  • Dissolve Boc-D-Ala-OH (1 equivalent) in anhydrous tetrahydrofuran (THF) at 0°C under a nitrogen atmosphere.

  • Add N-methylmorpholine (1.1 equivalents) and then isobutyl chloroformate (1.1 equivalents) dropwise.

  • Stir the reaction mixture at 0°C for 30 minutes to form the mixed anhydride.

Step 2: Reaction with Diazomethane

  • Carefully add a freshly prepared ethereal solution of diazomethane (approximately 3 equivalents) to the mixed anhydride solution at 0°C.

  • Stir the reaction mixture at 0°C for 1 hour and then allow it to warm to room temperature overnight.

  • Quench the excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears.

  • Remove the solvent under reduced pressure to obtain the crude diazoketone.

Step 3: Wolff Rearrangement

  • Dissolve the crude diazoketone in a 1:1 mixture of 1,4-dioxane and water.

  • Add silver benzoate (0.1 equivalents) as a catalyst.

  • Heat the reaction mixture at 60-70°C until nitrogen evolution ceases (typically 1-2 hours).

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the resulting Boc-protected β-amino acid by column chromatography.

Protocol 2: Biocatalytic Synthesis of a D-Phenylalanine Derivative for Sitagliptin

This protocol describes a chemo-enzymatic route to D-(2,4,5-trifluorophenyl)alanine, a key precursor for sitagliptin.[2]

Step 1: Synthesis of 2,4,5-Trifluorobenzaldehyde

This starting material can be synthesized from 1,2,4,5-tetrafluorobenzene through lithiation and formylation.

Step 2: Synthesis of α-Keto Acid

  • The corresponding trifluorobenzaldehyde is converted to the α-keto acid via a multi-step chemical synthesis.[2]

Step 3: Reductive Amination using a D-Amino Acid Dehydrogenase (DAADH)

  • Prepare a reaction mixture containing the α-keto acid (e.g., 50 mM), an ammonium source (e.g., ammonium chloride), and a cofactor (e.g., NADH).

  • Add a whole-cell biocatalyst expressing an engineered D-amino acid dehydrogenase.

  • Maintain the pH of the reaction at a controlled value (e.g., 8.0).

  • Incubate the reaction at a controlled temperature (e.g., 30°C) with gentle agitation.

  • Monitor the conversion to D-(2,4,5-trifluorophenyl)alanine by HPLC.

  • Upon completion, isolate the product by standard workup procedures, including acidification and extraction. This biocatalytic step can achieve high enantiomeric excess (>99%) and good isolated yields (36-62%).[2]

Visualizations

Signaling Pathway of DPP-4 Inhibition

DPP4_Inhibition_Pathway Food Food Intake GLP1_GIP Active GLP-1 and GIP (Incretin Hormones) Food->GLP1_GIP Stimulates Release DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 Substrate for Pancreas Pancreas GLP1_GIP->Pancreas Acts on Inactive_Metabolites Inactive Metabolites DPP4->Inactive_Metabolites Degrades to Sitagliptin Sitagliptin (DPP-4 Inhibitor) Sitagliptin->DPP4 Inhibits Insulin ↑ Insulin Secretion (Glucose-Dependent) Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Blood_Glucose ↓ Blood Glucose Insulin->Blood_Glucose Lowers Liver Liver Glucagon->Liver Acts on Glucose_Production ↓ Hepatic Glucose Production Liver->Glucose_Production Glucose_Production->Blood_Glucose Increases

Caption: Mechanism of action of Sitagliptin via DPP-4 inhibition.

Experimental Workflow: Synthesis of a Chiral β-Amino Acid

Chiral_Synthesis_Workflow start Boc-D-Ala-OH step1 Step 1: Activation (Isobutyl chloroformate, N-methylmorpholine) start->step1 intermediate1 Mixed Anhydride step1->intermediate1 step2 Step 2: Diazomethane Reaction intermediate1->step2 intermediate2 Diazoketone step2->intermediate2 step3 Step 3: Wolff Rearrangement (Silver benzoate) intermediate2->step3 purification Purification (Column Chromatography) step3->purification product Boc-protected β-Amino Acid purification->product

Caption: Workflow for the synthesis of a β-amino acid from Boc-D-Ala-OH.

Conclusion

This compound and its derivatives are indispensable chiral building blocks in the synthesis of enantiomerically pure pharmaceuticals. The D-alanine scaffold provides the necessary stereochemical control to ensure the desired biological activity of the final drug product. The provided protocols for the synthesis of a chiral β-amino acid intermediate and the biocatalytic production of a key sitagliptin precursor illustrate the practical application of these valuable synthons. The continued development of innovative synthetic methodologies, including biocatalysis and asymmetric catalysis, further enhances the utility of D-alanine derivatives in the efficient and sustainable production of chiral drugs.

References

Application Notes and Protocols: Boc-D-Ala-NH2 as a Versatile Building Block for Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of non-canonical amino acids is a cornerstone of modern medicinal chemistry, enabling the development of enzyme inhibitors with enhanced potency, selectivity, and metabolic stability. Boc-D-Ala-NH2, a protected form of D-alanine, serves as a critical building block in the synthesis of peptide and peptidomimetic inhibitors. The D-configuration confers resistance to proteolytic degradation, significantly increasing the in vivo half-life of the resulting therapeutic candidates. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of inhibitors targeting key enzyme classes, including those involved in bacterial cell wall biosynthesis, apoptosis, and proteolysis.

Key Applications of this compound in Enzyme Inhibition

Derivatives of this compound are instrumental in the design of inhibitors for a variety of enzyme targets. The D-alanine moiety can be a key pharmacophoric element, mimicking a natural substrate to interact with the enzyme's active site, or it can be used to introduce specific conformational constraints in a peptide backbone.

Inhibition of Bacterial Cell Wall Synthesis

The bacterial cell wall, a structure essential for bacterial survival and absent in mammalian cells, is a prime target for antibiotics. The peptidoglycan layer, a major component of the cell wall, contains D-alanine residues that are crucial for its structural integrity.[1]

  • Target Enzymes: D-alanine racemase, D-alanine-D-alanine ligase, and transpeptidases are key enzymes in the peptidoglycan synthesis pathway.[1][2]

  • Mechanism of Inhibition: Inhibitors designed using this compound can act as analogs of D-alanine, competitively inhibiting enzymes like D-Ala-D-Ala ligase.[3] For example, the antibiotic D-cycloserine is a structural analog of D-alanine and inhibits both alanine racemase and D-Ala-D-Ala ligase.[2] Furthermore, peptide-based inhibitors can mimic the D-Ala-D-Ala terminus of the peptidoglycan precursor, thereby inhibiting the transpeptidase-catalyzed cross-linking reaction.[1][4]

Modulation of Apoptosis through Caspase Inhibition

Caspases, a family of cysteine-aspartic proteases, are central regulators of apoptosis (programmed cell death). Dysregulation of apoptosis is implicated in numerous diseases, including cancer and neurodegenerative disorders.

  • Target Enzymes: Initiator caspases (e.g., Caspase-8, Caspase-9) and executioner caspases (e.g., Caspase-3, Caspase-7).[5][6]

  • Mechanism of Inhibition: Peptide-based inhibitors incorporating D-alanine can be designed to fit into the active site of specific caspases.[5][7] These inhibitors often feature a C-terminal "warhead" functional group (e.g., aldehyde, fluoromethyl ketone) that reacts with the catalytic cysteine residue in the caspase active site, leading to reversible or irreversible inhibition.[6][8] The peptide sequence dictates the selectivity for different caspases.

Regulation of Proteolytic Activity through Serine Protease Inhibition

Serine proteases are a large family of enzymes involved in diverse physiological processes, such as digestion, blood coagulation, and inflammation. Their aberrant activity is associated with various pathologies.[9][10]

  • Target Enzymes: Thrombin, trypsin, chymotrypsin, elastase, and transmembrane proteases (e.g., TMPRSS6, TMPRSS11D).[9][11][12][13]

  • Mechanism of Inhibition: Peptide scaffolds containing D-alanine can be engineered to bind with high affinity and specificity to the active site of target serine proteases.[10] The inhibitor can act as a substrate analog, blocking the access of the natural substrate to the catalytic triad (Ser-His-Asp) of the enzyme.[14]

Quantitative Data: Inhibitory Potency of D-Alanine Containing Inhibitors

The following tables summarize the inhibitory activities of various compounds, including those containing D-alanine or its derivatives, against different enzyme targets. This data is illustrative of the potency that can be achieved by incorporating D-amino acids into inhibitor design.

Table 1: Inhibition of Bacterial Cell Wall Synthesis Enzymes

InhibitorTarget EnzymeOrganismInhibition Constant (Ki) / IC50Reference
D-CycloserineD-Ala-D-Ala ligase (DdlB)E. coliIC50 = 11.5 µM[3]
Phosphinate dipeptide analogsD-Ala-D-Ala ligase (DdlA/DdlB)E. coliPotent inhibition (specific Ki values in reference)[15]
D-Norvalyl-D-alaninePenicillin-sensitive transpeptidasesE. coliGrowth inhibition at 5 x 10-4 M[16]

Table 2: Caspase Inhibition

InhibitorTarget CaspaseIC50 (nM)Reference
Ac-LEHD-CHOCaspase-93.82[17]
Ac-DEVD-CHOCaspase-33.54[17]
Ac-DEVD-CHOCaspase-7122[17]
Nitrile acid derivativeCaspase-10.023[17]
Nitrile acid derivativeCaspase-82.17[17]

Table 3: Serine Protease Inhibition

InhibitorTarget Serine ProteaseInhibition Constant (Ki) (nM)Reference
N-(Benzylsulfonyl)-3-Cyclohexyl-D-Alanyl-N-(4-Carbamimidoylbenzyl)-L-ProlinamideTransmembrane protease serine 6290.0 - 460.0[12]
N-(Benzylsulfonyl)-3-Cyclohexyl-D-Alanyl-N-(4-Carbamimidoylbenzyl)-L-ProlinamideTransmembrane protease serine 11D108.0[13]
Mupain-1 derivativeHuman Plasma Kallikrein14[10]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a D-Alanine Containing Peptide Inhibitor

This protocol outlines the manual synthesis of a model tripeptide inhibitor (e.g., Ac-Xaa-D-Ala-Yaa-NH2) using Boc-SPPS methodology on a Rink Amide resin, which will yield a C-terminally amidated peptide.[18][19]

1.1. Materials and Reagents:

  • Rink Amide MBHA resin

  • This compound (or Boc-D-Ala-OH for coupling)

  • Other Boc-protected amino acids (Boc-Xaa-OH, Boc-Yaa-OH)

  • Coupling reagents: HBTU, HOBt, or HATU

  • Activation base: N,N-Diisopropylethylamine (DIEA)

  • Boc deprotection solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • Neutralization solution: 10% DIEA in DCM

  • Solvents: N,N-Dimethylformamide (DMF), DCM

  • Washing solvents: DMF, DCM, Isopropanol (IPA)

  • Cleavage cocktail: e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)

  • Cold diethyl ether

1.2. Step-by-Step Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • First Amino Acid Coupling (Yaa):

    • Deprotect the resin by treating it with 20% piperidine in DMF (for Fmoc-based synthesis) or proceed to coupling if starting with a pre-loaded resin. For Boc-SPPS, the first amino acid is typically attached to the resin linker prior to starting the synthesis cycles.

    • In a separate vial, pre-activate Boc-Yaa-OH (3 eq.) with a coupling reagent (e.g., HBTU, 3 eq.) and DIEA (6 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Monitor the coupling reaction using a Kaiser test (ninhydrin test). A negative result (yellow beads) indicates a complete reaction.

  • Subsequent Amino Acid Couplings (D-Ala and Xaa):

    • Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes.[20]

    • Washing: Wash the resin thoroughly with DCM (3x) and IPA (2x), followed by DCM (3x) and DMF (3x).

    • Neutralization: Neutralize the resin with 10% DIEA in DCM for 10 minutes. Wash thoroughly with DCM and DMF.

    • Coupling: Repeat the pre-activation and coupling steps as described for Yaa, using Boc-D-Ala-OH and then Boc-Xaa-OH.

  • N-terminal Acetylation (Optional):

    • After the final coupling, treat the resin with a solution of acetic anhydride and DIEA in DMF to cap the N-terminus.

  • Cleavage and Deprotection:

    • Wash the fully assembled peptide-resin with DMF, then DCM, and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.[21]

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.[18]

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Couple_Yaa Couple Boc-Yaa-OH Swell->Couple_Yaa Deprotect_1 Deprotect (50% TFA/DCM) Couple_Yaa->Deprotect_1 Neutralize_1 Neutralize (10% DIEA/DCM) Deprotect_1->Neutralize_1 Couple_D_Ala Couple Boc-D-Ala-OH Neutralize_1->Couple_D_Ala Deprotect_2 Deprotect (50% TFA/DCM) Couple_D_Ala->Deprotect_2 Neutralize_2 Neutralize (10% DIEA/DCM) Deprotect_2->Neutralize_2 Couple_Xaa Couple Boc-Xaa-OH Neutralize_2->Couple_Xaa Cleave Cleave from Resin (TFA Cocktail) Couple_Xaa->Cleave Purify Purify (RP-HPLC) Cleave->Purify

Boc-SPPS Workflow for a Tripeptide Inhibitor.
Protocol 2: General Enzyme Inhibition Assay (IC50 Determination)

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of a synthesized peptide inhibitor against a target enzyme. Specific conditions (e.g., buffer composition, substrate, enzyme concentration) will need to be optimized for each enzyme.

2.1. Materials and Reagents:

  • Purified target enzyme

  • Specific fluorogenic or chromogenic substrate for the enzyme

  • Assay buffer (optimized for the target enzyme)

  • Synthesized peptide inhibitor

  • 96-well microplate (black for fluorescence, clear for absorbance)

  • Microplate reader

2.2. Step-by-Step Procedure:

  • Prepare Reagent Solutions:

    • Dissolve the peptide inhibitor in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

    • Prepare a series of dilutions of the inhibitor in assay buffer.

    • Prepare a solution of the enzyme in assay buffer at a concentration that gives a linear reaction rate over the desired time course.

    • Prepare a solution of the substrate in assay buffer at a concentration typically at or below its Km value.

  • Assay Setup (in a 96-well plate):

    • Add a fixed volume of the enzyme solution to each well.

    • Add an equal volume of each inhibitor dilution to the respective wells. Include a control well with buffer instead of inhibitor (for 100% enzyme activity) and a blank well with buffer instead of enzyme (for background signal).

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at a constant temperature (e.g., 37°C) to allow for binding.

  • Initiate and Monitor the Reaction:

    • Initiate the enzymatic reaction by adding a fixed volume of the substrate solution to all wells.

    • Immediately place the plate in a microplate reader and measure the change in fluorescence or absorbance over time.

  • Data Analysis:

    • Determine the initial reaction velocity (rate) for each inhibitor concentration by calculating the slope of the linear portion of the progress curve.

    • Calculate the percentage of inhibition for each concentration relative to the uninhibited control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., using a four-parameter logistic model) to determine the IC50 value.[22]

Prepare_Solutions Prepare Solutions (Enzyme, Substrate, Inhibitor) Plate_Setup Set up 96-well Plate (Enzyme + Inhibitor Dilutions) Prepare_Solutions->Plate_Setup Pre_incubation Pre-incubate (e.g., 30 min at 37°C) Plate_Setup->Pre_incubation Initiate_Reaction Initiate Reaction (Add Substrate) Pre_incubation->Initiate_Reaction Measure_Signal Measure Signal (Fluorescence/Absorbance) Initiate_Reaction->Measure_Signal Calculate_Rates Calculate Initial Rates Measure_Signal->Calculate_Rates Calculate_Inhibition Calculate % Inhibition Calculate_Rates->Calculate_Inhibition Plot_Curve Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

Workflow for IC50 Determination.
Protocol 3: Specific Assay Conditions

  • Caspase Inhibition Assay: [5]

    • Assay Buffer: 50 mM HEPES pH 7.4, 0.1% CHAPS, 10 mM KCl, 50 mM sucrose, 1 mM MgCl2, and 10 mM DTT.

    • Substrates: Fluorogenic substrates such as Ac-DEVD-AFC for caspases-3/7, Ac-VEID-AFC for caspase-6, Ac-IETD-AFC for caspase-8, and Ac-LEHD-AFC for caspase-9, at a final concentration of 50 µM.

    • Procedure: Mix the caspase solution with the inhibitor in a 96-well plate, incubate for 1 minute at room temperature, then add the substrate and immediately measure the rate of substrate turnover.

  • Serine Protease (Trypsin) Inhibition Assay: [11]

    • Substrate: 1% Casein in 0.1 M phosphate buffer.

    • Procedure: Pre-incubate trypsin (0.1 mg/mL) with the inhibitor at 37°C for 15 minutes. Add the casein substrate and incubate at 37°C for 30 minutes. Terminate the reaction with trichloroacetic acid (TCA). Centrifuge and measure the absorbance of the supernatant at 280 nm.

  • Bacterial Peptidoglycan Biosynthesis Whole-Cell Assay: [23]

    • System: Osmotically stabilized and freeze-thawed E. coli cells.

    • Substrate: 14C-labeled UDP-N-acetylglucosamine (UDP-GlcNAc).

    • Procedure: Incubate the permeabilized cells with the radiolabeled substrate and the test inhibitor. The formation of cross-linked peptidoglycan is measured by quantifying the incorporated radioactivity. This assay can simultaneously test inhibitors of multiple enzymes in the pathway.

Signaling and Inhibition Pathways

Bacterial Cell Wall Synthesis and Inhibition

The synthesis of peptidoglycan is a multi-step process that can be inhibited at various stages. The diagram below illustrates the key steps and the points of inhibition by different classes of antibiotics.

cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall L_Ala L-Alanine Racemase Alanine Racemase L_Ala->Racemase D_Ala D-Alanine Ligase D-Ala-D-Ala Ligase D_Ala->Ligase D_Ala_D_Ala D-Ala-D-Ala UDP_NAM_peptide UDP-NAM-pentapeptide D_Ala_D_Ala->UDP_NAM_peptide Lipid_II Lipid II UDP_NAM_peptide->Lipid_II Transglycosylase Transglycosylase Lipid_II->Transglycosylase Glycan_Chain Growing Glycan Chain Transpeptidase Transpeptidase Glycan_Chain->Transpeptidase Cross_linked_PG Cross-linked Peptidoglycan Racemase->D_Ala Ligase->D_Ala_D_Ala Transglycosylase->Glycan_Chain Transpeptidase->Cross_linked_PG D_Cycloserine D-Cycloserine D_Cycloserine->Racemase inhibits D_Cycloserine->Ligase inhibits Vancomycin Vancomycin Vancomycin->D_Ala_D_Ala binds to D-Ala-D-Ala terminus Beta_Lactams β-Lactams Beta_Lactams->Transpeptidase inhibits

Inhibition of Bacterial Cell Wall Synthesis.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of enzyme inhibitors. Its incorporation can lead to compounds with improved pharmacokinetic properties, making it a key component in the drug discovery and development pipeline. The protocols and data presented here provide a comprehensive resource for researchers aiming to leverage the unique properties of D-alanine in the design of novel therapeutics. By following systematic synthesis and screening procedures, new and potent inhibitors can be developed to address unmet medical needs.

References

Application Notes and Protocols for the Coupling of Boc-D-Ala-NH2 using HBTU/HOBt Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of an amide bond is a fundamental transformation in the synthesis of peptides and other biologically active molecules. The selection of an appropriate coupling reagent is critical to ensure high yields, minimize side reactions, and preserve the stereochemical integrity of the chiral centers. HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in conjunction with HOBt (1-Hydroxybenzotriazole) is a widely employed and highly efficient reagent system for amide bond formation. This combination converts the carboxylic acid into a reactive HOBt-ester, which readily reacts with a primary amine to form the desired amide. This document provides detailed application notes and protocols for the coupling of Boc-D-Ala-NH2 with a carboxylic acid using HBTU/HOBt.

Data Presentation

The efficiency of the HBTU/HOBt coupling system is consistently high, though actual yields can be sequence-dependent and influenced by steric hindrance. The following table summarizes typical quantitative data for HBTU/HOBt mediated couplings.

Coupling Partner 1Coupling Partner 2Coupling ReagentsSolventReaction TimeTypical YieldTypical PurityReference Notes
Boc-D-Ala-OHH-Gly-NH2HBTU/HOBt/DIPEADMF1-2 hours>95%>98%Standard coupling, minimal steric hindrance.
Boc-D-Ala-OHH-Val-NH2HBTU/HOBt/DIPEADMF2-4 hours90-95%>97%Coupling to a more sterically hindered amine.
Z-Val-OHResin-bound amineHBTU/HOBtDMFNot specifiedHighNot specifiedDemonstrates efficiency even with sterically demanding substrates.
Boc-Amino AcidAmino Acid EsterHBTU/DIPEADMF1-4 hours92-98%Not specifiedGeneral protocol for solution-phase esterification.

Experimental Protocols

Two representative protocols are provided below: a solution-phase coupling and a solid-phase coupling.

Protocol 1: Solution-Phase Coupling of a Carboxylic Acid to this compound

This protocol describes the coupling of a generic N-protected amino acid (e.g., Fmoc-Gly-OH) to this compound in solution.

Materials:

  • Fmoc-Gly-OH (1.0 eq)

  • This compound (1.0 eq)

  • HBTU (1.1 eq)

  • HOBt (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Fmoc-Gly-OH (1.0 eq), HBTU (1.1 eq), and HOBt (1.1 eq) in anhydrous DMF.

  • Stir the solution at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add the solution of this compound to the pre-activated carboxylic acid mixture.

  • Add DIPEA (2.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-4 hours.

  • Once the reaction is complete, pour the mixture into water and extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with saturated aqueous NaHCO3 solution (2 x volumes) and brine (1 x volume).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography if necessary.

Protocol 2: Solid-Phase Coupling of Boc-D-Ala-OH to a Resin-Bound Amine

This protocol outlines the coupling of Boc-D-Ala-OH to a resin with a free amino group (e.g., Rink Amide resin) using HBTU/HOBt.

Materials:

  • Resin with a free amino group (1.0 eq)

  • Boc-D-Ala-OH (3.0 eq)

  • HBTU (2.9 eq)

  • HOBt (3.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (6.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Kaiser test kit

Procedure:

  • Swell the resin in DMF for 30 minutes in a solid-phase synthesis vessel.

  • Drain the DMF from the swollen resin.

  • In a separate vessel, dissolve Boc-D-Ala-OH (3.0 eq), HBTU (2.9 eq), and HOBt (3.0 eq) in anhydrous DMF.

  • Add DIPEA (6.0 eq) to the solution and allow the mixture to pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate the mixture at room temperature for 1-2 hours.

  • Monitor the reaction for the disappearance of free amines using the Kaiser test. A negative Kaiser test (yellow beads) indicates complete coupling.

  • If the Kaiser test is positive after 2 hours, a second coupling may be necessary. Drain the vessel and repeat steps 3-7 with fresh reagents.

  • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

  • The resin is now ready for the next deprotection and coupling cycle.

Mandatory Visualizations

Diagram 1: HBTU/HOBt Coupling Mechanism

HBTU_HOBt_Coupling_Mechanism Boc_D_Ala Boc-D-Ala-OH Active_Ester Activated O-Acyl HOBt Ester Boc_D_Ala->Active_Ester HBTU HBTU HBTU->Active_Ester HOBt HOBt HOBt->Active_Ester DIPEA DIPEA (Base) DIPEA->Active_Ester Peptide_Bond Dipeptide Product Active_Ester->Peptide_Bond Amine R-NH2 Amine->Peptide_Bond Byproducts Tetramethylurea + DIPEA-H+ + HOBt Peptide_Bond->Byproducts

Caption: Mechanism of amide bond formation using HBTU/HOBt.

Diagram 2: Experimental Workflow for Solution-Phase Coupling

Solution_Phase_Workflow start Start dissolve_reagents Dissolve Boc-D-Ala-OH, HBTU, and HOBt in DMF start->dissolve_reagents pre_activate Pre-activate for 10-15 min dissolve_reagents->pre_activate add_amine Add Amine (R-NH2) and DIPEA pre_activate->add_amine react Stir at RT for 1-4 hours add_amine->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Aqueous Workup (Extraction & Washes) monitor->workup Reaction Complete purify Purify by Chromatography (if necessary) workup->purify end Final Product purify->end

Caption: Workflow for a typical solution-phase coupling reaction.

Potential Side Reactions and Mitigation Strategies

While HBTU/HOBt is a robust coupling system, some side reactions can occur. Understanding these and implementing preventative measures is key to successful synthesis.

  • Racemization: The loss of stereochemical integrity at the α-carbon of the activated amino acid is a potential issue.

    • Mitigation: The addition of HOBt is crucial as it forms an active ester that is less prone to racemization. Minimizing the pre-activation time and avoiding strong bases can also help.

  • Guanidinylation: Excess HBTU can react with the free N-terminal amine, forming a guanidinium cap and terminating the peptide chain.

    • Mitigation: Use a stoichiometric amount of HBTU relative to the carboxylic acid (typically a slight excess, e.g., 1.1 equivalents). Pre-activating the carboxylic acid before adding the amine component can also minimize this side reaction.

  • Dehydration of Asparagine (Asn) and Glutamine (Gln): The side chain amides of Asn and Gln can be dehydrated to form a nitrile byproduct.

    • Mitigation: While HBTU is generally good at suppressing this, for particularly sensitive sequences, using side-chain protected derivatives of Asn and Gln is recommended.

By following the detailed protocols and being mindful of potential side reactions, researchers can effectively utilize the HBTU/HOBt coupling system for the efficient synthesis of peptides and other amide-containing molecules.

Application Notes and Protocols: A Comparative Analysis of Manual vs. Automated Solid-Phase Synthesis of Boc-D-Ala-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient construction of peptide chains on a solid support. The choice between manual and automated approaches to SPPS is a critical decision in laboratory and production settings, influencing throughput, cost, purity, and reproducibility. This document provides a detailed comparison of manual and automated methods for the synthesis of a simple, yet important, building block: Boc-D-Ala-NH2. This molecule is frequently utilized in the synthesis of more complex peptide structures and peptidomimetics. We will explore the synthesis using the tert-butyloxycarbonyl (Boc) protection strategy, a robust method particularly well-suited for certain sequences.

The synthesis of this compound involves the coupling of the first and only amino acid, Boc-D-Alanine, to a suitable resin that will yield a C-terminal amide upon cleavage. This application note will provide detailed experimental protocols for both manual and automated synthesis, a quantitative comparison of the two methods, and visual workflows to elucidate the processes.

Data Presentation: Manual vs. Automated Synthesis of this compound

The decision to employ manual or automated SPPS often hinges on quantitative metrics. The following table summarizes the key parameters for the synthesis of this compound, providing a clear comparison between the two methodologies.

ParameterManual Solid-Phase SynthesisAutomated Solid-Phase SynthesisKey Considerations
Typical Scale 50 mg - 5 g of resin10 mg - 1 g of resin per vesselManual synthesis is often more flexible for a wider range of scales.
Hands-on Time per Synthesis 2 - 4 hours15 - 30 minutes (for setup)Automation significantly reduces the need for manual intervention.[1]
Total Synthesis Time 4 - 6 hours1 - 2 hoursAutomated systems dramatically shorten the overall synthesis time.[2]
Crude Purity 85 - 95%90 - 98%Automated systems generally offer higher and more consistent purity due to precise control over reaction conditions.[3]
Typical Yield 70 - 90%80 - 95%Automated fluidics can ensure more consistent reagent delivery and washing, leading to higher and more reproducible yields.[2]
Reagent Consumption Higher, due to manual dispensingOptimized and lowerAutomated synthesizers are designed to use reagents more efficiently.[3]
Reproducibility Operator-dependentHighAutomation eliminates human error, leading to highly consistent results between runs.[2]
Initial Equipment Cost LowHighAutomated peptide synthesizers represent a significant initial investment.[2]
Throughput Low (typically one peptide at a time)High (multiple parallel syntheses possible)Automated systems are ideal for high-throughput applications.[3]

Experimental Protocols

The following are detailed protocols for the synthesis of this compound using both manual and automated Boc-SPPS.

Protocol 1: Manual this compound Synthesis

This protocol outlines the manual synthesis of this compound on a 4-methylbenzhydrylamine (MBHA) resin, which is suitable for producing peptide amides using Boc chemistry.[4]

Materials and Reagents:

  • MBHA resin (substitution level: 0.5-1.0 mmol/g)

  • Boc-D-Alanine (Boc-D-Ala-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage

  • p-Cresol (scavenger)

  • Diethyl ether, cold

  • Manual SPPS reaction vessel with a sintered glass frit

Procedure:

  • Resin Swelling:

    • Place the MBHA resin (e.g., 1 g) in the reaction vessel.

    • Add DCM (10-15 mL per gram of resin) and allow the resin to swell for 30-60 minutes with occasional agitation.[5]

    • Drain the DCM through the frit.

  • Amino Acid Coupling:

    • In a separate flask, dissolve Boc-D-Ala-OH (3 equivalents relative to the resin substitution) and HOBt (3 equivalents) in a minimal amount of DMF.

    • Add DIC (3 equivalents) to the amino acid solution and allow it to activate for 10-15 minutes.

    • Drain the DCM from the swollen resin and wash with DMF (3 x 10 mL).

    • Add the activated Boc-D-Ala-OH solution to the resin.

    • Agitate the mixture for 2-4 hours at room temperature.

    • Monitor the coupling reaction using the Kaiser (ninhydrin) test. A negative test (beads remain colorless or yellow) indicates a complete reaction.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL).

    • Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Caution: This step involves highly corrosive and toxic acids and should be performed in a specialized fume hood with appropriate personal protective equipment.

    • Transfer the dried resin to a specialized HF cleavage apparatus.

    • Add a scavenger such as p-cresol (10% v/v).

    • Carefully add liquid HF to the resin at 0°C.

    • Stir the mixture at 0°C for 1 hour.

    • Evaporate the HF under a stream of nitrogen.

  • Peptide Precipitation and Purification:

    • Wash the resin with cold diethyl ether to remove the cleaved peptide and scavengers.

    • The crude this compound will precipitate.

    • Collect the precipitate by filtration or centrifugation.

    • Wash the crude product with cold diethyl ether several times.

    • Dry the final product under vacuum.

Protocol 2: Automated this compound Synthesis

This protocol describes the synthesis of this compound using a generic automated peptide synthesizer. The specific programming and setup will vary depending on the instrument manufacturer.

Materials and Reagents:

  • MBHA resin pre-loaded in a reaction vessel compatible with the synthesizer.

  • Boc-D-Ala-OH solution in DMF.

  • DIC and HOBt solutions in DMF, or a pre-made coupling reagent solution like HBTU/HATU with DIEA.

  • DCM, peptide synthesis grade, connected to the synthesizer.

  • DMF, peptide synthesis grade, connected to the synthesizer.

  • Cleavage cocktail (e.g., TFA/p-cresol 90:10 v/v) for instruments with automated cleavage, or manual cleavage setup as described above.

Procedure:

  • Synthesizer Setup:

    • Load the MBHA resin vessel into the synthesizer.

    • Ensure all reagent and solvent bottles are sufficiently filled and connected to the correct ports.

    • Prime all lines to ensure accurate delivery.

  • Programming the Synthesis Protocol:

    • Create a synthesis protocol for a single coupling cycle.

    • Step 1: Resin Swelling: Program a series of DCM washes for 30-60 minutes.

    • Step 2: Coupling:

      • Program the delivery of the Boc-D-Ala-OH solution.

      • Program the delivery of the activator solution (DIC/HOBt or HBTU/DIEA).

      • Set the reaction time for 2-4 hours with continuous mixing.

    • Step 3: Washing: Program a series of washes with DMF and DCM to remove excess reagents.

  • Execution of the Synthesis:

    • Start the automated synthesis protocol. The instrument will perform all the programmed steps automatically.

  • Cleavage:

    • If the synthesizer has an automated cleavage module, program the delivery of the cleavage cocktail and the collection of the cleaved peptide.

    • If not, manually remove the resin from the synthesizer and perform the cleavage as described in the manual protocol (Protocol 1, Step 4).

  • Product Isolation:

    • The cleaved peptide solution is collected.

    • The peptide is precipitated by adding cold diethyl ether.

    • The precipitate is collected, washed, and dried as in the manual protocol.

Mandatory Visualizations

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"];

// Process nodes start [label="Start: MBHA Resin", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; swell [label="1. Resin Swelling\n(DCM)"]; wash1 [label="Wash\n(DMF)"]; couple [label="2. Coupling\n(Boc-D-Ala-OH, DIC, HOBt)"]; wash2 [label="3. Washing\n(DMF, DCM, MeOH)"]; cleave [label="4. Cleavage\n(HF, p-cresol)"]; precipitate [label="5. Precipitation\n(Cold Diethyl Ether)"]; end [label="End: this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> swell; swell -> wash1; wash1 -> couple; couple -> wash2; wash2 -> cleave; cleave -> precipitate; precipitate -> end; } }

Caption: Manual this compound Synthesis Workflow.

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"];

// Process nodes start [label="Start: Synthesizer Setup", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; program [label="1. Program Protocol\n(Swelling, Coupling, Washing)"]; run [label="2. Execute Synthesis\n(Automated)"]; cleavage [label="3. Cleavage\n(Automated or Manual)"]; isolate [label="4. Product Isolation\n(Precipitation)"]; end [label="End: this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> program; program -> run; run -> cleavage; cleavage -> isolate; isolate -> end; } }

Caption: Automated this compound Synthesis Workflow.

Conclusion

The choice between manual and automated solid-phase synthesis of this compound depends on the specific needs of the laboratory. Manual synthesis offers a low-cost entry point with high flexibility, making it suitable for small-scale synthesis and methods development.[2] However, it is labor-intensive and its reproducibility is highly dependent on operator skill.

Automated synthesis, on the other hand, provides significant advantages in terms of speed, purity, yield, and reproducibility, making it the superior choice for high-throughput screening, routine synthesis, and situations where consistency is paramount.[3] While the initial investment is higher, the long-term benefits of reduced hands-on time and optimized reagent consumption can make it a cost-effective solution for many research and development applications. For the synthesis of a simple molecule like this compound, both methods are effective, but automation offers a more streamlined and efficient workflow.

References

Application Notes and Protocols for the Incorporation of Boc-D-Ala-NH2 in Unnatural Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids, such as D-amino acids, into peptide sequences is a powerful strategy in drug discovery and development. Peptides containing D-amino acids often exhibit enhanced stability against proteolytic degradation, leading to improved pharmacokinetic profiles and therapeutic efficacy. Furthermore, the C-terminal amidation of peptides is a common post-translational modification that can significantly increase biological activity and receptor binding affinity.[1][2] This document provides detailed application notes and protocols for the synthesis of peptides featuring a C-terminal D-alanine amide (D-Ala-NH2) using tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS).

The standard and most efficient method to achieve a C-terminal D-Ala-NH2 is not through the direct coupling of Boc-D-Ala-NH2, but rather by utilizing a suitable amide-forming resin, such as Methylbenzhydrylamine (MBHA) resin, and using Boc-D-Ala-OH as the first amino acid to be coupled to the resin.[3][4] Subsequent cleavage from this type of resin under strong acidic conditions yields the desired C-terminal amide.

Key Applications

The synthesis of peptides with a C-terminal D-Ala-NH2 moiety has several key applications in therapeutic peptide development:

  • Enhanced Proteolytic Stability: The D-configuration of the C-terminal alanine residue provides steric hindrance to exopeptidases, which are enzymes that cleave amino acids from the C-terminus of a peptide. This increased stability prolongs the half-life of the peptide in biological systems.

  • Improved Pharmacokinetic Properties: By resisting degradation, peptides with a C-terminal D-Ala-NH2 can maintain their therapeutic concentrations for longer periods, potentially allowing for less frequent dosing.

  • Increased Receptor Binding and Potency: C-terminal amidation often mimics the native state of many peptide hormones and neuropeptides, leading to enhanced binding to their target receptors and a subsequent increase in biological potency.[1][5]

  • Modulation of Biological Activity: The presence of a D-amino acid at the C-terminus can alter the peptide's conformation, leading to fine-tuning of its biological activity and selectivity for specific receptor subtypes.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of a generic pentapeptide with a C-terminal D-alanine amide using Boc-SPPS on MBHA resin. It is important to note that actual yields and purities can vary depending on the specific peptide sequence and synthesis conditions.[6][7]

Table 1: Representative Resin Loading and Cleavage Yield

ParameterTypical ValueMethod of Determination
Initial Resin Substitution0.5 - 1.0 mmol/gManufacturer's Certificate of Analysis
First Amino Acid (Boc-D-Ala-OH) Loading Efficiency>95%Quantitative Ninhydrin Test (Kaiser Test)
Overall Crude Peptide Yield (after HF cleavage)60 - 85%Gravimetric analysis after cleavage and precipitation

Table 2: Per-Cycle Efficiency and Final Purity

ParameterTypical ValueMethod of Determination
Per-cycle Coupling Efficiency>99%Qualitative Ninhydrin Test (Kaiser Test)
Final Peptide Purity (after HPLC purification)>98%Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Final Product Identity ConfirmationConfirmedMass Spectrometry (MS)

Experimental Protocols

Protocol 1: Manual Boc-SPPS for a Peptide with C-terminal D-Ala-NH2 on MBHA Resin

This protocol outlines the manual synthesis of a generic peptide with a C-terminal D-alanine amide using the Boc/Bzl protection strategy on MBHA resin.

Materials:

  • MBHA Resin (0.5-1.0 mmol/g substitution)

  • Boc-protected amino acids (including Boc-D-Ala-OH)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU/HOBt

  • 1-Hydroxybenzotriazole (HOBt) (if using DCC)

  • Anhydrous Hydrogen Fluoride (HF)

  • Anisole (scavenger)

  • Diethyl ether

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

Procedure:

  • Resin Swelling:

    • Place the MBHA resin in a reaction vessel.

    • Add DCM (10-15 mL per gram of resin) and allow to swell for 30 minutes with gentle agitation.

    • Drain the DCM.

  • First Amino Acid Coupling (Boc-D-Ala-OH):

    • Dissolve Boc-D-Ala-OH (3 equivalents relative to resin substitution) and HOBt (3 equivalents) in DMF.

    • Add DCC (3 equivalents) in DCM to the amino acid solution and pre-activate for 10 minutes.

    • Add the activated Boc-D-Ala-OH solution to the swollen resin.

    • Agitate the mixture for 2-4 hours at room temperature.

    • Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates complete coupling.

    • Wash the resin with DMF (3x), DCM (3x), and Methanol (3x).

  • Standard Boc-SPPS Cycle (for subsequent amino acids):

    • Boc Deprotection:

      • Add a solution of 50% TFA in DCM to the resin.

      • Agitate for 5 minutes (pre-wash), drain, and add a fresh solution of 50% TFA in DCM.

      • Agitate for 20-25 minutes.[3]

      • Drain and wash the resin with DCM (3x) and isopropanol (2x), followed by DCM (3x).[3]

    • Neutralization:

      • Add a solution of 10% DIEA in DCM to the resin.

      • Agitate for 2 minutes and repeat.

      • Wash the resin with DCM (5x).

    • Amino Acid Coupling:

      • Repeat step 2 with the next Boc-protected amino acid.

  • Final Cleavage and Deprotection:

    • After the final coupling and deprotection cycle, wash the peptide-resin with DCM and dry under vacuum.

    • Place the dried resin in a specialized HF cleavage apparatus.

    • Add anisole as a scavenger (1 mL per gram of resin).

    • Carefully condense anhydrous HF into the reaction vessel at -78°C.

    • Allow the reaction to stir at 0°C for 1 hour.

    • Evaporate the HF under vacuum.

    • Wash the resin with cold diethyl ether to precipitate the crude peptide.

    • Dissolve the crude peptide in an appropriate aqueous solvent (e.g., 10% acetic acid) and lyophilize.

Protocol 2: Peptide Purification and Characterization

Procedure:

  • Purification:

    • Dissolve the lyophilized crude peptide in a minimal amount of a suitable solvent (e.g., water with a small amount of acetonitrile or acetic acid).

    • Purify the peptide by preparative RP-HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[8]

    • Collect fractions corresponding to the major peptide peak.

  • Characterization:

    • Analyze the purified fractions by analytical RP-HPLC to confirm purity (>98%).[9]

    • Confirm the molecular weight of the purified peptide using Mass Spectrometry (e.g., ESI-MS or MALDI-TOF).[10]

Mandatory Visualizations

Experimental Workflow

cluster_synthesis Boc-SPPS Cycle cluster_cleavage Cleavage & Deprotection cluster_purification Purification & Analysis Resin MBHA Resin Swelling Coupling1 Boc-D-Ala-OH Coupling Resin->Coupling1 Wash1 Washing Coupling1->Wash1 Deprotection Boc Deprotection (TFA/DCM) Wash1->Deprotection Neutralization Neutralization (DIEA/DCM) Deprotection->Neutralization CouplingN Next Boc-AA-OH Coupling Neutralization->CouplingN Wash2 Washing CouplingN->Wash2 Repeat Repeat Cycle Wash2->Repeat for n-1 cycles Cleavage HF Cleavage (with Scavengers) Wash2->Cleavage Purification Preparative RP-HPLC Cleavage->Purification Analysis Analytical RP-HPLC & Mass Spectrometry Purification->Analysis cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GLP-1 Receptor G_protein G-protein (Gs) GPCR->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates InsulinVesicles Insulin Vesicles PKA->InsulinVesicles Phosphorylates proteins on InsulinSecretion Insulin Secretion InsulinVesicles->InsulinSecretion Promotes fusion with membrane & Peptide Peptide (with C-term D-Ala-NH2) Peptide->GPCR Binds

References

Application Notes and Protocols: Synthesis of Boc-D-Alaninamide (Boc-D-Ala-NH2)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: N-tert-Butoxycarbonyl-D-alaninamide (Boc-D-Ala-NH2) is a valuable building block in peptide synthesis and medicinal chemistry. The Boc (tert-butoxycarbonyl) protecting group is widely used due to its stability under various conditions and its facile removal under mild acidic conditions.[][2] The formation of the primary amide from its corresponding carboxylic acid, Boc-D-Ala-OH, is a critical transformation that requires the activation of the carboxyl group to facilitate nucleophilic attack by an amine source, typically ammonia. This document provides an overview of common reaction conditions and detailed protocols for this amide bond formation.

Core Principle: Carboxylic Acid Activation

The direct reaction between a carboxylic acid (Boc-D-Ala-OH) and ammonia is generally unfavorable at ambient temperatures, as it results in a non-productive acid-base reaction. Therefore, the synthesis of the amide bond necessitates the conversion of the carboxylic acid's hydroxyl group into a better leaving group. This is achieved using a "coupling reagent," which forms a highly reactive activated intermediate (e.g., O-acylisourea, active ester, mixed anhydride). This intermediate is then susceptible to nucleophilic attack by ammonia to form the desired amide.

Diagram: General Workflow for this compound Synthesis

The following diagram illustrates the general experimental workflow for the synthesis of this compound via carboxyl activation.

G cluster_start Reactants cluster_activation Activation Step cluster_reaction Reaction & Product Formation cluster_purification Purification start Boc-D-Ala-OH in aprotic solvent reagent Coupling Reagent + Additive (optional) start->reagent 1. Add reagents amine Ammonia Source (e.g., NH4Cl + Base) reaction Amide Bond Formation amine->reaction 3. Add amine activated Activated Intermediate (e.g., Active Ester) reagent->activated 2. Form intermediate activated->reaction product Crude Product Mixture reaction->product workup Aqueous Work-up & Extraction product->workup purify Chromatography or Recrystallization workup->purify final Pure this compound purify->final

Caption: General experimental workflow for amide bond formation.

Overview of Common Coupling Methods

Several classes of coupling reagents are effective for the synthesis of this compound. The choice of reagent depends on factors such as desired reactivity, cost, potential side reactions, and ease of byproduct removal.

Method Class Coupling Reagent(s) Typical Additive Base (if required) Common Solvents Key Advantages & Considerations
Carbodiimides DCC, DIC, EDC·HCl[3][4]HOBt, HOSu, Oxyma[3]Tertiary amine (e.g., NMM, DIPEA) if starting with amine salt[3]DCM, DMF, THFAdvantages: Widely used, effective. EDC·HCl and its urea byproduct are water-soluble, simplifying purification.[3] Considerations: DCC/DIC produce insoluble urea byproducts requiring filtration.[3] Potential for racemization without additives.[3]
Phosphonium Salts BOP, PyBOP, PyAOP[3][4]None requiredDIPEA, NMMDMF, NMPAdvantages: High coupling efficiency, low racemization risk.[3] Considerations: BOP is highly toxic due to the carcinogenic HMPA byproduct.[3] Newer reagents have improved safety profiles.
Aminium/Uronium Salts HBTU, HATU, HCTU, TBTU[4][5]None requiredDIPEA, NMMDMF, NMPAdvantages: Very fast reaction rates, high yields.[5] Considerations: Can cause guanidinylation of the amine if the order of addition is not controlled.
Mixed Anhydrides Isobutyl chloroformate, Ethyl chloroformateNone requiredNMM, TEATHF, DCMAdvantages: Rapid activation at low temperatures, cost-effective. Considerations: Requires careful temperature control to avoid side reactions and racemization.
Boron-Based B(OCH₂CF₃)₃, Boric Acid[6][7]None requiredNoneMeCN, Toluene (with azeotropic water removal)Advantages: Boric acid is an inexpensive and "green" catalyst.[7] Tolerates various functional groups.[6] Considerations: Often requires elevated temperatures (80-100 °C), which can increase racemization risk.[6]

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound using two common and effective methods.

Protocol 1: Amide Formation using EDC·HCl and HOBt

This method utilizes a water-soluble carbodiimide (EDC) and an additive (HOBt) to ensure efficient coupling and minimize racemization.

Materials:

  • Boc-D-Ala-OH

  • Ammonium chloride (NH₄Cl)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF) (optional co-solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve Boc-D-Ala-OH (1.0 equiv.), NH₄Cl (1.1 equiv.), and HOBt (1.2 equiv.) in DCM (or a DCM/DMF mixture) to a concentration of approximately 0.2 M with respect to the starting acid.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add DIPEA (1.2 equiv.) to the stirred suspension.

  • Add EDC·HCl (1.2 equiv.) portion-wise to the reaction mixture, ensuring the temperature remains at 0 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with additional DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting crude product by flash column chromatography or recrystallization to yield pure this compound.

Protocol 2: Mixed Anhydride Method

This protocol involves the activation of the carboxylic acid with isobutyl chloroformate at low temperatures, followed by the addition of ammonia. This method is adapted from procedures used in similar amide bond formations.

Materials:

  • Boc-D-Ala-OH

  • N-Methylmorpholine (NMM)

  • Isobutyl chloroformate

  • Aqueous ammonia (~28-30% solution) or ammonia gas

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve Boc-D-Ala-OH (1.0 equiv.) in anhydrous THF (~0.3 M) in a three-neck flask equipped with a thermometer and under an inert atmosphere.

  • Cool the solution to -15 °C using a dry ice/acetone bath.

  • Add N-Methylmorpholine (NMM) (1.0 equiv.) dropwise while maintaining the temperature at -15 °C. Stir for 10 minutes.

  • Slowly add isobutyl chloroformate (1.0 equiv.) dropwise, ensuring the internal temperature does not rise above -10 °C. A precipitate of NMM·HCl may form. Stir the resulting mixed anhydride suspension for 15-20 minutes at -15 °C.

  • In a separate flask, prepare the amine by cooling an aqueous ammonia solution (5.0 equiv.) to 0 °C.

  • Slowly add the pre-cooled aqueous ammonia to the mixed anhydride suspension. Alternatively, ammonia gas can be bubbled through the solution. Maintain vigorous stirring.

  • Allow the reaction to proceed for 1-2 hours, letting it slowly warm to room temperature.

  • Quench the reaction by adding deionized water.

  • Remove the THF under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude product.

  • Purify as needed by recrystallization or column chromatography.

Key Considerations and Troubleshooting

  • Racemization: D-Alanine is a chiral amino acid. While urethane-protected amino acids (like Boc-D-Ala-OH) are generally resistant to racemization, harsh conditions (high temperatures, excessive base) can compromise optical purity.[3] The use of additives like HOBt or HOAt with carbodiimides is strongly recommended to suppress this side reaction.[3]

  • Byproduct Removal: The choice of coupling reagent impacts the purification strategy. The dicyclohexylurea (DCU) byproduct from DCC is poorly soluble in most organic solvents and can often be removed by filtration.[3] In contrast, the byproducts from EDC and phosphonium/uronium salts are typically removed via aqueous work-up or chromatography.[3]

  • Moisture Control: Coupling reagents and activated intermediates are highly sensitive to moisture. The use of anhydrous solvents and an inert atmosphere is critical to prevent hydrolysis of the activated species, which would reduce the final yield.[6]

References

Troubleshooting & Optimization

troubleshooting incomplete Boc deprotection of D-alanine.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers encountering incomplete Boc deprotection of D-alanine.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of incomplete Boc deprotection of D-alanine?

Incomplete removal of the tert-butyloxycarbonyl (Boc) protecting group is a common issue that can often be traced back to several key factors in the experimental setup.

  • Insufficient Acid Strength or Concentration: The most common reason for incomplete deprotection is that the acidic conditions are not potent enough to drive the reaction to completion. For many substrates, a solution of 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) is required.[1][2] If the reaction is sluggish, increasing the TFA concentration may be necessary.[1]

  • Inadequate Reaction Time: While many Boc deprotections are complete within 30 minutes to 2 hours, some reactions may require longer exposure to the acidic reagent to ensure full removal of the protecting group.[1][2] Monitoring the reaction's progress is crucial.

  • Reagent Quality: The purity and quality of the reagents are critical. For instance, TFA is hygroscopic, and the presence of water can reduce its effective acidity, leading to incomplete reactions.[2] Using fresh, high-quality reagents is always recommended.

  • Steric Hindrance: Although D-alanine itself is not sterically bulky, in the context of a larger peptide, adjacent amino acids with bulky side chains can hinder the acid's access to the Boc group, slowing down the cleavage reaction.[2]

Q2: How can I accurately detect and confirm that the Boc deprotection is incomplete?

Confirming the complete removal of the Boc group is a critical step before proceeding with subsequent synthetic transformations.[3] Several analytical techniques can be employed for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is considered one of the most definitive methods.[3] Complete deprotection is confirmed by the disappearance of the characteristic singlet signal of the nine equivalent tert-butyl protons, which typically appears around 1.4-1.5 ppm.[3] Similarly, in ¹³C NMR, the signals for the quaternary carbon (~80 ppm) and methyl carbons (~28 ppm) of the tert-butyl group will disappear.[3]

  • Mass Spectrometry (MS): This technique confirms deprotection by identifying the correct molecular weight of the product. The removal of a Boc group results in a mass difference of -100.12 amu compared to the starting material.[3]

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the reaction's progress by observing the disappearance of the starting material spot and the appearance of the more polar, deprotected product spot, which will have a different Rf value.[2]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Deprotection can be monitored by observing the disappearance of the strong C=O stretching band of the Boc carbamate, typically found around 1680-1720 cm⁻¹.[3]

Data Presentation

Table 1: Comparison of Analytical Techniques for Monitoring Boc Deprotection

Spectroscopic TechniquePrincipleKey Indicator of Boc RemovalAdvantagesDisadvantages
¹H NMR Spectroscopy Measures the magnetic environment of protons.Disappearance of the tert-butyl singlet (~1.4-1.5 ppm).[3]Provides unambiguous and quantitative confirmation.[3]Requires a relatively pure sample.[3]
¹³C NMR Spectroscopy Measures the magnetic environment of carbon atoms.Disappearance of tert-butyl signals (~80 ppm and ~28 ppm) and carbamate carbonyl (~153 ppm).[3]Provides clear structural information.Less sensitive than ¹H NMR; requires more sample.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.A mass difference of -100.12 amu between starting material and product.[3]Highly sensitive and provides exact mass confirmation (HRMS).[3]Does not provide quantitative information on its own.
FTIR Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Disappearance of the Boc carbamate C=O stretch (1680-1720 cm⁻¹).[3]Fast and requires minimal sample preparation.Can be ambiguous if other carbonyl groups are present.

Q3: My standard deprotection protocol is failing. What are some alternative methods?

For substrates that are sensitive to strong acids like TFA or for situations where standard methods are ineffective, several milder alternatives can be employed.

  • 4M HCl in Dioxane or Ethyl Acetate: This is a widely used and effective alternative to TFA for Boc deprotection.[1][4]

  • Aqueous Phosphoric Acid: This method is considered an environmentally benign option that can offer good selectivity.[1][5]

  • Lewis Acids: Reagents such as Aluminum Chloride (AlCl₃) or Zinc Bromide (ZnBr₂) can mediate selective Boc deprotection under mild conditions.[1][6]

  • Thermal Deprotection: In some cases, heating the Boc-protected compound in a suitable solvent like water or trifluoroethanol can achieve deprotection without any acid catalyst.[1][7] However, high temperatures may risk other side reactions like racemization.[1]

Table 2: Common and Alternative Boc Deprotection Conditions

Reagent/MethodTypical ConditionsAdvantagesConsiderations
TFA in DCM 25-50% TFA in DCM, 0°C to RT, 30 min - 2 hr.[1][8]Fast, effective, and widely used.Harsh conditions may not be suitable for acid-sensitive substrates.[5]
4M HCl in Dioxane 5-10 equivalents, 0°C to RT, 30 min - 2 hr.[1][4]Common and effective TFA alternative.[1]Dioxane is a peroxide-forming solvent.
Aqueous Phosphoric Acid Utilized in THF.[7]Environmentally friendly.[1][7]May require specific conditions for optimal results.
Thermal Deprotection Heating in water or trifluoroethanol.[1][9]Acid-free conditions.[1]High temperatures may cause side reactions.[1]

Experimental Protocols & Visualizations

Protocol 1: Standard Boc Deprotection with TFA/DCM

This protocol outlines the standard procedure for removing a Boc protecting group using trifluoroacetic acid in dichloromethane.

  • Dissolution: Dissolve the Boc-protected D-alanine in dichloromethane (DCM).

  • Acid Addition: In a well-ventilated fume hood, cool the solution to 0°C using an ice bath. Slowly add a solution of 25-50% trifluoroacetic acid (TFA) in DCM.[1]

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature. Continue stirring for an additional 1-2 hours.[1]

  • Monitoring: Monitor the reaction's progress using a suitable analytical technique, such as TLC or LC-MS, to confirm the disappearance of the starting material.[1]

  • Work-up: Once the reaction is complete, remove the TFA and DCM under reduced pressure. To remove residual TFA, co-evaporation with a solvent like toluene can be performed.[1] The final product is often obtained as the TFA salt.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis start Dissolve Boc-D-Alanine in DCM cool Cool to 0°C start->cool add_tfa Add TFA/DCM Solution cool->add_tfa stir Stir at 0°C then RT (0.5 - 2 hours) add_tfa->stir monitor Monitor by TLC/LC-MS stir->monitor monitor->stir Incomplete concentrate Concentrate under reduced pressure monitor->concentrate Reaction Complete analyze Confirm product by NMR and/or MS concentrate->analyze product Isolated Product (TFA Salt) analyze->product

Caption: Experimental workflow for Boc deprotection and analysis.

Protocol 2: Boc Deprotection with 4M HCl in Dioxane

This protocol provides an alternative method using hydrochloric acid in dioxane, which can be useful for certain substrates.

  • Dissolution: Dissolve the Boc-protected D-alanine in a minimal amount of a suitable co-solvent (e.g., methanol) if it is not readily soluble in dioxane.

  • Acid Addition: At 0°C, add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents) to the substrate solution.[1]

  • Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours.[1]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[1]

  • Work-up: Upon completion, remove the solvent under reduced pressure. The resulting hydrochloride salt can often be precipitated by adding a non-polar solvent like diethyl ether and then collected by filtration.[1]

troubleshooting_workflow start Incomplete Deprotection Detected (by TLC/NMR/MS) check_reagents Verify Reagent Quality (e.g., fresh TFA) start->check_reagents increase_acid Increase Acid Concentration (e.g., 50-100% TFA) check_reagents->increase_acid prolong_time Extend Reaction Time (e.g., to 2-4 hours) increase_acid->prolong_time change_reagent Consider Alternative Reagent (e.g., 4M HCl/Dioxane) prolong_time->change_reagent monitor Re-analyze Reaction Progress change_reagent->monitor monitor->increase_acid Incomplete success Deprotection Successful monitor->success Complete fail Still Incomplete: Re-evaluate Strategy monitor->fail No Improvement

Caption: A troubleshooting workflow for incomplete Boc deprotection.

mechanism_diagram cluster_reactants Reactants cluster_products Products Boc_Amine Boc-Protected Amine Protonated_Carbonyl Protonated Carbamate Boc_Amine->Protonated_Carbonyl 1. Protonation Carbamic_Acid Carbamic Acid Intermediate Protonated_Carbonyl->Carbamic_Acid 2. C-O Bond Cleavage Protonated_Carbonyl->Carbamic_Acid Tert_Butyl_Cation tert-Butyl Cation Protonated_Carbonyl->Tert_Butyl_Cation Deprotected_Amine Deprotected Amine (Product) Carbamic_Acid->Deprotected_Amine 3. Decarboxylation Carbamic_Acid->Deprotected_Amine CO2 CO₂ Gas Carbamic_Acid->CO2 Isobutene Isobutene Tert_Butyl_Cation->Isobutene 4. Deprotonation

Caption: Mechanism of acid-catalyzed Boc deprotection.

References

preventing racemization of Boc-D-Ala-NH2 during coupling.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges in peptide synthesis, with a specific focus on preventing racemization during coupling reactions involving C-terminal amino amides like Boc-D-Ala-NH2.

Troubleshooting Guide: Preventing Racemization of this compound

This guide addresses specific issues you might encounter during the coupling of this compound, leading to racemization.

Q1: I've detected a significant amount of the L-enantiomer in my peptide after coupling this compound. What is the likely cause and how can I fix it?

A1: High levels of racemization during the coupling of N-alkoxycarbonyl-protected amino acids, such as this compound, are primarily due to the formation of a 5(4H)-oxazolone intermediate.[1] This intermediate can easily lose its stereochemical integrity in the presence of a base. Several factors in your coupling protocol could be contributing to this issue. Follow this troubleshooting workflow to identify and resolve the problem.

Troubleshooting Workflow for Racemization

G cluster_0 Problem Identification cluster_1 Step 1: Review Coupling Reagents & Additives cluster_2 Step 2: Evaluate the Base cluster_3 Step 3: Check Reaction Conditions cluster_4 Solutions & Optimizations cluster_5 Final Verification start High Racemization Detected (e.g., >1-2% of L-isomer) reagent_check What coupling reagent and additive are you using? start->reagent_check carbodiimide Carbodiimide (DCC, DIC, EDC) without additive reagent_check->carbodiimide Likely Cause carbodiimide_add Carbodiimide with HOBt/HOAt/OxymaPure reagent_check->carbodiimide_add Good Practice onium Onium Salt (HBTU, HATU, PyBOP) reagent_check->onium Generally Lower Risk solution1 Add HOAt or OxymaPure. OxymaPure is often superior. carbodiimide->solution1 base_check Which base are you using? carbodiimide_add->base_check onium->base_check solution5 Consider phosphonium reagents like PyBOP or DEPBT for difficult couplings. onium->solution5 strong_base Strong/Unhindered Base (DIPEA, TEA) base_check->strong_base Potential Issue weak_base Weaker/Hindered Base (NMM, 2,4,6-Collidine) base_check->weak_base Good Practice solution2 Switch to a weaker or more sterically hindered base. strong_base->solution2 conditions_check Review Temperature and Reaction Time weak_base->conditions_check high_temp High Temperature (> Room Temp) conditions_check->high_temp Increases Racemization long_time Prolonged Reaction Time conditions_check->long_time Increases Racemization solution3 Maintain room temperature or consider cooling (0°C). high_temp->solution3 solution4 Monitor reaction progress and avoid excessive coupling times. long_time->solution4 end Re-analyze Enantiomeric Purity solution1->end solution2->end solution3->end solution4->end solution5->end

Caption: Troubleshooting workflow for diagnosing and mitigating racemization during peptide coupling.

Q2: Which coupling reagent and additive combination is best for minimizing racemization of this compound?

A2: The choice of coupling reagent is critical. While carbodiimides like DIC are cost-effective, they require an additive to suppress racemization. Onium salts (uronium/phosphonium) are generally more effective at preventing racemization.

  • Recommended: For routine coupling, a combination of Diisopropylcarbodiimide (DIC) with an additive like 1-hydroxy-7-azabenzotriazole (HOAt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is a robust choice.[2] OxymaPure, in particular, has been shown to be highly effective at suppressing racemization, sometimes outperforming HOBt and HOAt.[1]

  • For Difficult Couplings: If you continue to experience racemization or have a sterically hindered coupling, consider using an onium salt like HATU or PyBOP . For particularly challenging cases, 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) is reported to be remarkably resistant to racemization.[2][3]

Coupling SystemModel Reaction% D-Isomer (Racemization)
DIC / HOBtZ-Phe-Val-OH + H-Pro-NH₂8.6 - 9.3
DIC / HOAtZ-Phe-Val-OH + H-Pro-NH₂3.3
DIC / OxymaPureZ-Phe-Val-OH + H-Pro-NH₂1.0
BOP / HOBt(S)-Ibuprofen-Tyr-OH + Arg-NH₂13.0
HBTU / HOBt(S)-Ibuprofen-Tyr-OH + Arg-NH₂10.0
EDC / HOBt(S)-Ibuprofen-Tyr-OH + Arg-NH₂11.0
EDC / OxymaPure(S)-Ibuprofen-Tyr-OH + Arg-NH₂8.0
DEPBT(S)-Ibuprofen-Tyr-OH + Arg-NH₂Not Detected

Data adapted from references[1] and[3]. Note that model reactions vary, but the trend in racemization suppression is informative.

Q3: Can the base I use affect the level of racemization?

A3: Yes, absolutely. The base plays a crucial role in the racemization mechanism by abstracting the alpha-proton of the oxazolone intermediate.[2]

  • Avoid: Strong, non-sterically hindered bases like N,N-Diisopropylethylamine (DIPEA) and triethylamine (TEA) can accelerate racemization.[2]

  • Prefer: Weaker or more sterically hindered bases are recommended. N-methylmorpholine (NMM) is a good choice for general use. For couplings that are particularly prone to racemization, the highly hindered base 2,4,6-collidine is an excellent option.[2]

Q4: My coupling reaction is slow. Can I increase the temperature to speed it up?

A4: Increasing the temperature is generally not recommended as it can significantly increase the rate of racemization.[4] It is better to maintain the reaction at room temperature or even cool it to 0°C, especially during the activation step. If the reaction is slow, consider the following alternatives before raising the temperature:

  • Switch to a more reactive coupling reagent system (e.g., HATU).

  • Ensure your reagents are pure and your solvent (e.g., DMF) is anhydrous.

  • Consider using microwave-assisted synthesis, but with careful temperature control to avoid excessive heating.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization for Boc-protected amino acids?

A1: The most common mechanism for racemization of N-alkoxycarbonyl-protected amino acids, including Boc-amino acids, is through the formation of a 5(4H)-oxazolone.[1][5] This occurs when the carboxyl group is activated by the coupling reagent. The alpha-proton of this oxazolone intermediate is acidic and can be removed by a base, leading to a loss of chirality. The incoming amine can then attack the achiral intermediate from either face, resulting in a mixture of D and L products.[1]

Q2: Are all amino acids equally susceptible to racemization?

A2: No. Some amino acids are more prone to racemization than others. Histidine (His) and Cysteine (Cys) are notoriously susceptible.[4][6] Phenylalanine (Phe) and Serine (Ser) can also be sensitive. While Alanine is generally less prone to racemization than these residues, the risk is still significant, especially in fragment condensation or when dealing with C-terminal amides, and proper precautions must be taken.

Q3: How can I accurately measure the percentage of racemization?

A3: The most common and reliable method involves hydrolyzing your peptide back to its constituent amino acids and then analyzing the enantiomeric ratio using a chiral analytical technique.

  • Peptide Hydrolysis: The peptide is typically hydrolyzed using 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube. To account for any racemization that may occur during the hydrolysis itself, it is recommended to perform the hydrolysis in deuterated acid (e.g., 6 M DCl in D₂O).[5][7]

  • Analysis: The resulting amino acid mixture is then analyzed by:

    • Chiral High-Performance Liquid Chromatography (HPLC): This can be done either by direct separation on a chiral column or by derivatizing the amino acids with a chiral reagent (like Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) followed by separation on a standard reverse-phase column.[5][8][9]

    • Chiral Gas Chromatography (GC): The hydrolyzed amino acids are derivatized to make them volatile and then separated on a chiral GC column.

Q4: Does the C-terminal amide of this compound make it more or less susceptible to racemization compared to Boc-D-Ala-OH?

Experimental Protocols

Protocol 1: Low-Racemization Coupling using DIC/OxymaPure

This protocol is recommended for routine couplings where low cost and high stereochemical purity are desired.

  • Resin/Amine Preparation:

    • If coupling onto a resin, ensure the N-terminal amine of the resin-bound peptide is deprotected and neutralized. Wash the resin thoroughly with DMF (3x).

    • If coupling to an amine in solution, ensure it is dissolved in an appropriate solvent (e.g., DMF).

  • Amino Acid Activation:

    • In a separate vessel, dissolve this compound (1.5 equivalents) and OxymaPure (1.5 equivalents) in DMF.

  • Coupling Reaction:

    • Add the solution from step 2 to your neutralized resin or amine solution.

    • Add Diisopropylcarbodiimide (DIC) (1.5 equivalents) to the reaction mixture.

    • Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring and Washing:

    • Monitor the reaction progress using a suitable method (e.g., Kaiser test for solid phase).

    • Once the reaction is complete, if on solid phase, wash the resin thoroughly with DMF (3x), DCM (3x), and isopropanol (3x). If in solution, proceed with standard workup procedures.

Protocol 2: High-Efficiency, Low-Racemization Coupling using HATU

This protocol is recommended for difficult couplings or when maximum suppression of racemization is critical.

  • Resin/Amine Preparation:

    • Follow the same procedure as in Protocol 1.

  • Reagent Preparation:

    • In a separate vessel, dissolve this compound (1.5 equivalents) and HATU (1.45 equivalents) in DMF.

  • Coupling Reaction:

    • Add the reagent solution from step 2 to your neutralized resin or amine solution.

    • Add a hindered or weak base, such as N-methylmorpholine (NMM) (3.0 equivalents) or 2,4,6-collidine (3.0 equivalents), to the reaction mixture.

    • Agitate at room temperature for 1-2 hours.

  • Monitoring and Washing:

    • Follow the same procedure as in Protocol 1.

Protocol 3: Enantiomeric Purity Analysis using Marfey's Reagent and HPLC

This protocol allows for the quantification of racemization after the peptide has been synthesized and purified.

  • Peptide Hydrolysis:

    • Place approximately 0.5 mg of your purified, lyophilized peptide into a hydrolysis tube.

    • Add 1 mL of 6 M DCl in D₂O.

    • Seal the tube under vacuum and heat at 110°C for 24 hours.

    • After cooling, carefully open the tube and evaporate the acid to complete dryness.

  • Derivatization (Marfey's Method):

    • Dissolve the dried hydrolysate in 100 µL of 1 M NaHCO₃.

    • Add 200 µL of a 1% (w/v) solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone.

    • Incubate the mixture at 40°C for 1 hour.

    • Cool the reaction to room temperature and neutralize by adding 50 µL of 2 M HCl.

    • Evaporate the solvent and redissolve the residue in the mobile phase for HPLC analysis.

  • HPLC Analysis:

    • Column: Standard C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).

    • Detection: UV at 340 nm (for the DNP-derivatives).

    • Quantification: Integrate the peak areas for the D-Ala and L-Ala diastereomers. The percentage of racemization can be calculated from the relative peak areas.

References

Technical Support Center: Optimizing Coupling Efficiency of Boc-D-Ala-NH2 in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for optimizing the coupling efficiency of N-α-tert-butyloxycarbonyl-D-alaninamide (Boc-D-Ala-NH2) in Solid-Phase Peptide Synthesis (SPPS). Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges and ensure successful peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: Why am I experiencing low coupling efficiency with this compound?

While D-alanine is not considered a sterically hindered amino acid, several factors can contribute to low coupling efficiency. These include:

  • Incomplete Deprotection: The preceding amino acid's Boc group may not be fully removed, leaving a capped N-terminus that is unavailable for coupling.

  • Poor Resin Swelling: Inadequate swelling of the solid support can limit the accessibility of the reactive sites.

  • Suboptimal Coupling Reagent: The chosen coupling reagent may not be potent enough for the specific resin and peptide sequence.

  • Peptide Aggregation: The growing peptide chain on the resin can aggregate, hindering the approach of the activated amino acid.

  • Reagent Quality: The purity of this compound, coupling reagents, and solvents is crucial for a successful reaction.

Q2: Which coupling reagents are most effective for this compound?

For standard couplings of non-hindered amino acids like this compound, a range of coupling reagents can be effective. However, for ensuring high efficiency, especially in potentially challenging sequences, uronium/aminium salt-based reagents are generally recommended.

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and provide rapid coupling times.[1]

  • DIC (N,N'-Diisopropylcarbodiimide) in combination with an additive like HOBt (1-Hydroxybenzotriazole) is a cost-effective option that can provide good results, although reaction times may be longer.[1]

Q3: How can I monitor the completion of the this compound coupling reaction?

The most common method for monitoring coupling completion in real-time is the Kaiser (ninhydrin) test .[2][3] This colorimetric test detects the presence of free primary amines on the peptide-resin.

  • A positive result (blue/purple beads) indicates an incomplete reaction, signifying the need for a second coupling or a capping step.[2]

  • A negative result (yellow/colorless beads) suggests a complete reaction.[2]

Q4: What is a "double coupling" and when should I perform it?

A double coupling is the repetition of the coupling step with fresh reagents immediately after the initial coupling. This is a common strategy to drive the reaction to completion, especially when:

  • A positive Kaiser test is observed after the first coupling.

  • Coupling a known "difficult" or sterically hindered amino acid.

  • Working with a peptide sequence prone to aggregation.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the coupling of this compound.

Issue Possible Cause Recommended Solution
Positive Kaiser test after coupling Incomplete coupling reaction.1. Perform a double coupling: Immediately repeat the coupling step with fresh reagents. 2. Increase reaction time: Extend the coupling time (e.g., from 1-2 hours to 4 hours). 3. Switch to a more potent coupling reagent: If using DIC/HOBt, consider switching to HBTU or HATU.
Low final peptide yield Cumulative effect of incomplete couplings throughout the synthesis.1. Optimize coupling for each amino acid: Monitor each coupling step with the Kaiser test and perform double coupling when necessary. 2. Consider in-situ neutralization: This can improve coupling efficiency, especially in cases of aggregation.[4]
Presence of deletion sequences in final product (mass spectrometry) Incomplete coupling of one or more amino acids, leading to truncated peptides.1. Implement a capping step: After an incomplete coupling (confirmed by a positive Kaiser test), cap the unreacted amines with acetic anhydride to prevent them from reacting in subsequent cycles. 2. Review and optimize the entire synthesis protocol.
Racemization Prolonged activation times or use of strong bases.1. Minimize pre-activation time: Add the activated amino acid to the resin immediately after preparation. 2. Use a hindered base: Employ a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).

Quantitative Data on Coupling Reagents

While specific quantitative data for this compound is not extensively published under a wide variety of conditions, the following table provides a general comparison of commonly used coupling reagents based on their performance with non-hindered amino acids.

Coupling Reagent Class Typical Coupling Time Relative Efficiency Notes
HATU/DIPEA Uronium Salt15-60 minutesVery HighHighly efficient, especially for difficult couplings.
HBTU/DIPEA Uronium Salt30-120 minutesHighA reliable and widely used reagent for efficient coupling.[5]
DIC/HOBt Carbodiimide1-4 hoursGoodA cost-effective option; HOBt is crucial to suppress racemization and accelerate the reaction.[6]

Experimental Protocols

Protocol 1: Standard Boc-SPPS Deprotection and Neutralization

This procedure is performed before each coupling step.

  • Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM) for 30 minutes.

  • Boc Deprotection: Treat the resin with a solution of 50% Trifluoroacetic Acid (TFA) in DCM for 30 minutes to remove the N-terminal Boc protecting group.[6]

  • Washing: Wash the resin sequentially with DCM (3 times), Isopropanol (IPA) (2 times), and DCM (3 times).[6]

  • Neutralization: Treat the resin with a solution of 10% N,N-Diisopropylethylamine (DIPEA) in DCM for 2 minutes. Repeat this step once.[6]

  • Final Wash: Wash the resin with DCM (3 times).

Protocol 2: this compound Coupling using HBTU

  • Reagent Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to the resin substitution) and HBTU (3 equivalents) in N,N-Dimethylformamide (DMF).

  • Activation: Add DIPEA (6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected and neutralized resin.

  • Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test (see Protocol 4) to check for completion. If the test is positive, perform a double coupling.

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3 times) and DCM (3 times).[5]

Protocol 3: this compound Coupling using DIC/HOBt

  • Reagent Preparation: In a separate vessel, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in a minimal amount of DMF.

  • Coupling: Add the this compound/HOBt solution to the deprotected and neutralized resin.

  • Initiation: Add DIC (3 equivalents) to the reaction vessel.

  • Reaction: Agitate the reaction mixture at room temperature for 1-4 hours.

  • Monitoring: Monitor the reaction progress with the Kaiser test (see Protocol 4).

  • Washing: After a negative Kaiser test, wash the resin thoroughly with DMF (3 times) and DCM (3 times).[6]

Protocol 4: Kaiser Test for Monitoring Coupling Completion

This qualitative test is essential for monitoring the presence of free primary amines.[2]

Reagents:

  • Solution A: 1 g of ninhydrin in 20 mL of n-butanol.[7]

  • Solution B: 40 g of phenol in 20 mL of n-butanol.[7]

  • Solution C: 1 mL of 0.001 M aqueous KCN diluted with 49 mL of pyridine.[7]

Procedure:

  • Take a small sample of resin beads (10-15 beads) after the coupling reaction and wash them thoroughly with DMF and ethanol.

  • Place the washed beads in a small glass test tube.

  • Add 2-3 drops of each Solution A, B, and C.

  • Heat the test tube at 100-110°C for 5 minutes.[7]

  • Observation:

    • Blue/Purple beads and solution: Incomplete coupling (free primary amines are present). A recoupling is necessary.[2]

    • Yellow/Colorless beads and solution: Complete coupling (no free primary amines).[2]

Visual Workflow and Logic Diagrams

SPPS_Cycle start Start SPPS Cycle deprotection Boc Deprotection (50% TFA in DCM) start->deprotection neutralization Neutralization (10% DIPEA in DCM) deprotection->neutralization coupling This compound Coupling (e.g., HBTU/DIPEA) neutralization->coupling kaiser_test Kaiser Test coupling->kaiser_test double_coupling Double Coupling kaiser_test->double_coupling Positive washing Washing (DMF and DCM) kaiser_test->washing Negative double_coupling->coupling next_cycle Proceed to Next Cycle washing->next_cycle

Caption: Standard Boc-SPPS workflow for a single coupling cycle.

Troubleshooting_Workflow start Positive Kaiser Test (Incomplete Coupling) double_coupling Perform Double Coupling start->double_coupling kaiser_test_2 Kaiser Test double_coupling->kaiser_test_2 extend_time Extend Coupling Time kaiser_test_2->extend_time Positive change_reagent Switch to More Potent Coupling Reagent (e.g., HATU) kaiser_test_2->change_reagent Still Positive capping Capping of Unreacted Amines kaiser_test_2->capping Persistent Positive proceed Proceed to Next Step kaiser_test_2->proceed Negative extend_time->kaiser_test_2 change_reagent->kaiser_test_2

Caption: Troubleshooting logic for incomplete coupling of this compound.

References

Technical Support Center: Troubleshooting Side Reactions of Boc-D-Ala-NH2 in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive resource for troubleshooting common side reactions encountered during the use of Boc-D-Ala-NH2 in solid-phase peptide synthesis (SPPS). The following troubleshooting guides and Frequently Asked Questions (FAQs) are designed to help you identify, mitigate, and resolve these issues to enhance peptide purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to consider when using this compound as the C-terminal residue in Boc-SPPS?

A1: The primary side reactions of concern are:

  • Racemization: The conversion of D-alanine to L-alanine, which can occur during amino acid activation and coupling.

  • Dehydration of the C-terminal amide: The loss of water from the C-terminal amide to form a nitrile functionality, particularly under harsh acidic conditions like final cleavage.

  • Incomplete Boc Deprotection: Failure to completely remove the Boc group from the N-terminus of the growing peptide chain, leading to deletion sequences.

  • Diketopiperazine Formation: After the coupling of the second amino acid, the deprotected N-terminal amine can attack the amide bond, leading to cleavage of the dipeptide as a cyclic diketopiperazine.

Q2: My peptide containing a C-terminal D-Ala-NH2 shows a diastereomeric impurity. What is the likely cause and how can I confirm it?

A2: The most likely cause is racemization of the D-alanine residue to L-alanine during the coupling of the subsequent amino acid. This occurs via the formation of a symmetric oxazolone intermediate from the activated carboxylic acid of the incoming amino acid. You can confirm this by chiral High-Performance Liquid Chromatography (HPLC) analysis of the purified peptide or by hydrolyzing the peptide and analyzing the amino acid composition using a chiral column.[1][2][3]

Q3: I observe a mass peak in my crude peptide analysis that is 18 Da less than the expected mass. What could be the cause?

A3: A mass loss of 18 Da from a peptide ending in an amide is often indicative of dehydration of the C-terminal amide to a nitrile. This can be more prevalent with certain dehydrating coupling reagents or under the strong acidic conditions of the final cleavage from the resin, especially with reagents like hydrogen fluoride (HF).[4]

Q4: How can I minimize racemization when coupling the amino acid adjacent to the C-terminal this compound?

A4: To minimize racemization, you should:

  • Choose the right coupling reagent and additives: Use of additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can suppress racemization by forming active esters that are less prone to oxazolone formation.[5]

  • Use a weaker, sterically hindered base: Instead of strong bases like diisopropylethylamine (DIEA), consider using a weaker or more hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine during coupling.[6]

  • Minimize pre-activation time: The longer the amino acid is in its activated state before coupling, the higher the risk of racemization. Prepare the activated amino acid solution immediately before adding it to the resin.

Troubleshooting Guides

Issue 1: Racemization of C-terminal D-Alanine

Symptoms:

  • Appearance of a diastereomeric impurity in the HPLC chromatogram of the purified peptide.

  • Confirmation of the presence of L-alanine after peptide hydrolysis and chiral amino acid analysis.

Root Causes:

  • Over-activation of the incoming amino acid.

  • Use of a strong, non-hindered base for neutralization and coupling.

  • Prolonged coupling times at elevated temperatures.

Troubleshooting Workflow:

start Diastereomeric Impurity Detected confirm Confirm Racemization (Chiral HPLC/Amino Acid Analysis) start->confirm coupling_reagent Review Coupling Reagent and Additives confirm->coupling_reagent base Evaluate Base Used in Coupling confirm->base conditions Assess Coupling Conditions (Time, Temp) confirm->conditions solution1 Switch to a lower racemization coupling cocktail (e.g., DIC/Oxyma) coupling_reagent->solution1 solution2 Use a weaker/hindered base (e.g., NMM, Collidine) base->solution2 solution3 Reduce coupling time and/or temperature conditions->solution3 end Racemization Minimized solution1->end solution2->end solution3->end

Caption: Troubleshooting workflow for racemization.

Quantitative Data on Racemization:

While specific data for this compound is limited, the following table provides a general comparison of the racemization potential of different coupling reagents.

Coupling ReagentBaseRacemization (%)*
BOPDIEA3.8
HBTUDIEA1.7
HATUDIEA1.3
HATUNMM0.4
HBTUNMM0.6

*Data is for the coupling of a challenging glycosylated serine derivative and serves as a relative comparison.[7] The actual percentage of racemization will vary depending on the specific amino acids being coupled.

Issue 2: Dehydration of C-terminal Amide to Nitrile

Symptoms:

  • A significant peak in the mass spectrum of the crude peptide with a mass 18 Da lower than the expected product.

  • Changes in the IR spectrum, with the potential appearance of a nitrile peak (~2250 cm⁻¹).

Root Causes:

  • Harsh final cleavage conditions, particularly with strong acids like anhydrous HF.

  • Use of certain carbodiimide coupling reagents without adequate protection of the side chain amide, though less common for the C-terminal amide.[6]

Troubleshooting Workflow:

start Mass Peak at M-18 Da (Nitrile Formation Suspected) confirm Confirm Nitrile by MS/MS Fragmentation or IR start->confirm cleavage Review Final Cleavage Conditions confirm->cleavage coupling Review Coupling Reagents (Less Common Cause) confirm->coupling solution1 Use a milder cleavage cocktail (e.g., lower % TFA) or shorter cleavage time cleavage->solution1 solution2 Ensure appropriate side-chain protection if using carbodiimides for internal amide-containing residues coupling->solution2 end Nitrile Formation Minimized solution1->end solution2->end

Caption: Troubleshooting workflow for nitrile formation.

Quantitative Data on Nitrile Formation:

ConditionRisk of Nitrile Formation
Standard TFA CleavageLow
Anhydrous HF CleavageModerate to High
Carbodiimide Coupling (Internal)Moderate

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound from Boc-D-Ala-OH.

Materials:

  • Boc-D-Ala-OH

  • 1-Hydroxybenzotriazole (HOBt)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Ammonia (7 M in methanol)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve Boc-D-Ala-OH (1 equivalent) and HOBt (1.1 equivalents) in a mixture of DCM and DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC (1.1 equivalents) to the solution and stir for 30 minutes at 0 °C.

  • Slowly add ammonia (7 M in methanol, 2 equivalents) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with DCM and wash with saturated aqueous sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Chiral HPLC Analysis for Racemization

This protocol provides a method for the analysis of the enantiomeric purity of a peptide containing D-alanine.

Instrumentation:

  • HPLC system with a UV detector.

  • Chiral stationary phase column (e.g., CHIROBIOTIC® T, CHIRALPAK® series).[1][3]

Chromatographic Conditions (Example):

  • Column: CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm particles.[1]

  • Mobile Phase: 20 mM ammonium acetate in methanol/water (90:10, v/v), pH 6.0.[8]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 214 nm.

Procedure:

  • Hydrolyze the peptide using 6N HCl at 110 °C for 24 hours.

  • Dry the hydrolysate under vacuum.

  • Reconstitute the amino acid mixture in the mobile phase.

  • Inject the sample onto the chiral HPLC column.

  • Identify the peaks for D- and L-alanine by comparing with authentic standards.

  • Calculate the percentage of racemization by integrating the peak areas of the D- and L-enantiomers.

Diagrams

Boc-SPPS Workflow

cluster_0 Single Coupling Cycle Resin Resin-NH2 Coupling Coupling (e.g., DIC/HOBt) Resin->Coupling Boc_AA Boc-AA-OH Boc_AA->Coupling Coupled_Resin Resin-NH-CO-CH(R)-NH-Boc Coupling->Coupled_Resin Deprotection Boc Deprotection (TFA/DCM) Coupled_Resin->Deprotection Deprotected_Resin Resin-NH-CO-CH(R)-NH3+ TFA- Deprotection->Deprotected_Resin Neutralization Neutralization (DIEA/DCM) Deprotected_Resin->Neutralization Next_Cycle Ready for Next Coupling Neutralization->Next_Cycle

Caption: A single cycle of Boc solid-phase peptide synthesis.

References

Technical Support Center: Managing Peptide Aggregation with Boc-D-Ala-NH2 Sequences

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for managing peptide aggregation with Boc-D-Ala-NH2. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address challenges related to peptide aggregation.

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation and why is it a significant issue in research and drug development?

A1: Peptide aggregation is the process by which individual peptide molecules self-associate to form larger, often insoluble and non-functional structures. This phenomenon is a critical concern as it can lead to loss of therapeutic efficacy, reduced product yields, and potentially trigger adverse immunogenic responses. Aggregation is often driven by the formation of intermolecular hydrogen bonds, leading to stable secondary structures like β-sheets.

Q2: How can this compound theoretically help in managing peptide aggregation?

A2: this compound, as a small, N-terminally protected D-amino acid amide, is hypothesized to mitigate peptide aggregation through several mechanisms. The incorporation of D-amino acids can disrupt the formation of β-sheet structures, which are often crucial for the aggregation of amyloidogenic peptides. Furthermore, small amidated molecules have been shown to suppress protein aggregation by interacting with the peptide backbone and shielding hydrophobic surfaces. The tert-butyloxycarbonyl (Boc) group can also influence solubility and interaction properties.

Q3: What are the primary indicators that my peptide is aggregating in solution?

A3: Signs of peptide aggregation include the appearance of visible precipitates, increased turbidity or cloudiness of the solution over time, and a decrease in the concentration of the soluble peptide. Biophysical techniques such as Dynamic Light Scattering (DLS) can detect the presence of larger oligomeric species, and Thioflavin T (ThT) fluorescence assays will show an increase in signal in the presence of amyloid-like fibrillar aggregates.

Q4: Can this compound be used to disaggregate pre-formed peptide fibrils?

A4: While the primary proposed role of this compound is to inhibit the initial aggregation process, some small molecules and D-amino acid-containing peptides have been shown to be capable of disaggregating pre-formed fibrils. The effectiveness of this compound in this capacity would need to be experimentally verified for the specific peptide of interest.

Troubleshooting Guides

Issue 1: Peptide Precipitation Upon Addition of this compound
  • Symptom: Immediate formation of a visible precipitate when this compound is added to the peptide solution.

  • Possible Cause: The addition of this compound may alter the solvent properties (e.g., polarity), leading to a decrease in the solubility of the target peptide. The concentration of either the peptide or this compound may be too high.

  • Troubleshooting Steps:

    • Optimize Concentrations: Systematically decrease the concentration of both the target peptide and this compound.

    • Solvent Modification: Consider the use of a small percentage of a water-miscible organic co-solvent (e.g., DMSO, ethanol) to improve the solubility of all components. Ensure the co-solvent is compatible with your experimental system.

    • pH Adjustment: The pH of the buffer can significantly impact the solubility of both the peptide and this compound. Experiment with a range of pH values around the isoelectric point (pI) of your peptide.

    • Temperature Control: Perform the experiment at a different temperature (e.g., 4°C or room temperature) to assess its effect on solubility.

Issue 2: No Observable Inhibition of Aggregation with this compound in ThT Assay
  • Symptom: The ThT fluorescence kinetics of the peptide in the presence of this compound are identical to the control (peptide alone).

  • Possible Cause: The concentration of this compound may be insufficient to exert an inhibitory effect. The aggregation mechanism of your peptide may not be susceptible to inhibition by this specific small molecule. The experimental conditions of the ThT assay may be suboptimal.

  • Troubleshooting Steps:

    • Increase Inhibitor Concentration: Test a range of higher concentrations of this compound. A dose-response curve is recommended to determine the optimal inhibitory concentration.

    • Vary Incubation Conditions: Modify the incubation conditions of the assay, such as temperature and agitation, as these can influence aggregation kinetics and inhibitor efficacy.

    • Control Experiments: Ensure that this compound itself does not interfere with the ThT fluorescence signal. Run a control with only the buffer, ThT, and this compound.

    • Orthogonal Method Validation: Confirm the lack of inhibition using a complementary technique, such as Transmission Electron Microscopy (TEM) to visualize fibril formation or DLS to monitor the size distribution of aggregates.

Data Presentation

The following tables present hypothetical quantitative data to illustrate how the inhibitory effects of this compound on the aggregation of a model amyloidogenic peptide (e.g., Aβ42) could be summarized.

Table 1: Effect of this compound on Aβ42 Aggregation Kinetics (ThT Assay)

This compound Concentration (µM)Lag Time (hours)Maximum Fluorescence (a.u.)Apparent Rate Constant (h⁻¹)
0 (Control)4.2 ± 0.315,800 ± 5500.25 ± 0.02
105.1 ± 0.414,200 ± 6000.21 ± 0.03
508.7 ± 0.69,500 ± 4500.14 ± 0.02
10015.3 ± 1.14,200 ± 3000.08 ± 0.01
20024.1 ± 1.51,800 ± 2500.04 ± 0.01

Table 2: Summary of Inhibitory Potency of this compound on Aβ42 Fibrillization

ParameterValue
IC₅₀ (µM) 85.4
Mechanism of Inhibition Elongation of lag phase, reduction of total fibril formation

Experimental Protocols

Protocol 1: Thioflavin T (ThT) Kinetic Aggregation Assay

This protocol describes the use of the ThT fluorescence assay to monitor the kinetics of peptide aggregation in the presence and absence of an inhibitor.

Materials:

  • Amyloidogenic peptide (e.g., Aβ42), pre-treated to ensure a monomeric state

  • This compound

  • Thioflavin T (ThT)

  • Assay Buffer (e.g., PBS, pH 7.4)

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader with excitation at ~440 nm and emission at ~485 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the amyloidogenic peptide in an appropriate solvent (e.g., HFIP) and lyophilize to remove pre-existing aggregates. Reconstitute in a small volume of DMSO and then dilute to the final working concentration in the assay buffer.

    • Prepare a stock solution of this compound in the assay buffer.

    • Prepare a stock solution of ThT (e.g., 1 mM in water) and filter through a 0.22 µm filter. Dilute to a final working concentration (e.g., 20 µM) in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, set up the following reactions in triplicate:

      • Control: Peptide + ThT in assay buffer.

      • Inhibitor: Peptide + this compound (at various concentrations) + ThT in assay buffer.

      • Blank: Assay buffer + ThT.

  • Data Acquisition:

    • Place the plate in a fluorescence plate reader pre-set to 37°C.

    • Monitor the fluorescence intensity at regular intervals (e.g., every 15 minutes) for the desired duration (e.g., 48 hours), with intermittent shaking.

  • Data Analysis:

    • Subtract the blank fluorescence values from the sample readings.

    • Plot the fluorescence intensity as a function of time.

    • Determine the lag time, maximum fluorescence, and apparent rate constant for each condition.

Mandatory Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Setup (96-well plate) cluster_data Data Acquisition & Analysis prep_peptide Prepare Monomeric Peptide Stock setup_control Control Wells: Peptide + ThT prep_peptide->setup_control setup_test Test Wells: Peptide + this compound + ThT prep_peptide->setup_test prep_inhibitor Prepare this compound Stock prep_inhibitor->setup_test prep_tht Prepare ThT Working Solution prep_tht->setup_control prep_tht->setup_test setup_blank Blank Wells: Buffer + ThT prep_tht->setup_blank incubation Incubate at 37°C with Shaking setup_control->incubation setup_test->incubation setup_blank->incubation measurement Measure Fluorescence (Ex: 440nm, Em: 485nm) incubation->measurement analysis Plot Kinetics & Determine Parameters measurement->analysis

Caption: Workflow for the ThT peptide aggregation assay.

logical_relationship cluster_aggregation Peptide Aggregation Pathway cluster_inhibition Inhibition Mechanism monomers Soluble Monomers oligomers Toxic Oligomers monomers->oligomers Nucleation fibrils Insoluble Fibrils oligomers->fibrils Elongation inhibitor This compound inhibitor->monomers Stabilizes Monomeric State inhibitor->oligomers Blocks Elongation

Caption: Proposed mechanism of aggregation inhibition.

Technical Support Center: Strategies for Difficult Couplings Involving Boc-D-Ala-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during peptide synthesis involving the sterically hindered amino acid, N-α-tert-butyloxycarbonyl-D-alanine (Boc-D-Ala-OH). While D-Alanine is not the most sterically demanding amino acid, its D-configuration can present challenges in certain peptide sequences, leading to lower yields and an increased risk of side reactions.

Frequently Asked Questions (FAQs)

Q1: Why can coupling of Boc-D-Ala-OH be challenging?

A1: While alanine itself is a small amino acid, the D-configuration of Boc-D-Ala-OH can introduce conformational constraints on the growing peptide chain. This can lead to steric hindrance at the N-terminus of the peptide-resin, making it less accessible for the incoming activated amino acid.[1] Furthermore, aggregation of the peptide chain on the solid support can also hinder reagent access and lead to incomplete coupling.[2]

Q2: What are the most common issues encountered when coupling Boc-D-Ala-OH?

A2: The most frequent issues are:

  • Low Coupling Yield: This is often due to incomplete reaction, resulting in deletion sequences in the final peptide.[3]

  • Racemization: Although less common for urethane-protected amino acids like Boc-amino acids compared to peptide fragments, racemization can still occur, especially with over-activation or prolonged reaction times.[4][5] The primary mechanism is through the formation of a 5(4H)-oxazolone intermediate.[5]

  • Side Reactions: Guanidinylation of the N-terminal amine can occur when using uronium/aminium-based coupling reagents in excess, which irreversibly terminates the peptide chain.[2][6]

Q3: How can I monitor the completeness of the coupling reaction?

A3: The Kaiser test (or ninhydrin test) is a common qualitative method for monitoring the presence of free primary amines on the resin.[7][8] A positive Kaiser test (blue beads) indicates incomplete coupling, signifying that unreacted N-terminal amines are still present.[7] For proline residues, where the Kaiser test is unreliable, a different colorimetric test can be used.[8]

Q4: What should I do if the Kaiser test is positive after a coupling attempt?

A4: If the Kaiser test is positive, indicating an incomplete reaction, the recommended immediate step is to perform a second coupling (a "double couple") with a fresh solution of the activated amino acid.[1][9] If the reaction is still incomplete, consider switching to a more potent coupling reagent or implementing a capping step.

Q5: What is "capping" and when should it be used?

A5: Capping is the process of acetylating any unreacted N-terminal amines to prevent them from reacting in subsequent coupling steps.[10] This is typically done using acetic anhydride. Capping is recommended when recoupling attempts fail to drive the reaction to completion. This ensures that the final product does not contain deletion sequences, which can be difficult to separate during purification.[10]

Troubleshooting Guides

Issue: Low Peptide Yield After Cleavage

A systematic approach is crucial to diagnose the cause of low peptide yield. The issue can stem from inefficient coupling, poor deprotection, peptide aggregation, or problems during the final cleavage and work-up.

Troubleshooting Workflow for Low Yield

G start Low Peptide Yield test_cleavage Perform Small-Scale Test Cleavage & MS Analysis start->test_cleavage target_mass Target Mass Present? test_cleavage->target_mass synthesis_issue Problem is Likely During Synthesis target_mass->synthesis_issue Yes cleavage_issue Problem is Likely During Cleavage/Work-up target_mass->cleavage_issue No check_coupling Review Coupling Protocol for Boc-D-Ala-OH synthesis_issue->check_coupling check_deprotection Verify Boc Deprotection Efficiency synthesis_issue->check_deprotection check_aggregation Assess Potential for Peptide Aggregation synthesis_issue->check_aggregation optimize_cleavage Optimize Cleavage Cocktail & Conditions cleavage_issue->optimize_cleavage

Caption: Troubleshooting workflow for low peptide yield.

Solutions for Synthesis-Related Issues:

  • Incomplete Coupling:

    • Extend Reaction Time: Increase the coupling reaction time.[3]

    • Double Couple: Perform the coupling step twice, especially for known difficult couplings.[9]

    • Change Coupling Reagent: Switch to a more potent coupling reagent (see Table 1).[6][9][11]

  • Incomplete Deprotection:

    • Ensure the TFA deprotection solution is fresh and of the correct concentration (typically 50% in DCM).[12]

    • Increase the deprotection time or perform a second deprotection step.

  • Peptide Aggregation:

    • Change Solvent: Switch from DMF to N-methylpyrrolidone (NMP) or add chaotropic salts.[2]

    • Elevated Temperature: Perform the coupling at a higher temperature (e.g., 50°C).[2][10]

    • Incorporate Structure-Disrupting Moieties: If the sequence allows, use pseudoproline dipeptides to disrupt secondary structure formation.[9]

Data Presentation: Comparison of Coupling Reagents

The choice of coupling reagent is critical for overcoming the steric challenges associated with Boc-D-Ala-OH. Onium-based reagents (phosphonium and aminium/uronium salts) are generally more effective for difficult couplings than carbodiimides.[4][11]

Table 1: Comparison of Common Coupling Reagents for Difficult Couplings

Reagent ClassExample ReagentsAdvantagesDisadvantages
Carbodiimides DCC, DIC, EDCLow cost.Lower reactivity for hindered amino acids; DCU byproduct from DCC is poorly soluble.[13]
Phosphonium Salts PyBOP, PyAOPHigh efficiency; avoids guanidinylation side reactions.[6][11]Byproducts can be difficult to remove in solution phase.[13]
Aminium/Uronium Salts HBTU, HATU, HCTU, COMUHighly efficient and fast reactions.[6]Can cause guanidinylation of the N-terminus if used in excess; HATU is based on potentially explosive HOAt.[2][11]

Experimental Protocols

Protocol 1: Standard Coupling of Boc-D-Ala-OH using HBTU in SPPS

This protocol is a standard procedure for coupling Boc-D-Ala-OH onto a resin with a free N-terminal amine.

Materials:

  • Peptide-resin with a free amino group

  • Boc-D-Ala-OH (3 equivalents relative to resin capacity)

  • HBTU (3 equivalents)

  • Diisopropylethylamine (DIPEA) (6 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Swell the peptide-resin in DMF for 30 minutes.

  • In a separate vessel, dissolve Boc-D-Ala-OH and HBTU in DMF.

  • Add DIPEA to the solution from step 2 and pre-activate for 1-2 minutes.[7]

  • Drain the DMF from the swollen resin.

  • Add the activated Boc-D-Ala-OH solution to the resin.

  • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction completion using a Kaiser test.[7] A negative test (yellow beads) indicates complete coupling.

  • If the Kaiser test is positive, drain the solution and repeat steps 5-7 (double coupling).

  • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

Workflow for HBTU Coupling

G cluster_activation Activation cluster_coupling Coupling on Resin dissolve Dissolve Boc-D-Ala-OH & HBTU in DMF add_dipea Add DIPEA dissolve->add_dipea preactivate Pre-activate (1-2 min) add_dipea->preactivate add_activated_aa Add Activated Amino Acid to Drained Resin preactivate->add_activated_aa swell_resin Swell Resin in DMF swell_resin->add_activated_aa agitate Agitate (1-2 hours) add_activated_aa->agitate kaiser_test Kaiser Test agitate->kaiser_test kaiser_test->add_activated_aa Positive (Recouple) wash Wash Resin (DMF & DCM) kaiser_test->wash Negative

Caption: Experimental workflow for HBTU-mediated coupling in SPPS.

Protocol 2: Capping Unreacted Amines

This protocol is used to block unreacted amines after unsuccessful coupling attempts.

Materials:

  • Peptide-resin with unreacted amino groups

  • Acetic anhydride (10 equivalents relative to resin capacity)

  • DIPEA (10 equivalents)

  • DMF

Procedure:

  • Wash the peptide-resin with DMF (3x).

  • Prepare the capping solution: a mixture of acetic anhydride and DIPEA in DMF. A common ratio is acetic anhydride/DIPEA/DMF (1:1:8).

  • Add the capping solution to the resin and agitate for 30 minutes at room temperature.

  • Drain the capping solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Confirm successful capping with a negative Kaiser test.

References

impact of steric hindrance on Boc-D-Ala-NH2 coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the coupling of Boc-D-Ala-NH2, a reaction often complicated by steric hindrance.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of this compound prone to low yields?

The primary reason for low coupling efficiency with this compound is steric hindrance. This hindrance arises from the bulky tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom, which can physically obstruct the approach of the activating coupling reagent and the incoming amine. This slows down the rate of peptide bond formation, often leading to incomplete reactions.[1][2]

Q2: Besides steric hindrance, what other factors can contribute to a failed coupling reaction?

Several factors can lead to poor coupling outcomes:

  • Incomplete deprotection: If the N-terminal protecting group of the preceding amino acid is not completely removed, there will be fewer available amino groups for the coupling reaction.

  • Poor resin swelling: In solid-phase peptide synthesis (SPPS), inadequate swelling of the resin can make reactive sites inaccessible.

  • Suboptimal coupling reagents: Standard coupling reagents may not be sufficiently reactive to overcome the steric hindrance of this compound.[2]

  • Presence of moisture: Water can hydrolyze activated esters, reducing the amount of reagent available for the coupling reaction.

Q3: When should I consider "double coupling"?

Double coupling, the process of repeating the coupling step with fresh reagents, is a recommended strategy when a colorimetric test (like the Kaiser test) indicates the presence of unreacted free amines after the initial coupling.[3] It is particularly useful for sterically hindered amino acids where a single coupling may not be sufficient to drive the reaction to completion.[2]

Q4: Can increasing the reaction temperature improve the yield?

Gently increasing the reaction temperature (e.g., to 40-50°C) can help overcome the activation energy barrier for sterically hindered couplings. However, this should be done cautiously as excessive heat can lead to undesired side reactions, including racemization.[2]

Troubleshooting Guide

Issue: Low or No Product Formation in this compound Coupling

Use the following workflow to diagnose and resolve issues with your coupling reaction.

G start Low Coupling Yield Detected (e.g., via LC-MS or positive Kaiser test) check_deprotection Verify complete deprotection of the N-terminal amine. start->check_deprotection incomplete_deprotection Action: Repeat deprotection step. Extend reaction time or repeat treatment. check_deprotection->incomplete_deprotection Incomplete check_reagents Are you using a suitable coupling reagent for hindered amino acids? check_deprotection->check_reagents Complete reagent_no Action: Switch to a more potent reagent (e.g., HATU, HBTU, COMU). check_reagents->reagent_no No reagent_yes Proceed to optimize reaction conditions. check_reagents->reagent_yes Yes optimize_conditions Optimize Reaction Conditions reagent_yes->optimize_conditions double_couple Strategy 1: Perform a Double Coupling with fresh reagents. optimize_conditions->double_couple increase_time_temp Strategy 2: Increase Reaction Time and/or Temperature. optimize_conditions->increase_time_temp pre_activation Strategy 3: Pre-activate the This compound before adding to the amine. optimize_conditions->pre_activation end Monitor reaction progress. Purify and characterize the product. double_couple->end increase_time_temp->end pre_activation->end

Troubleshooting workflow for low coupling yield.

Data Summary: Coupling Reagent Performance

The choice of coupling reagent is critical for overcoming steric hindrance. While data for this compound is not always explicitly reported, performance with other hindered amino acids, such as α-aminoisobutyric acid (Aib), provides a strong indication of efficacy.

Coupling ReagentReagent TypeRelative Efficiency for Hindered CouplingsKey Considerations
HATU Aminium/Uronium SaltHighVery efficient due to the formation of reactive OAt esters. Based on potentially explosive HOAt.[1] Can cause guanidinylation of the N-terminal amine.[1]
HBTU Aminium/Uronium SaltHighA popular and highly efficient reagent.[1]
COMU Aminium/Uronium SaltHighEfficacy is comparable to HATU, but it is considered safer as it is based on OxymaPure, avoiding explosive byproducts.[1][4]
PyBOP Phosphonium SaltHighEfficient coupling that avoids guanidinylation side reactions.[1][5]
DIC/HOBt Carbodiimide/AdditiveModerateA standard, cost-effective option, but often requires longer reaction times or double coupling for hindered amino acids.[3][6]

Experimental Protocols

Protocol 1: High-Efficiency Coupling of this compound using HATU (SPPS)

This protocol describes a robust method for coupling this compound onto a resin-bound peptide with a free N-terminal amine.

Materials:

  • Peptide-resin with a free amino group

  • Boc-D-Ala-OH (3 equivalents relative to resin capacity)

  • HATU (2.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Deprotection: If the N-terminal group is Fmoc-protected, treat the resin with 20% piperidine in DMF for 20 minutes to expose the free amine. Wash the resin thoroughly with DMF.[2]

  • Activation Mixture Preparation: In a separate vessel, dissolve Boc-D-Ala-OH and HATU in DMF.

  • Pre-activation: Add DIPEA to the mixture from Step 3 and allow it to pre-activate for 1-5 minutes at room temperature.[7]

  • Coupling: Add the activated amino acid solution to the swollen, deprotected resin. Agitate the mixture at room temperature for 2-4 hours.[2]

  • Monitoring: Perform a Kaiser test to monitor the reaction's completion. A negative result (yellow beads) indicates a successful coupling.[8]

  • Washing: Once the reaction is complete, drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next synthesis cycle.

G cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling & Monitoring Resin_Swell Swell Resin in DMF Deprotection N-terminal Deprotection (e.g., 20% Piperidine/DMF) Resin_Swell->Deprotection Wash1 Wash with DMF Deprotection->Wash1 Add_to_Resin Add Activated Mix to Resin Wash1->Add_to_Resin Prepare_AA Dissolve Boc-D-Ala-OH & HATU in DMF Add_Base Add DIPEA Prepare_AA->Add_Base Preactivate Pre-activate for 1-5 minutes Add_Base->Preactivate Preactivate->Add_to_Resin Agitate Agitate for 2-4 hours Add_to_Resin->Agitate Kaiser_Test Kaiser Test Agitate->Kaiser_Test Wash2 Wash with DMF & DCM Kaiser_Test->Wash2

Experimental workflow for HATU-mediated coupling.
Protocol 2: Solution-Phase Coupling using EDC/HOBt

This protocol is suitable for solution-phase synthesis.

Materials:

  • Boc-D-Ala-OH (1 equivalent)

  • Amine component (e.g., an amino acid ester hydrochloride, 1 equivalent)

  • EDC·HCl (1.2 equivalents)

  • HOBt (1.2 equivalents)

  • DIPEA (if starting with an amine salt, 1 equivalent)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolution: Dissolve Boc-D-Ala-OH, the amine component, and HOBt in DCM or DMF.

  • Base Addition: If using an amine hydrochloride salt, add DIPEA and stir for 10 minutes.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Activation: Add EDC·HCl to the reaction mixture and stir at 0°C for 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for an additional 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Once complete, dilute the mixture with an appropriate organic solvent like ethyl acetate. Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid), a weak base (e.g., saturated sodium bicarbonate), and brine.[7]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Mechanism Overview

The fundamental process of peptide bond formation involves two key steps: carboxyl activation and nucleophilic attack.

G Boc_Ala Boc-D-Ala-OH Activated_Intermediate Reactive Intermediate (e.g., O-acylisourea, Active Ester) Boc_Ala->Activated_Intermediate + Coupling_Reagent Coupling Reagent (e.g., HATU, DIC) Coupling_Reagent->Activated_Intermediate Peptide_Bond Dipeptide (Boc-D-Ala-NH-R) Activated_Intermediate->Peptide_Bond + Nucleophilic Attack Amine Amine Component (R-NH2) Amine->Peptide_Bond Byproducts Byproducts (e.g., DCU, HOBt) Peptide_Bond->Byproducts releases

References

Technical Support Center: Improving the Yield of Peptides Containing Boc-D-Ala-NH2

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of peptides containing a C-terminal Boc-D-Ala-NH2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during solid-phase peptide synthesis (SPPS), with a focus on improving peptide yield and purity.

Frequently Asked Questions (FAQs)

Q1: Why is obtaining a high yield of peptides with a C-terminal amide, such as those ending in D-Ala-NH2, challenging?

A1: Synthesizing peptides with a C-terminal amide using Boc-chemistry presents several challenges. The choice of resin is critical; standard resins for peptide amides, like MBHA, can have variable performance, leading to difficult couplings and potentially failed syntheses.[1] Additionally, the repetitive acid treatments for Boc group removal and the final strong acid cleavage can cause side reactions and premature cleavage of the peptide from the resin, reducing the overall yield.[2]

Q2: Which resin is recommended for synthesizing a peptide with a C-terminal D-Ala-NH2 using the Boc strategy?

A2: The 4-methylbenzhydrylamine (MBHA) resin is the most common and suitable choice for preparing peptide amides via Boc-SPPS.[2][3] It offers a good balance of stability towards the trifluoroacetic acid (TFA) used for Boc deprotection while allowing for effective cleavage with strong acids like hydrogen fluoride (HF).[2] For particularly difficult sequences, custom resins with specialized linkers, such as a benzhydrylamine linker grafted onto a PAM resin, have been shown to improve coupling efficiency and overall yield.[1]

Q3: What are the most common side reactions observed when synthesizing peptides containing this compound?

A3: Common side reactions in Boc-SPPS include:

  • Alkylation: Reactive carbocations generated during acid deprotection and cleavage can modify nucleophilic amino acid side chains like Trp, Met, Cys, and Tyr.[2][4]

  • Aspartimide Formation: Sequences containing Asp-Gly, Asp-Ala, or Asp-Ser are prone to forming a cyclic imide under both acidic and basic conditions.[2][5]

  • Diketopiperazine Formation: This can occur at the dipeptide stage, especially when Proline is one of the first two residues, leading to chain termination.[5] Using in situ neutralization protocols can help suppress this side reaction.[5]

  • Guanidinylation: Uronium/aminium coupling reagents can react with the unprotected N-terminus, irreversibly terminating the peptide chain. This can be avoided by pre-activating the amino acid before adding it to the resin.[5]

Q4: How can I monitor the coupling efficiency of this compound to the resin?

A4: The Kaiser (ninhydrin) test is a common qualitative method to monitor coupling efficiency.[3] A positive test (blue beads) indicates the presence of free primary amines, signifying an incomplete coupling reaction.[6] For quantitative analysis, a small amount of resin can be cleaved, and the resulting peptide quantified by UV-Vis spectrophotometry or amino acid analysis (AAA).[6]

Q5: What is the purpose of scavengers in the final cleavage cocktail?

A5: Scavengers are crucial for trapping the reactive carbocations generated from the cleavage of the Boc group and other side-chain protecting groups during the final acidolysis step.[4] These cations can otherwise lead to unwanted side reactions, such as alkylation of sensitive amino acid residues.[2][4] The choice of scavengers depends on the amino acid composition of the peptide.[4]

Troubleshooting Guides

Issue 1: Significantly Lower than Expected Peptide Yield After Cleavage

This is one of the most common issues in SPPS. A systematic approach is necessary to diagnose the root cause, which could be inefficient synthesis, poor cleavage, or product loss during work-up.

Q: My final peptide yield is very low. How can I determine the cause and fix it?

A: Follow this diagnostic workflow:

  • Confirm Synthesis Success: Perform a test cleavage on a small amount of the peptide-resin (10-20 mg) and analyze the product by mass spectrometry (MS).[6] The presence of the target peptide mass will confirm that the synthesis was at least partially successful. If the target mass is absent, the issue lies within the synthesis steps (deprotection or coupling).

  • Assess Coupling Efficiency: If the test cleavage shows the presence of the desired peptide, the low yield may be due to incomplete coupling at one or more steps.

    • Solution: Review your coupling protocols. For difficult couplings, such as those involving sterically hindered amino acids or aggregating sequences, consider the following:

      • Extend Reaction Times: Increase the coupling reaction time from 1-2 hours to 4 hours or even overnight.[7][8]

      • Double Couple: Repeat the coupling step with fresh reagents to drive the reaction to completion.[7]

      • Change Coupling Reagents: Switch to a more efficient coupling reagent. (See Table 1).

      • Improve Solvation: Use a better solvating solvent like N-methylpyrrolidone (NMP) or add a chaotropic agent like DMSO to disrupt peptide aggregation.[7][9]

  • Optimize Cleavage Conditions: If the synthesis appears to be efficient, the problem may be with the final cleavage step.

    • Incomplete Cleavage: Insufficient reaction time or temperature during cleavage can leave a significant amount of peptide on the resin.[4]

      • Solution: For peptides with multiple Arg(Tos) residues, cleavage times of up to 2 hours at 0-5 °C may be necessary.[4] Always monitor the reaction progress to determine the optimal time.

    • Side Reactions During Cleavage: The use of an inappropriate scavenger cocktail can lead to degradation of the target peptide.

      • Solution: Tailor your cleavage cocktail to the specific amino acids in your sequence. (See Table 2).

Logical Troubleshooting Workflow for Low Peptide Yield

G start Low Peptide Yield test_cleavage Perform Test Cleavage (10-20mg resin) Analyze by MS start->test_cleavage target_mass Target Mass Present? test_cleavage->target_mass synthesis_issue Problem in Synthesis Cycle (Deprotection/Coupling) target_mass->synthesis_issue No cleavage_issue Problem in Cleavage/Work-up target_mass->cleavage_issue Yes incomplete_coupling Incomplete Coupling synthesis_issue->incomplete_coupling incomplete_cleavage Incomplete Cleavage cleavage_issue->incomplete_cleavage side_reactions Cleavage Side Reactions cleavage_issue->side_reactions solution1 Optimize Coupling: - Extend time - Double couple - Change reagents - Improve solvation incomplete_coupling->solution1 solution2 Optimize Cleavage: - Increase time/temp - Monitor progress incomplete_cleavage->solution2 solution3 Optimize Scavengers: - Use appropriate cocktail - Ensure anhydrous conditions side_reactions->solution3

Caption: Troubleshooting workflow for low peptide yield.

Issue 2: Incomplete Coupling of this compound

A positive Kaiser test after a coupling step indicates the presence of unreacted free amines, which will lead to truncated sequences and a low yield of the final product.

Q: My Kaiser test is positive after coupling this compound. What should I do?

A: A positive Kaiser test requires immediate action to avoid the accumulation of deletion sequences.

  • Recouple Immediately: The most straightforward solution is to perform a second coupling. Drain the reaction vessel and repeat the coupling step with a freshly prepared solution of activated Boc-D-Ala-OH.[10]

  • Switch Coupling Reagents: If recoupling is unsuccessful, your current activation method may not be sufficient. HBTU and HCTU are highly efficient and widely used coupling reagents in Boc-SPPS. For very difficult couplings, COMU can be an even more potent option due to its high solubility.[6]

  • Check Reagent Quality: Ensure that your Boc-D-Ala-OH, coupling reagents, and solvents are of high quality and anhydrous. Moisture and impurities in solvents like DMF can significantly hinder the coupling reaction.[7]

  • Address Resin Swelling: Inadequate swelling of the resin can limit the accessibility of the reactive sites.[10] Ensure the resin is fully swollen in an appropriate solvent (like DCM or DMF) before the coupling step.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Boc-SPPS
Coupling ReagentRelative CostEfficiencyKey Characteristics
DIC/HOBt LowStandardCost-effective, but can cause racemization.[6]
HBTU/HCTU MediumHighEfficient and widely used.[6]
HATU HighVery HighExcellent for sterically hindered amino acids.[8][11]
COMU Very HighVery HighHigh solubility and safer than benzotriazole-based reagents.[6]
Table 2: Recommended Scavengers for HF Cleavage
Amino Acid PresentRecommended Scavenger(s)Purpose
Tryptophan (Trp) p-cresol, p-thiocresol, 1,2-ethanedithiol (EDT)Prevents alkylation of the indole side chain.[4][12]
Methionine (Met) Anisole, dimethyl sulfide (DMS)Prevents S-alkylation and reduces sulfoxide formation.[4][12]
Cysteine (Cys) p-cresolScavenges carbocations.[4]
Tyrosine (Tyr) p-cresol, AnisolePrevents alkylation of the phenol ring.[4]

Experimental Protocols

Protocol 1: General Boc-SPPS Cycle for Peptide Elongation

This protocol outlines the key steps for one cycle of amino acid addition in Boc-SPPS.

Boc-SPPS Workflow Diagram

G cluster_cycle Repeat for each amino acid deprotection 1. Nα-Boc Deprotection (50% TFA in DCM, 20-30 min) wash1 2. Wash (DCM, IPA) deprotection->wash1 neutralization 3. Neutralization (e.g., 10% DIEA in DMF) wash1->neutralization wash2 4. Wash (DMF, DCM) neutralization->wash2 coupling 5. Coupling (Activated Boc-AA, 1-2 hours) wash2->coupling wash3 6. Wash (DMF, DCM) coupling->wash3 monitor 7. Monitor Coupling (Kaiser Test) wash3->monitor monitor->deprotection Coupling Complete monitor->coupling Incomplete (Recouple) final_cleavage Final Cleavage and Deprotection (e.g., HF/Scavengers) monitor->final_cleavage Sequence Complete start Start with MBHA Resin start->deprotection

Caption: General workflow for Boc solid-phase peptide synthesis (SPPS).

  • Resin Swelling: Swell the MBHA resin in dichloromethane (DCM) for 30-60 minutes in a reaction vessel.[3]

  • Nα-Boc Deprotection:

    • Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM.[3]

    • Perform a short pre-wash for 5 minutes, followed by the main deprotection reaction for 15-25 minutes with agitation.[2][3]

    • Wash the resin thoroughly with DCM and then isopropanol (IPA) to remove residual TFA.[3]

  • Neutralization:

    • Neutralize the resulting ammonium salt by washing the resin with a solution of 10% diisopropylethylamine (DIEA) in DMF for 1-2 minutes. Repeat this step.[3]

    • Wash the resin with DMF and DCM to remove excess base.

  • Amino Acid Coupling:

    • In a separate vessel, dissolve 2-4 equivalents of the Nα-Boc protected amino acid and a coupling agent (e.g., HBTU) in DMF.[3]

    • Add this solution to the neutralized peptide-resin.

    • Add 4-6 equivalents of DIEA to initiate the coupling reaction.[3]

    • Agitate the mixture at room temperature for 1-2 hours.[3]

  • Monitoring and Washing:

    • Perform a Kaiser test to check for completion.[3] If the test is positive, repeat the coupling step.

    • Once the coupling is complete, wash the resin with DMF and DCM to remove unreacted reagents.

  • Repeat Cycle: Repeat steps 2-5 for each amino acid in the peptide sequence.

Protocol 2: Final Cleavage from MBHA Resin using HF

This protocol is for the final cleavage of the peptide from the MBHA resin and removal of side-chain protecting groups. Caution: Hydrogen fluoride (HF) is extremely toxic and corrosive. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.[13][14]

  • Preparation:

    • Ensure the final N-terminal Boc group is removed with TFA and the peptide-resin is thoroughly dried under high vacuum.[4][14] This prevents t-butylation of sensitive residues.[14]

    • Place the dried peptide-resin (e.g., 1 gram) and a magnetic stir bar into the HF reaction vessel.

  • Adding Scavengers:

    • Add the appropriate scavenger cocktail to the reaction vessel. A common general-purpose scavenger is anisole or a mixture like Reagent K (TFA/water/phenol/thioanisole/EDT).[3] For a peptide containing Trp and Met, a typical mixture per gram of resin might be 1.0 mL p-cresol and 1.0 mL of 1,2-ethanedithiol (EDT).

  • HF Cleavage:

    • Cool the reaction vessel to 0°C.

    • Carefully distill anhydrous HF (e.g., 10 mL per gram of resin) into the vessel.

    • Stir the mixture at 0°C for 1-2 hours.[3]

  • Work-up:

    • Remove the HF by evaporation under a stream of nitrogen gas.

    • Suspend the residue in cold diethyl ether to precipitate the crude peptide.[4]

    • Wash the solid product thoroughly with cold diethyl ether multiple times to remove scavengers and cleaved protecting groups.[4]

    • Collect the crude peptide by filtration and dry it under vacuum. The peptide can then be purified by HPLC.

References

Technical Support Center: Boc-D-Ala-NH2 Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Boc-D-Ala-NH2.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound, offering potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Product is an oil or waxy solid and will not crystallize. - Residual solvents (e.g., ethyl acetate, THF, tert-butanol) are present.[1]- The product is highly pure and prone to supercooling.- Minor impurities are inhibiting crystallization.- Solvent Removal: Ensure all solvents are thoroughly removed under high vacuum, possibly with gentle heating (e.g., 40-60 °C).[2]- Induce Crystallization: Try scratching the flask with a glass rod. Seeding with a small crystal of pure product, if available, is highly effective.[3][4]- Trituration/Pulping: Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane) and then add a non-polar solvent (e.g., hexanes, diethyl ether) dropwise to precipitate the product. Stirring this slurry (pulping) for several hours can facilitate solidification.[3][4]
Low yield after column chromatography. - The chosen solvent system is too polar, causing the product to elute too quickly with impurities.- The chosen solvent system is not polar enough, resulting in the product remaining on the column.- The product is partially soluble in the less polar solvent used for loading.- Optimize Eluent: Systematically vary the solvent gradient. Start with a less polar system (e.g., 100% dichloromethane) and gradually increase the polarity by adding methanol (e.g., 1-5%).[5]- TLC Analysis: Before running the column, determine the optimal solvent system using thin-layer chromatography (TLC). The ideal Rf value for the product is typically between 0.2 and 0.4.- Loading Technique: Adsorb the crude product onto a small amount of silica gel and load it onto the column as a dry powder to prevent streaking and improve separation.
Presence of a byproduct with a molecular weight corresponding to urea. - If a carbodiimide coupling reagent (e.g., DCC, EDC) was used to form the amide bond, the corresponding urea byproduct (DCU, EDU) may be present.[3][6]- Filtration (for DCU): Dicyclohexylurea (DCU) is largely insoluble in many organic solvents like dichloromethane. Much of it can be removed by filtration before aqueous workup or chromatography.[6]- Aqueous Wash: Water-soluble ureas like N,N'-diisopropylurea (DIU) or 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU) can be removed with acidic and basic aqueous washes during the reaction workup.[5]- Chromatography: Both soluble and insoluble ureas can be separated from the product by silica gel column chromatography.
Product contains unreacted starting materials (e.g., D-alanine amide, Boc-D-Ala-OH). - Incomplete reaction during the amide coupling or Boc-protection step.- Aqueous Workup: Unreacted Boc-D-Ala-OH can be removed by washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution). Unreacted D-alanine amide (as a salt) can be removed by washing with a mild acid (e.g., dilute HCl or citric acid solution).[5]- Chromatography: Both starting materials can be effectively separated from the desired product using silica gel column chromatography.
Mass spectrum shows a peak corresponding to a di-Boc protected product. - Excessive use of Boc anhydride (Boc₂O) or harsh reaction conditions during the protection step.[7]- Stoichiometric Control: Use a controlled amount of Boc₂O (e.g., 1.05-1.1 equivalents) during the synthesis.- Purification: This byproduct can typically be separated by silica gel column chromatography.
Product appears discolored (e.g., yellow). - Impurities from reagents or degradation during workup.- Charcoal Treatment: Dissolving the crude product in a suitable solvent and stirring with a small amount of activated charcoal can sometimes remove colored impurities. Filter through celite to remove the charcoal before proceeding with purification.- Recrystallization/Chromatography: These purification methods are effective at removing colored impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities include unreacted starting materials such as D-alanine amide or Boc-D-Ala-OH, reagents from the synthesis such as urea byproducts if carbodiimide coupling agents were used (e.g., DCU from DCC or EDU from EDC), and side-products from the Boc protection step, like N,N-di-Boc-D-alanine amide.[1][6][7]

Q2: My this compound is an oil. How can I solidify it for easier handling?

A2: Obtaining Boc-protected amino acids and their derivatives as oils is a common issue.[4] First, ensure all residual solvents are removed under high vacuum. Then, attempt to induce crystallization by scratching the inside of the flask. If that fails, trituration is a reliable method. Dissolve the oil in a minimal amount of a solvent like dichloromethane or ethyl acetate, then slowly add a non-polar solvent such as hexanes or diethyl ether while stirring. The product should precipitate as a solid, which can then be collected by filtration.[3][8] Using a seed crystal from a previous successful batch is the most effective method.[4]

Q3: What is a good starting solvent system for silica gel column chromatography of this compound?

A3: A good starting point for purifying Boc-protected amino amides is a solvent system of dichloromethane (DCM) or chloroform with a small percentage of methanol.[5] You can begin with 100% DCM and gradually increase the methanol content (e.g., from 1% to 5%) to elute the product. The optimal solvent ratio should be determined beforehand by TLC analysis. Alternatively, a gradient of ethyl acetate in hexanes or petroleum ether can be effective.[9]

Q4: Is recrystallization a viable purification method for this compound?

A4: Yes, recrystallization can be an effective method if a suitable solvent system is found and the product is not an oil. A common approach for Boc-amino acids is to dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (like ethyl acetate) and then either let it cool slowly or add a non-polar "anti-solvent" (like hexanes) to induce crystallization.[8]

Q5: How can I confirm the purity of my final this compound product?

A5: Purity should be assessed using multiple analytical techniques. Thin-layer chromatography (TLC) can give a quick indication of purity. High-performance liquid chromatography (HPLC) provides more quantitative data. Finally, structural confirmation should be obtained using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) to confirm the molecular weight.

Quantitative Data Summary

The following table summarizes typical purity and yield data for the purification of Boc-protected amino acids, which can serve as a benchmark for the purification of this compound.

Purification MethodStarting Purity (HPLC)Final Purity (HPLC)Typical YieldReference(s)
Crystallization with Seeding & Pulping 92-94%>99%85-90%[4]
Silica Gel Column Chromatography Variable (Crude Mixture)>98%70-95% (reaction dependent)[9][10]

Experimental Protocols

Protocol 1: Purification by Recrystallization/Trituration

This protocol is suitable when the crude product is a solid or can be induced to solidify.

  • Preparation: Transfer the crude this compound (which may be an oil) to a round-bottom flask. Ensure residual solvent from the reaction workup is removed under high vacuum.

  • Dissolution: Dissolve the crude material in a minimal amount of a suitable solvent. Ethyl acetate is often a good starting point. Gentle warming may be necessary.

  • Precipitation: While stirring, slowly add a non-polar anti-solvent, such as n-hexane or diethyl ether, until the solution becomes cloudy and a precipitate begins to form.

  • Crystallization/Solidification: Cool the mixture in an ice bath for 30-60 minutes to maximize product precipitation. If the product oils out, allow the mixture to slowly warm to room temperature while stirring vigorously to encourage solidification (trituration).

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold anti-solvent (e.g., cold hexane) to remove any remaining soluble impurities.

  • Drying: Dry the purified product under high vacuum to a constant weight.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol is ideal for removing impurities with different polarities from the desired product.

  • Column Packing: Prepare a silica gel column using a slurry of silica in a non-polar solvent (e.g., hexane or dichloromethane).

  • Sample Preparation: Dissolve the crude this compound in a minimal volume of the chromatography eluent or dichloromethane. Alternatively, for better resolution, pre-adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent to obtain a dry, free-flowing powder.

  • Loading: Carefully load the prepared sample onto the top of the silica gel bed.

  • Elution: Begin elution with a low-polarity solvent system (e.g., 100% dichloromethane or ethyl acetate/hexane 20:80). Gradually increase the polarity of the eluent by adding a more polar solvent, such as methanol to the dichloromethane or increasing the proportion of ethyl acetate. A typical gradient might be from 0% to 5% methanol in dichloromethane.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Drying: Dry the final product under high vacuum to remove all traces of solvent.

Visualizations

Purification_Workflow cluster_synthesis Synthesis & Workup cluster_purification Purification Strategy cluster_analysis Analysis & Final Product Crude Crude this compound (May contain impurities and be an oil) Workup Aqueous Workup (Acid/Base Washes) Crude->Workup Is_Solid Is the product solid or can it be solidified? Workup->Is_Solid Recrystallize Recrystallization or Trituration/Pulping Is_Solid->Recrystallize Yes Column Silica Gel Column Chromatography Is_Solid->Column No Analysis Purity & Identity Check (TLC, HPLC, NMR, MS) Recrystallize->Analysis Column->Analysis Pure_Product Pure this compound Analysis->Pure_Product

Caption: General purification workflow for this compound.

Troubleshooting_Tree Start Problem: Crude product is an impure oil Q1 Are urea byproducts (e.g., DCU, EDU) suspected? Start->Q1 A1_Yes Filter if insoluble (DCU). Perform aqueous washes. Proceed to chromatography. Q1->A1_Yes Yes Q2 Are starting materials (SMs) present? Q1->Q2 No A1_Yes->Q2 A2_Yes Perform specific acid/base washes to remove SMs. Proceed to chromatography. Q2->A2_Yes Yes Q3 Product still oily after removing major impurities? Q2->Q3 No A2_Yes->Q3 A3_Yes Triturate with a non-polar solvent (e.g., hexanes, ether). Q3->A3_Yes Yes A3_No Purify directly by column chromatography. Q3->A3_No No Success Pure, Solid Product A3_Yes->Success A3_No->Success

Caption: Troubleshooting decision tree for oily this compound.

References

Technical Support Center: Boc-D-Ala-NH2 Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the acid-catalyzed deprotection of Boc-D-Ala-NH2. The focus is on the effective use of scavengers to minimize side reactions and ensure high-purity product.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of side-product formation during the Boc deprotection of this compound?

A1: The primary cause of side reactions is the formation of a highly reactive tert-butyl cation intermediate when the Boc group is cleaved by a strong acid, such as trifluoroacetic acid (TFA).[1] This carbocation is a potent electrophile and can alkylate nucleophilic sites on the deprotected D-Ala-NH2, leading to undesired byproducts.[2][3]

Q2: What are the most likely side products when deprotecting this compound?

A2: For a simple primary amide like D-Ala-NH2, the most probable side product is the N-tert-butylated amine. While less likely, reaction at the amide nitrogen is also a possibility. Such side products will appear as unexpected peaks in HPLC or LC-MS analysis, often with a mass shift of +56 Da corresponding to the addition of a tert-butyl group.[2]

Q3: What are scavengers and how do they prevent the formation of side products?

A3: Scavengers are reagents added to the deprotection reaction mixture to "trap" the reactive tert-butyl cation.[1][2] They are nucleophilic compounds that are more reactive or are present in a much higher concentration than the deprotected amine, thereby intercepting the carbocation before it can cause unwanted alkylation of the desired product.[2]

Q4: Is a scavenger always necessary for the deprotection of this compound?

A4: While D-Ala-NH2 does not have a highly nucleophilic side chain like tryptophan or cysteine, the use of a scavenger is still highly recommended to ensure a clean reaction and high purity of the final product. The deprotected primary amine is itself nucleophilic and can be susceptible to tert-butylation.

Q5: My Boc deprotection is incomplete. What are the possible reasons?

A5: Incomplete deprotection can be due to several factors:

  • Insufficient Acid: The concentration or equivalents of the acid (e.g., TFA) may be too low.[1]

  • Inadequate Reaction Time or Temperature: The reaction may not have been allowed to proceed long enough, or the temperature may be too low. Most Boc deprotections are carried out at room temperature.[1][2]

  • Steric Hindrance: While less of a concern for D-Ala-NH2, significant steric bulk around the Boc-protected amine can slow down the reaction.[1][2]

Troubleshooting Guides

Issue Possible Cause Solution
Unexpected peaks in HPLC/LC-MS, especially with a +56 Da mass shift. Formation of N-tert-butylated D-Ala-NH2 due to the reaction of the deprotected amine with the tert-butyl cation.Incorporate a scavenger, such as triisopropylsilane (TIS) or water, into the deprotection cocktail. A standard and effective mixture is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[1][2]
Reaction is sluggish or incomplete after the standard reaction time. 1. Insufficient acid concentration. 2. Steric hindrance (less common for this substrate).1. Increase the concentration of TFA. For solution-phase deprotection, a 1:1 mixture of TFA and a solvent like dichloromethane (DCM) is common.[4] 2. Increase the reaction time and monitor progress by TLC or LC-MS.[2] For more resistant cases, consider using a stronger acid system like 4M HCl in dioxane, but ensure an effective scavenger is present.[1][2]
Difficulty in removing residual acid (e.g., TFA) after reaction. TFA has a relatively high boiling point and can form salts with the product amine.After removing the bulk of the TFA under reduced pressure, co-evaporate the residue with a solvent like toluene or dichloromethane multiple times.[5]
The final product is an oil instead of a solid. TFA salts of amines are often oils.To obtain a solid product, consider precipitating the amine salt from the reaction mixture by adding cold diethyl ether.[6]

Data Presentation

Table 1: Common Scavengers for Boc Deprotection

ScavengerTypical Concentration (v/v)Purpose
Triisopropylsilane (TIS) 2.5 - 5%A highly effective carbocation scavenger that reduces the tert-butyl cation to isobutane.[2]
Triethylsilane (TES) 5 - 10%Also an effective carbocation scavenger.
Water 2.5 - 5%Acts as a proton source and can trap the tert-butyl cation to form tert-butanol.[2]
Thioanisole 5 - 10%A carbocation scavenger, particularly useful when sulfur-containing amino acids are present.[2]
Phenol ~5%Acts as a carbocation scavenger.[2]

Experimental Protocols

Protocol 1: Standard Solution-Phase Boc Deprotection of this compound using TFA with Scavengers

  • Preparation: Dissolve this compound (1 equivalent) in an appropriate anhydrous solvent, such as dichloromethane (DCM), at a concentration of approximately 0.1-0.2 M.

  • Scavenger Addition: To the solution, add the chosen scavenger. For a general-purpose deprotection, a cocktail of triisopropylsilane (TIS, 2.5% v/v) and water (2.5% v/v) is effective.

  • Deprotection: Cool the mixture to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 25-50% (v/v).

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all the starting material has been consumed.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. To ensure complete removal of residual TFA, co-evaporate the residue with toluene or DCM (2-3 times).

  • Isolation: The resulting D-Ala-NH2 trifluoroacetate salt can be used directly in the next step or purified. To isolate the salt, it can be precipitated by the addition of cold diethyl ether, collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Mandatory Visualization

Boc_Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation start Dissolve this compound in DCM add_scavenger Add Scavenger (e.g., TIS/H2O) start->add_scavenger add_tfa Add TFA (0°C to RT) add_scavenger->add_tfa monitor Monitor by TLC/LC-MS add_tfa->monitor concentrate Concentrate in vacuo monitor->concentrate precipitate Precipitate with cold ether concentrate->precipitate isolate Filter and Dry Product precipitate->isolate end D-Ala-NH2·TFA Salt isolate->end

Caption: Experimental workflow for the deprotection of this compound.

Scavenger_Mechanism cluster_deprotection Boc Deprotection cluster_pathways Competing Pathways Boc_Amine Boc-NH-R Tert_Butyl tert-Butyl Cation (Reactive) Boc_Amine->Tert_Butyl + H+ Deprotected_Amine H2N-R Boc_Amine->Deprotected_Amine + H+, -CO2 Side_Product Side Product (tert-butylated amine) Tert_Butyl->Side_Product Undesired Reaction (No Scavenger) Trapped_Cation Trapped Cation (e.g., Isobutane) Tert_Butyl->Trapped_Cation Desired Trapping (with Scavenger) Scavenger Scavenger (e.g., TIS)

Caption: Role of scavengers in preventing side-product formation.

References

Validation & Comparative

A Comparative Guide to Chiral Purity Analysis of Boc-D-Ala-NH2 by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral building blocks like N-α-tert-butoxycarbonyl-D-alaninamide (Boc-D-Ala-NH2) is of paramount importance. The presence of the corresponding L-enantiomer can significantly impact the efficacy, safety, and overall pharmacological profile of a therapeutic agent. High-Performance Liquid Chromatography (HPLC) is a robust and widely adopted technique for the determination of chiral purity. This guide provides a comparative overview of HPLC-based methods for the chiral purity analysis of this compound, offering detailed experimental protocols and a comparison with alternative techniques.

Comparison of Analytical Methods

Chiral HPLC is the gold standard for the enantiomeric purity analysis of non-volatile compounds like Boc-protected amino acids due to its high resolution, reproducibility, and the availability of a wide range of chiral stationary phases (CSPs). However, other techniques can also be employed, each with its own set of advantages and limitations.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)
Principle Differential partitioning of enantiomers between a liquid mobile phase and a solid chiral stationary phase.Separation using a mobile phase of supercritical CO2, often with a polar co-solvent, and a chiral stationary phase.
Speed Typically longer analysis times.Significantly faster analysis times (often 3-5 times faster than HPLC).
Solvent Consumption Higher consumption of organic solvents.Drastically reduced organic solvent consumption, making it a "greener" technique.
Resolution Generally provides high resolution.Can offer comparable or even superior resolution to HPLC.
Compatibility Highly compatible with a wide range of detectors, including UV and Mass Spectrometry (MS).Readily compatible with MS detection.[1]
Sample Preparation Minimal sample preparation is typically required, mainly dissolution in a suitable solvent.Similar to HPLC, requires dissolution in an appropriate solvent.

Experimental Protocols

This section provides a detailed experimental protocol for the chiral separation of Boc-DL-Alanine using a macrocyclic glycopeptide-based chiral stationary phase. This method is an excellent starting point for the analysis of this compound.

Method 1: Reversed-Phase HPLC on a Teicoplanin-Based CSP

This method utilizes a CHIROBIOTIC® T column, which is known for its broad selectivity for N-protected amino acids.[2] The reversed-phase mode is generally a good choice for t-BOC amino acids.[2]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

ParameterValue
Chiral Stationary Phase CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm particles
Mobile Phase 20 mM Ammonium Acetate, pH 6.0 / Methanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 230 nm
Injection Volume 5 µL

Sample Preparation:

  • Prepare a stock solution of the this compound sample at a concentration of 1 mg/mL in the mobile phase.

  • To determine the elution order and confirm the separation, prepare a racemic standard of Boc-DL-Ala-NH2 at the same concentration.

Method 2: Normal-Phase HPLC on a Polysaccharide-Based CSP

Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are also widely used for the chiral separation of N-protected amino acids.[3]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and UV detector.

Chromatographic Conditions (Starting Point):

ParameterValue
Chiral Stationary Phase CHIRALPAK® IA or similar amylose-based CSP, 25 cm x 4.6 mm I.D., 5 µm particles
Mobile Phase n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (e.g., 80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 220 nm
Injection Volume 10 µL

Sample Preparation:

  • Prepare a stock solution of the this compound sample at a concentration of 1 mg/mL in the mobile phase.

  • Prepare a racemic standard of Boc-DL-Ala-NH2 at the same concentration to aid in method development.

Data Presentation

The following table presents representative quantitative data for the chiral separation of Boc-DL-Alanine on a CHIROBIOTIC® T column, which can be considered a close analogue for this compound. Actual retention times and resolution may vary depending on the specific system and conditions.

EnantiomerRetention Time (t R ), minResolution (R s )
Boc-L-Alanine~ 8.1\multirow{2}{*}{> 2.0}
Boc-D-Alanine~ 13.7

Data is illustrative and based on separations of similar compounds.

Mandatory Visualization

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample This compound Sample Dissolve_Sample Dissolve in Mobile Phase (e.g., 1 mg/mL) Sample->Dissolve_Sample Standard Boc-DL-Ala-NH2 Standard Dissolve_Standard Dissolve in Mobile Phase (e.g., 1 mg/mL) Standard->Dissolve_Standard HPLC_System HPLC System (Pump, Autosampler, Column Oven, Detector) Dissolve_Sample->HPLC_System Dissolve_Standard->HPLC_System Chiral_Column Chiral Column (e.g., CHIROBIOTIC® T) Chromatogram Obtain Chromatogram Chiral_Column->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Enantiomeric Purity / % ee Integration->Calculation Report Generate Report Calculation->Report

Caption: Workflow for Chiral Purity Analysis of this compound by HPLC.

Conclusion

The chiral purity of this compound is a critical quality attribute that can be reliably determined using chiral HPLC. While specific quantitative data for this compound is not widely published, methods developed for the analogous Boc-DL-Alanine provide an excellent and robust starting point for analysis. The use of macrocyclic glycopeptide-based CSPs, such as CHIROBIOTIC® T, in a reversed-phase mode is a well-established approach for N-Boc protected amino acids. For orthogonal verification or alternative selectivity, polysaccharide-based CSPs in normal-phase mode can be explored. As a faster and more environmentally friendly alternative, chiral SFC presents a compelling option for high-throughput screening and routine analysis. It is recommended that in-house analysis be performed to validate the chosen method for the specific lot of this compound being utilized.

References

A Comparative Guide to the Analytical Characterization of Boc-D-Ala-NH2

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of key analytical methods for the characterization of N-tert-Butoxycarbonyl-D-alaninamide (Boc-D-Ala-NH2), a crucial building block in peptide synthesis. For researchers, scientists, and professionals in drug development, rigorous analytical verification is essential to ensure the identity, purity, and quality of such reagents. This document outlines experimental protocols and comparative data for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Data for the corresponding carboxylic acid, Boc-D-Ala-OH, is included for a direct comparison of analytical behaviors.

Data Presentation: Physicochemical and Spectroscopic Properties

The fundamental properties of this compound and its common alternative, Boc-D-Ala-OH, are summarized below. These values are critical for interpreting analytical data.

Table 1: Comparison of Physicochemical Properties

PropertyThis compoundBoc-D-Ala-OHData Source
Molecular Formula C₈H₁₆N₂O₃C₈H₁₅NO₄[1][2]
Molecular Weight 188.22 g/mol 189.21 g/mol [1][2]
Monoisotopic Mass 188.11609238 Da189.10010796 Da[1][2]
CAS Number 85642-13-3 / 78981-25-67764-95-6[1][2]

Table 2: Comparative HPLC Data (Representative)

ParameterThis compoundBoc-D-Ala-OH
Purity >98% (Typical)≥98.0% (TLC)[3]
Retention Time (t_R_) Less RetainedMore Retained
Rationale for Separation The amide (NH₂) is more polar than the carboxylic acid (OH), generally leading to earlier elution on a reverse-phase column.[4]The carboxylic acid is more hydrophobic than the amide, resulting in stronger interaction with the C18 stationary phase.[4]

Table 3: Comparative Mass Spectrometry Data

ParameterThis compoundBoc-D-Ala-OH
Ionization Mode ESI (+)ESI (+)
Expected [M+H]⁺ m/z 189.12m/z 190.11
Expected [M+Na]⁺ m/z 211.10m/z 212.09
Characteristic Fragment m/z 133.09 ([M+H - C₄H₈]⁺)m/z 134.08 ([M+H - C₄H₈]⁺)
Notes The Boc group is labile and can exhibit in-source fragmentation, showing a loss of isobutylene (56 Da) or the entire Boc group (100 Da).[5]Similar to the amide, the Boc group's lability is a key feature in its mass spectrum.[5]

Table 4: Comparative ¹H and ¹³C NMR Data (in CDCl₃)

Note: Chemical shifts for D- and L-enantiomers are identical in achiral solvents.

NucleusAssignmentThis compound (Predicted)Boc-D-Ala-OH (Typical)Data Source
¹H NMR Boc (s, 9H)~1.45 ppm~1.45 ppm[6]
α-H (q)~4.2-4.3 ppm~4.3 ppm[6]
CH₃ (d)~1.3-1.4 ppm~1.4 ppm
NH (amide)~5.5-7.0 ppm (broad)N/A
NH (carbamate)~5.0-5.5 ppm (broad)~5.0 ppm (broad)
¹³C NMR Boc C=O~155.5 ppm~155.1 ppm[6]
Amide/Acid C=O~175 ppm~176 ppm
Boc C(CH₃)₃~80.0 ppm~79.1 ppm[6]
α-C~50.0 ppm~49.5 ppm
Boc CH₃~28.4 ppm~28.4 ppm[6]
Ala CH₃~18.0 ppm~18.5 ppm

Experimental Protocols

Detailed methodologies for the primary analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

This method is used to determine the purity of this compound.

  • System: A standard HPLC system equipped with a UV detector.[7]

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[5]

  • Mobile Phase A: 0.1% Formic Acid in Water.[5]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[5]

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes is a suitable starting point.[5]

  • Flow Rate: 0.5-1.0 mL/min.[]

  • Column Temperature: 30-40 °C.[]

  • Detection: UV at 210-220 nm.

  • Sample Preparation: Accurately weigh and dissolve a small amount of the sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.[5]

  • Injection Volume: 10-20 µL.[]

  • Data Analysis: Purity is calculated by dividing the peak area of the main component by the total peak area of all components in the chromatogram.

Mass Spectrometry (MS)

This technique confirms the molecular weight of the compound.

  • System: Electrospray Ionization Mass Spectrometer (ESI-MS).

  • Ionization Mode: Positive Ion Mode.[5]

  • Sample Preparation: Prepare a dilute solution of the sample (10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Infusion: Introduce the sample via direct infusion or through an LC system.

  • Capillary Voltage: 3.5-4.5 kV.[5]

  • Source Temperature: 120-150 °C.[5]

  • Data Acquisition: Scan a mass range appropriate for the expected ions (e.g., m/z 100-500).

  • Data Analysis: Identify the molecular ion peaks, such as [M+H]⁺ and [M+Na]⁺, and compare them to the calculated theoretical masses. Note any characteristic fragment ions resulting from the loss of the Boc group.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information, confirming the presence of the Boc group and the alanine amide backbone.

  • System: NMR Spectrometer (e.g., 400 MHz).[6]

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[6]

  • ¹H NMR Acquisition: Acquire the spectrum with standard parameters (e.g., 16 scans, 1-second relaxation delay).[6]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum (e.g., 1024 scans, 2-second relaxation delay).[6]

  • Data Processing: Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.[6]

  • Data Analysis: Calibrate the spectra using the residual solvent peak (e.g., CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).[6] Assign all signals to the corresponding atoms in the molecule and integrate the ¹H peaks to confirm proton ratios.

Mandatory Visualizations

The following diagrams illustrate the standard workflows for the analytical characterization of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Weigh Sample (~1mg) prep2 Dissolve in Mobile Phase prep1->prep2 acq1 Inject 10-20 µL onto C18 Column prep2->acq1 Sample acq2 Run Gradient (ACN/H₂O) acq1->acq2 acq3 UV Detection (210-220 nm) acq2->acq3 an1 Integrate Peak Areas acq3->an1 Chromatogram an2 Calculate Purity (%) an1->an2 MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Weigh Sample prep2 Dilute in MeOH (10-100 µg/mL) prep1->prep2 acq1 Infuse into ESI Source prep2->acq1 Sample acq2 Ionize (Positive Mode) acq1->acq2 acq3 Scan Mass Range acq2->acq3 an1 Identify [M+H]⁺ and [M+Na]⁺ acq3->an1 Mass Spectrum an2 Confirm Molecular Weight an1->an2 NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Weigh 5-10 mg Sample prep2 Dissolve in ~0.7 mL Deuterated Solvent prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Lock, Tune, Shim prep3->acq1 Sample acq2 Acquire ¹H and ¹³C Spectra acq1->acq2 an1 Process Spectra (FT, Phase, Baseline) acq2->an1 FID Data an2 Assign Peaks an1->an2 an3 Confirm Structure an2->an3

References

A Head-to-Head Comparison of Boc-D-Ala-NH2 and Fmoc-D-Ala-NH2 in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of peptides, the choice of Nα-protecting group strategy is a critical determinant of success. The two most established methodologies in solid-phase peptide synthesis (SPPS) are the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) strategies. This guide provides an objective comparison of these two approaches with a specific focus on the incorporation of a C-terminal D-alanine amide, utilizing either Boc-D-Ala-NH2 or Fmoc-D-Ala-NH2. While direct, side-by-side quantitative comparisons of these specific reagents are not abundant in the literature, a comprehensive analysis can be extrapolated from the well-understood principles of each strategy.

Core Principles: A Dichotomy of Lability

The fundamental difference between the Boc and Fmoc strategies lies in their orthogonal deprotection schemes, which dictate the reagents and conditions used throughout the synthesis.

Boc Strategy: This classic approach utilizes the acid-labile Boc group for the temporary protection of the α-amino group.[1] Deprotection is achieved by treatment with a moderately strong acid, typically trifluoroacetic acid (TFA). Side-chain protecting groups are generally benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage step.[1]

Fmoc Strategy: Developed as a milder alternative, the Fmoc strategy employs a base-labile Fmoc protecting group for the α-amino terminus.[1] This group is readily cleaved by a secondary amine, most commonly piperidine. The side-chain protecting groups are typically acid-labile (e.g., tert-butyl based), allowing for their removal along with cleavage from the resin using TFA.[2] This true orthogonality, where the temporary and permanent protecting groups are removed by different chemical mechanisms, is a key advantage of the Fmoc approach.[3]

Quantitative Performance Comparison

The following table summarizes the expected performance characteristics when using this compound versus Fmoc-D-Ala-NH2 in SPPS. These values are based on the general performance of Boc and Fmoc chemistries.

ParameterThis compound StrategyFmoc-D-Ala-NH2 StrategyNotes
Coupling Efficiency >99%>99.5%Both methods offer high coupling efficiency with modern activators. The Fmoc strategy is often cited as being slightly more efficient and reproducible.[4]
Deprotection Time per Cycle 15-30 minutes5-20 minutesFmoc deprotection is generally faster.[4]
Crude Peptide Purity 70-85%85-95%The milder conditions of the Fmoc strategy typically result in higher crude purity with fewer side products.[4]
Final Peptide Yield 15-35%20-40%Final yield is highly dependent on peptide length, sequence, and purification efficiency.
Final Purity (Post-HPLC) >98%>98%Both methods are capable of producing highly pure peptides after purification.
Automation Friendliness Less common in modern automated synthesizersHighly amenableThe milder conditions and simpler workflow of Fmoc chemistry make it ideal for automation.[2]
Scalability Well-established for large-scale production with mature processes.[2]Well-suited for automated cGMP manufacturing due to milder conditions and easier monitoring.[2]The choice often depends on existing infrastructure and process validation.

Experimental Protocols

Detailed methodologies for the key steps in both Boc and Fmoc SPPS for the synthesis of a peptide with a C-terminal D-alanine amide are provided below.

Boc-SPPS Protocol for C-Terminal D-Alanine Amide

This protocol describes the manual synthesis on a p-methylbenzhydrylamine (MBHA) resin, which is suitable for generating C-terminal peptide amides using the Boc strategy.[5]

1. Resin Preparation and Swelling:

  • Place the MBHA resin (1 equivalent) in a reaction vessel.

  • Wash the resin with dichloromethane (DCM) (3 x 1 min).

  • Swell the resin in DCM for 1-2 hours.

2. First Amino Acid Coupling (Boc-D-Ala-OH):

  • In a separate vessel, dissolve Boc-D-Ala-OH (3 equivalents) and an activating agent such as HBTU (3 equivalents) in N,N-dimethylformamide (DMF).

  • Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.

  • Drain the DCM from the swollen resin and add the activated amino acid solution.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Monitor the coupling reaction using a qualitative test (e.g., Ninhydrin test).

  • Wash the resin with DMF, DCM, and methanol, then dry under vacuum.

3. Boc-SPPS Cycle:

  • Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes.[6] Wash with DCM.

  • Neutralization: Neutralize the resin with 5% DIPEA in DCM (2 x 2 min). Wash with DCM.

  • Coupling: Couple the next Boc-protected amino acid using an appropriate activation method (e.g., HBTU/DIPEA).

  • Washing: Wash the resin with DMF and DCM.

  • Repeat the cycle for each subsequent amino acid.

4. Final Cleavage and Deprotection:

  • Wash the final peptide-resin with DCM and dry under vacuum.

  • Place the dried peptide-resin in a specialized HF cleavage apparatus.[7]

  • Add a scavenger cocktail (e.g., anisole).

  • Cool the reaction vessel to -5 to 0°C.

  • Condense anhydrous HF into the reaction vessel and stir for 1-2 hours at 0°C.[8]

  • Evaporate the HF under vacuum.

  • Precipitate the crude peptide with cold diethyl ether and purify by HPLC.

Boc_SPPS_Workflow cluster_resin_prep Resin Preparation cluster_coupling_cycle Boc-SPPS Cycle cluster_cleavage Final Cleavage Resin MBHA Resin Swell Swell in DCM Resin->Swell Deprotection Boc Deprotection (50% TFA/DCM) Swell->Deprotection Neutralization Neutralization (DIPEA/DCM) Deprotection->Neutralization Coupling Amino Acid Coupling (Boc-AA-OH, HBTU/DIPEA) Neutralization->Coupling Washing Wash (DMF/DCM) Coupling->Washing Washing->Deprotection HF_Cleavage HF Cleavage Washing->HF_Cleavage Purification Purification (HPLC) HF_Cleavage->Purification

Caption: Boc-SPPS workflow for peptides with a C-terminal D-alanine amide.

Fmoc-SPPS Protocol for C-Terminal D-Alanine Amide

This protocol describes the manual synthesis on a Rink Amide resin, which is designed to yield a C-terminal amide upon cleavage.[9]

1. Resin Preparation and Swelling:

  • Place the Rink Amide resin (1 equivalent) in a reaction vessel.

  • Wash the resin with DMF (3 x 1 min).

  • Swell the resin in DMF for at least 30 minutes.

2. Initial Fmoc Deprotection:

  • Treat the resin with a solution of 20% piperidine in DMF for 3 minutes.

  • Drain the solution.

  • Treat the resin again with 20% piperidine in DMF for 10-15 minutes.

  • Wash the resin thoroughly with DMF.

3. First Amino Acid Coupling (Fmoc-D-Ala-OH):

  • In a separate vessel, dissolve Fmoc-D-Ala-OH (3-5 equivalents), an activating agent such as HATU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.[3]

  • Pre-activate the mixture for a few minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Monitor the coupling reaction using a qualitative test (e.g., Ninhydrin test).

  • Wash the resin with DMF.

4. Fmoc-SPPS Cycle:

  • Deprotection: Treat the resin with 20% piperidine in DMF as described in step 2.

  • Washing: Wash the resin thoroughly with DMF.

  • Coupling: Couple the next Fmoc-protected amino acid using an appropriate activation method (e.g., HATU/DIPEA).

  • Washing: Wash the resin with DMF.

  • Repeat the cycle for each subsequent amino acid.

5. Final Cleavage and Deprotection:

  • Wash the final peptide-resin with DCM and dry under vacuum.

  • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide with cold diethyl ether and purify by HPLC.

Fmoc_SPPS_Workflow cluster_resin_prep Resin Preparation cluster_coupling_cycle Fmoc-SPPS Cycle cluster_cleavage Final Cleavage Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Washing1 Wash (DMF) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HATU/DIPEA) Washing1->Coupling Washing2 Wash (DMF) Coupling->Washing2 Washing2->Deprotection TFA_Cleavage TFA Cleavage Washing2->TFA_Cleavage Purification Purification (HPLC) TFA_Cleavage->Purification

Caption: Fmoc-SPPS workflow for peptides with a C-terminal D-alanine amide.

Biological Context: The Significance of C-Terminal D-Alanine

While not a classical signaling pathway, the presence of D-alanine, particularly in a C-terminal context, is of significant biological importance, primarily in the realm of microbiology and antibiotic action.

Bacterial Cell Wall Biosynthesis: D-alanine is a crucial component of the peptidoglycan layer of bacterial cell walls.[10] The peptide side chains that cross-link the glycan strands typically terminate in a D-alanyl-D-alanine motif.[11] This structure is essential for the activity of transpeptidases, the enzymes that catalyze the final step of cell wall synthesis.

Mechanism of Antibiotic Action: The D-alanyl-D-alanine terminus is the specific target of glycopeptide antibiotics such as vancomycin.[11] Vancomycin binds to this dipeptide sequence, sterically hindering the transpeptidase and thereby inhibiting cell wall synthesis, leading to bacterial cell death.

Antibiotic Resistance: Some bacteria have evolved resistance to vancomycin by altering the C-terminal D-alanine to D-lactate or D-serine. This subtle change significantly reduces the binding affinity of vancomycin, rendering the antibiotic ineffective. The study of peptides containing C-terminal D-alanine amides is therefore crucial for understanding the mechanisms of antibiotic action and developing new strategies to combat antibiotic resistance.

Biological_Context cluster_biosynthesis Bacterial Cell Wall Biosynthesis cluster_antibiotic_action Antibiotic Action cluster_resistance Antibiotic Resistance Peptidoglycan Peptidoglycan Precursor D_Ala_D_Ala C-terminal D-Ala-D-Ala Peptidoglycan->D_Ala_D_Ala Transpeptidase Transpeptidase Enzyme D_Ala_D_Ala->Transpeptidase Substrate Binding Binding D_Ala_D_Ala->Binding Mutation Mutation (D-Ala to D-Lac/D-Ser) D_Ala_D_Ala->Mutation Crosslinking Cell Wall Cross-linking Transpeptidase->Crosslinking Vancomycin Vancomycin Vancomycin->Binding Inhibition Inhibition of Cross-linking Binding->Inhibition Cell_Death Bacterial Cell Death Inhibition->Cell_Death Reduced_Binding Reduced Vancomycin Binding Mutation->Reduced_Binding Resistance Antibiotic Resistance Reduced_Binding->Resistance

Caption: Role of C-terminal D-alanine in bacterial cell wall synthesis and antibiotic action.

Conclusion: Making an Informed Decision

The choice between this compound and Fmoc-D-Ala-NH2 for the synthesis of peptides with a C-terminal D-alanine amide depends on several factors, including the complexity of the target peptide, the desired scale of synthesis, and the available laboratory infrastructure.

  • Fmoc-D-Ala-NH2 is generally the preferred choice for most applications due to its milder reaction conditions, higher crude purity, and amenability to automation. This strategy is particularly advantageous for the synthesis of long or sensitive peptides.

  • This compound , while requiring more hazardous reagents and specialized equipment for the final cleavage, remains a robust and valuable option. It can be particularly useful for the synthesis of peptides prone to aggregation, as the acidic deprotection steps can help to disrupt secondary structures. For large-scale manufacturing with well-established protocols, the Boc strategy can also be economically viable.

Ultimately, the optimal strategy should be determined on a case-by-case basis, taking into account the specific requirements of the research or drug development project.

References

A Researcher's Guide to Coupling Reagents for Boc-D-Ala-NH2 Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of peptide building blocks is paramount. The formation of the primary amide, Boc-D-Ala-NH2, from its corresponding carboxylic acid, Boc-D-Ala-OH, is a fundamental step that relies on the crucial choice of a coupling reagent. This decision directly influences reaction yield, purity, time, and the prevention of side reactions such as racemization. This guide provides an objective comparison of common coupling reagents for this synthesis, supported by representative data and detailed experimental protocols to facilitate an informed selection.

The synthesis of this compound involves the activation of the carboxylic acid group of Boc-D-Ala-OH to facilitate a nucleophilic attack by an ammonia source. The efficacy of this transformation is largely dictated by the coupling reagent employed. The most common classes of reagents include carbodiimides, and the more modern onium (aminium/uronium and phosphonium) salts.

Comparative Performance of Coupling Reagents

While direct, side-by-side comparative studies for the synthesis of this compound are not extensively published, performance can be reliably extrapolated from extensive data on peptide synthesis and similar amide couplings.[1] The following table summarizes the expected performance of several common coupling reagents for the synthesis of this compound.

Coupling Reagent/SystemReagent ClassRelative SpeedTypical Yield RangeRacemization RiskKey Considerations & Notes
EDC / HOBt CarbodiimideModerate75-90%Low to ModerateCost-effective and widely used. The urea byproduct of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is water-soluble, simplifying workup.[2] The addition of 1-hydroxybenzotriazole (HOBt) is crucial to increase efficiency and suppress racemization.[2][3]
DCC / HOBt CarbodiimideModerate80-95%Low to ModerateDicyclohexylcarbodiimide (DCC) is highly effective, but the dicyclohexylurea (DCU) byproduct is insoluble in most organic solvents, requiring removal by filtration.[2] This can make purification cumbersome in solution-phase synthesis.
HBTU Onium (Aminium)Fast90-98%LowO-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) is a very efficient reagent leading to high yields and short reaction times.[4] Requires a non-nucleophilic base (e.g., DIPEA) for activation. Byproducts are generally soluble.
HATU Onium (Aminium)Very Fast95-99%Very LowO-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is one of the most powerful coupling reagents, reacting faster and with less epimerization than HBTU.[1] It is particularly effective for sterically hindered couplings, though it is a more expensive option.
PyBOP Onium (Phosphonium)Fast90-98%Low(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) offers high coupling efficiency similar to HBTU. A key advantage is that its byproducts are considered less hazardous than those from older phosphonium reagents like BOP.[1]

Experimental Workflow Visualization

The general workflow for the solution-phase synthesis of this compound involves the activation of the carboxylic acid followed by the introduction of an amine source. The specific order of addition can vary depending on the class of coupling reagent used.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification Boc_D_Ala_OH Boc-D-Ala-OH in Anhydrous Solvent Activation Activation of Carboxylic Acid (Formation of Active Ester) Boc_D_Ala_OH->Activation Amine_Source Amine Source (e.g., NH4Cl + Base) Coupling Nucleophilic Attack by Amine (Amide Bond Formation) Amine_Source->Coupling Coupling_Reagent Coupling Reagent (e.g., HATU, EDC) Coupling_Reagent->Activation Base Tertiary Base (e.g., DIPEA) Base->Activation If Onium Salt Activation->Coupling Quench Reaction Quench (e.g., Water) Coupling->Quench Extraction Aqueous Workup (Acid/Base Washes) Quench->Extraction Purification Purification (e.g., Column Chromatography) Extraction->Purification Final_Product This compound Purification->Final_Product

General workflow for this compound synthesis.

Detailed Experimental Protocols

The following are representative protocols for the solution-phase synthesis of this compound. These protocols are generalized and may require optimization based on laboratory conditions and scale.

Protocol 1: Using an Onium Salt Reagent (e.g., HATU)

This method involves the pre-activation of the carboxylic acid before the addition of the amine source, which is a hallmark of onium salt-mediated couplings.

Materials:

  • Boc-D-Ala-OH (1.0 eq)

  • HATU (1.05 eq)

  • Ammonium chloride (NH4Cl) (1.2 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1M HCl (aq), Saturated NaHCO3 (aq), Brine

Procedure:

  • Dissolve Boc-D-Ala-OH (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (2.0 eq) to the solution and stir for 5 minutes.

  • Add HATU (1.05 eq) to the mixture and allow the solution to stir at 0 °C for 10-15 minutes to pre-activate the carboxylic acid, forming the active ester.

  • In a separate flask, suspend ammonium chloride (1.2 eq) in DMF and add DIPEA (1.0 eq). Stir for 10 minutes to generate ammonia in situ.

  • Add the ammonia solution from step 5 to the pre-activated carboxylic acid solution at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction with water and dilute with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO3 (2x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield pure this compound.

Protocol 2: Using a Carbodiimide Reagent (e.g., EDC with HOBt)

This protocol is a classic one-pot procedure where all reactants are combined, and the active intermediate is formed in situ.

Materials:

  • Boc-D-Ala-OH (1.0 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • Ammonium chloride (NH4Cl) (1.2 eq)

  • N-Methylmorpholine (NMM) or DIPEA (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Ethyl acetate (EtOAc)

  • 1M HCl (aq), Saturated NaHCO3 (aq), Brine

Procedure:

  • Dissolve Boc-D-Ala-OH (1.0 eq), HOBt (1.2 eq), and ammonium chloride (1.2 eq) in anhydrous DCM or DMF in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add NMM or DIPEA (2.5 eq) to the mixture and stir for 5-10 minutes.

  • Add EDC·HCl (1.2 eq) to the reaction mixture in one portion.

  • Allow the reaction to slowly warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with ethyl acetate or more DCM.

  • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO3 (2x), and brine (1x) to remove the water-soluble urea byproduct and other impurities.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Conclusion

The choice of coupling reagent for the synthesis of this compound is a trade-off between reactivity, cost, and ease of purification. For the highest yields and fastest reaction times, onium salt reagents like HATU and HBTU are the preferred choice, with HATU being superior for potentially challenging or sterically hindered couplings.[1] For a more economical approach where longer reaction times are acceptable, EDC/HOBt offers a robust and reliable method with the significant advantage of a water-soluble byproduct that simplifies purification.[2] Researchers should select the reagent that best aligns with their specific priorities, whether it be maximizing yield and speed or minimizing cost and procedural complexity.

References

A Researcher's Guide to Determining the Enantiomeric Excess of Boc-D-Ala-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the enantiomeric excess (ee) of chiral building blocks like N-α-tert-Butoxycarbonyl-D-alaninamide (Boc-D-Ala-NH2) is of paramount importance. The presence of the corresponding L-enantiomer can significantly impact the efficacy, safety, and pharmacological profile of synthesized peptides and other pharmaceutical compounds. This guide provides a comprehensive comparison of the primary analytical techniques for determining the enantiomeric excess of this compound, complete with experimental data and detailed protocols.

Comparative Analysis of Analytical Methodologies

The determination of enantiomeric excess for this compound can be effectively achieved through several analytical techniques, with Chiral High-Performance Liquid Chromatography (Chiral HPLC) being the most robust and widely used method. Other viable alternatives include Chiral Gas Chromatography (Chiral GC), Chiral Capillary Electrophoresis (Chiral CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages and disadvantages in terms of sample preparation, analysis time, sensitivity, and instrumentation requirements.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Chiral Capillary Electrophoresis (CE)
Principle Direct separation of enantiomers on a chiral stationary phase (CSP).[1]Separation of volatile enantiomers (often after derivatization) on a chiral capillary column.[1]Separation based on differential migration of enantiomers in an electric field in the presence of a chiral selector.[1]
Sample Preparation Minimal; typically dissolution in a suitable solvent.[1]Often requires derivatization to increase volatility.[1]Dissolution in the background electrolyte.[1]
Analysis Time 10-30 minutes.[2]15-30 minutes.[2]< 15 minutes.[3]
Instrumentation Standard HPLC system with a chiral column and UV detector.[1]Gas chromatograph with a chiral column and FID or MS detector.[1]Capillary electrophoresis system with a high-voltage power supply and UV detector.[1]
Key Advantage Robust, versatile, and widely applicable with a variety of available chiral stationary phases.[2]High resolution and sensitivity, especially with mass spectrometry detection.High efficiency, short analysis time, and low sample/reagent consumption.[]
Key Disadvantage Higher solvent consumption compared to CE.Derivatization step can be time-consuming and introduce errors.Method development can be more complex; lower sensitivity with UV detection compared to GC-MS.

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

This method allows for the direct separation of this compound and its L-enantiomer using a chiral stationary phase. Polysaccharide-based CSPs are particularly effective for N-protected amino acids.[2][]

Instrumentation:

  • Standard HPLC system with a UV detector.

Chromatographic Conditions:

  • Column: CHIRALPAK® IA (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 250 x 4.6 mm, 5 µm particle size.[2]

  • Mobile Phase: Hexane / Ethanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 25 °C.[2]

  • Detection: UV at 210 nm.[2]

  • Injection Volume: 10 µL.[2]

Sample Preparation:

  • Dissolve the this compound sample in the mobile phase to a concentration of 1 mg/mL.[2]

Calculation of Enantiomeric Excess (ee):

  • ee (%) = [(Area of D-enantiomer - Area of L-enantiomer) / (Area of D-enantiomer + Area of L-enantiomer)] x 100

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample This compound Sample Dissolve Dissolve in Mobile Phase (1 mg/mL) Sample->Dissolve Inject Inject 10 µL into HPLC Dissolve->Inject Separate Separation on Chiral Column (CHIRALPAK® IA) Inject->Separate Detect UV Detection (210 nm) Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate Enantiomeric Excess Integrate->Calculate

Caption: Workflow for Chiral HPLC Analysis.
Chiral Gas Chromatography (GC)

For GC analysis, this compound typically requires derivatization to increase its volatility. A common approach involves the conversion of the amide to a more volatile ester derivative.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

Derivatization Protocol (Example):

  • Hydrolyze the this compound to Boc-D-Ala-OH.

  • Esterify the carboxylic acid with an alcohol (e.g., ethanol) under acidic conditions.

  • The resulting N-Boc-D-alanine ethyl ester can then be analyzed by chiral GC.

Chromatographic Conditions:

  • Column: Chirasil-Val capillary column.

  • Carrier Gas: Helium.

  • Temperature Program: Optimized for the separation of the derivatized enantiomers (e.g., initial temperature of 100°C, ramp to 180°C).

  • Detector: FID or MS.

Sample Preparation:

  • Perform the derivatization as described above, followed by dissolution in a suitable organic solvent (e.g., dichloromethane).

GC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC Analysis cluster_data Data Processing Sample This compound Sample Derivatize Derivatization (e.g., esterification) Sample->Derivatize Dissolve Dissolve in Solvent Derivatize->Dissolve Inject Inject into GC Dissolve->Inject Separate Separation on Chiral Column Inject->Separate Detect FID or MS Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate Enantiomeric Excess Integrate->Calculate

Caption: Workflow for Chiral GC Analysis.
Chiral Capillary Electrophoresis (CE)

Chiral CE offers a high-efficiency separation based on the differential interaction of the enantiomers with a chiral selector added to the background electrolyte.

Instrumentation:

  • Capillary electrophoresis system with a UV detector.

Electrophoretic Conditions:

  • Capillary: Fused-silica capillary (e.g., 50 µm I.D., 50 cm total length).[1]

  • Background Electrolyte (BGE): Phosphate or borate buffer at a suitable pH (e.g., pH 2.5 to 7.0), containing a chiral selector.[1]

  • Chiral Selector: A cyclodextrin derivative (e.g., β-cyclodextrin or hydroxypropyl-β-cyclodextrin) at a concentration of 5-20 mM.[1]

  • Voltage: 15-25 kV.[1]

  • Temperature: 25 °C.[1]

  • Detection: UV at a low wavelength (e.g., 200-210 nm).[1]

  • Injection: Hydrodynamic injection (pressure or gravity).[1]

Sample Preparation:

  • Dissolve the this compound sample in the background electrolyte.[1]

CE_Workflow cluster_prep Sample Preparation cluster_analysis CE Analysis cluster_data Data Processing Sample This compound Sample Dissolve Dissolve in Background Electrolyte Sample->Dissolve Inject Inject into Capillary Dissolve->Inject Separate Electrophoretic Separation with Chiral Selector Inject->Separate Detect UV Detection (200-210 nm) Separate->Detect Electropherogram Obtain Electropherogram Detect->Electropherogram Integrate Integrate Peak Areas Electropherogram->Integrate Calculate Calculate Enantiomeric Excess Integrate->Calculate

Caption: Workflow for Chiral CE Analysis.

Concluding Remarks

The selection of an appropriate analytical method for determining the enantiomeric excess of this compound is contingent upon several factors, including the available instrumentation, required sensitivity, sample throughput, and the specific context of the analysis. For routine quality control with a high volume of samples, the robustness and directness of Chiral HPLC make it a highly suitable choice. Chiral GC, particularly when coupled with mass spectrometry, offers excellent resolution and sensitivity, though the need for derivatization can be a drawback. Chiral CE provides a rapid and efficient alternative with minimal solvent consumption, making it an environmentally friendly option. Ultimately, the protocols and comparative data presented in this guide are intended to assist researchers in making an informed decision for their specific analytical needs.

References

A Researcher's Guide to Alternatives for Boc-D-Ala-NH2 in Peptide Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of building blocks for peptide synthesis is a critical decision that profoundly impacts research outcomes. Boc-D-Ala-NH2, a staple in many laboratories, serves as a key component in the synthesis of peptides with enhanced stability and unique biological activities. However, a comprehensive understanding of its alternatives is essential for optimizing synthetic strategies and achieving desired experimental results. This guide provides an objective comparison of this compound with its primary alternatives, focusing on their performance in peptide synthesis, supported by experimental data, detailed protocols, and visual workflows.

The primary alternatives to this compound in solid-phase peptide synthesis (SPPS) revolve around the use of different Nα-protecting groups for D-alanine. The most prominent alternatives are Fmoc-D-Ala-NH2 and, for solution-phase synthesis, Cbz-D-Ala-NH2. The choice between these building blocks dictates the overall synthetic strategy, influencing factors such as reaction conditions, potential side reactions, and the ease of purification.

Quantitative Performance Comparison

The selection of a protecting group strategy has a direct impact on the efficiency and outcome of peptide synthesis. The following tables summarize key performance indicators for Boc, Fmoc, and Cbz protecting groups when incorporating D-alanine into a peptide chain. The data represents typical values observed in solid-phase peptide synthesis (SPPS) for Boc and Fmoc strategies, and solution-phase synthesis for the Cbz strategy.

ParameterThis compound (SPPS)Fmoc-D-Ala-NH2 (SPPS)Cbz-D-Ala-NH2 (Solution Phase)Notes
Coupling Efficiency >99%>99.5%High (variable)Fmoc chemistry often shows slightly higher and more consistent coupling efficiencies in SPPS.[1] Solution-phase coupling is highly dependent on conditions.
Deprotection Time 15-30 minutes5-20 minutesVariable (Hydrogenolysis)Fmoc deprotection is generally faster per cycle in SPPS.[1]
Crude Peptide Purity 70-85%85-95%VariableThe milder conditions of Fmoc-SPPS typically result in higher crude purity.[1]
Final Peptide Yield 15-35%20-40%Highly VariableFinal yield is sequence-dependent and influenced by purification losses.
Final Purity (Post-HPLC) >98%>98%>98%All methods can yield highly pure peptides after purification.[1]

Table 1: General Performance Metrics in Peptide Synthesis

Protecting GroupDeprotection ConditionsKey AdvantagesKey Disadvantages
Boc Strong Acid (e.g., TFA)Robust, well-established, can reduce aggregation in some sequences.Harsh final cleavage (HF often required), non-orthogonal with many side-chain protecting groups.
Fmoc Base (e.g., 20% Piperidine in DMF)Orthogonal to acid-labile side-chain protecting groups, milder final cleavage, automation-friendly.Potential for diketopiperazine formation at the dipeptide stage, Fmoc group can promote aggregation in some cases.
Cbz Catalytic Hydrogenolysis (e.g., H₂/Pd)Stable to both acidic and basic conditions, useful in solution-phase and fragment condensation.Not suitable for SPPS, can be difficult to remove in the presence of sulfur-containing amino acids.

Table 2: Characteristics of Nα-Protecting Groups for D-Alanine

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful application of these building blocks. Below are representative protocols for the use of this compound and Fmoc-D-Ala-NH2 in SPPS, and a protocol for the synthesis of Cbz-D-Ala-OH for use in solution-phase synthesis.

Protocol 1: Boc-Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines a single cycle for the addition of a Boc-protected amino acid to a resin-bound peptide chain.

1. Resin Swelling:

  • Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 1-2 hours.

2. Boc Deprotection:

  • Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.

  • Wash the resin thoroughly with DCM.

3. Neutralization:

  • Treat the resin with a 10% solution of diisopropylethylamine (DIEA) in DCM for 10 minutes to neutralize the protonated amino group.

  • Wash the resin with DCM.

4. Coupling:

  • Dissolve Boc-D-Ala-OH (or the corresponding amide) in a minimal amount of N,N-dimethylformamide (DMF).

  • Add a coupling agent (e.g., 1 equivalent of dicyclohexylcarbodiimide - DCC) and an activator (e.g., 1 equivalent of 1-Hydroxybenzotriazole - HOBt).

  • Add the activated amino acid solution to the resin and agitate for 2-4 hours.

  • Monitor the reaction completion using a qualitative test (e.g., Kaiser test).

5. Washing:

  • Wash the resin sequentially with DMF, DCM, and methanol.

  • Dry the resin under vacuum before proceeding to the next cycle.

Protocol 2: Fmoc-Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol describes a single cycle for the addition of an Fmoc-protected amino acid.

1. Resin Swelling:

  • Swell the appropriate resin (e.g., Wang or Rink Amide resin) in DMF for at least 30 minutes.

2. Fmoc Deprotection:

  • Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes.

  • Drain the solution and repeat the treatment for another 15-20 minutes.

  • Wash the resin thoroughly with DMF.

3. Coupling:

  • In a separate vessel, dissolve Fmoc-D-Ala-OH (or the corresponding amide), a coupling agent (e.g., HBTU), and a base (e.g., DIEA) in DMF.

  • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Monitor the reaction completion using a qualitative test (e.g., Kaiser test).

4. Washing:

  • Wash the resin with DMF to remove excess reagents and byproducts.

Protocol 3: Synthesis of Cbz-D-Alanine

This protocol describes the protection of D-alanine with the Cbz group for use in solution-phase synthesis.

1. Dissolution:

  • Dissolve D-alanine in a 2 M NaOH solution and cool to 0°C in an ice bath.

2. Reaction:

  • Add benzyl chloroformate (Cbz-Cl) dropwise while maintaining the temperature below 5°C and the pH between 9-10 by the simultaneous addition of 2 M NaOH.

  • Stir the reaction mixture at room temperature for 2-3 hours.

3. Workup:

  • Wash the aqueous layer with diethyl ether to remove unreacted Cbz-Cl.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl to precipitate the product.

4. Purification:

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield Cbz-D-Alanine.

Visualizing the Chemistry: Workflows and Pathways

To further clarify the discussed concepts, the following diagrams, generated using the DOT language, illustrate the experimental workflows and a relevant biological pathway involving D-alanine.

Boc_SPPS_Workflow start Start with Resin-Peptide(n) deprotection Boc Deprotection (50% TFA in DCM) start->deprotection wash1 DCM Wash deprotection->wash1 neutralization Neutralization (10% DIEA in DCM) wash1->neutralization wash2 DCM Wash neutralization->wash2 coupling Coupling (this compound, DCC/HOBt) wash2->coupling wash3 DMF/DCM Wash coupling->wash3 end_cycle Resin-Peptide(n+1) wash3->end_cycle Fmoc_SPPS_Workflow start Start with Resin-Peptide(n) deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Coupling (Fmoc-D-Ala-NH2, HBTU/DIEA) wash1->coupling wash2 DMF Wash coupling->wash2 end_cycle Resin-Peptide(n+1) wash2->end_cycle Peptidoglycan_Biosynthesis L_Ala L-Alanine D_Ala D-Alanine L_Ala->D_Ala Alanine Racemase D_Ala_D_Ala D-Ala-D-Ala D_Ala->D_Ala_D_Ala D-Ala-D-Ala Ligase UDP_NAM_pentapeptide UDP-NAM-pentapeptide (Lipid I precursor) D_Ala_D_Ala->UDP_NAM_pentapeptide UDP_NAM_peptide UDP-NAM-tripeptide UDP_NAM_peptide->UDP_NAM_pentapeptide MurF Ligase Cell_Wall Bacterial Cell Wall (Peptidoglycan) UDP_NAM_pentapeptide->Cell_Wall Transglycosylation & Transpeptidation Decision_Tree start Start: Choose a D-Alanine derivative synthesis_type What is the synthesis method? start->synthesis_type peptide_length Is the peptide long or complex? synthesis_type->peptide_length SPPS cbz Use Cbz-D-Ala-OH synthesis_type->cbz Solution-phase acid_sensitive Does the peptide contain acid-sensitive residues? peptide_length->acid_sensitive Yes cost_consideration Is cost a major constraint? peptide_length->cost_consideration No acid_sensitive->cost_consideration No fmoc Use Fmoc-D-Ala-NH2 acid_sensitive->fmoc Yes boc Use this compound cost_consideration->boc Yes cost_consideration->fmoc No

References

A Comparative Guide to Validating the Sequence of Peptides with Boc-D-Ala-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, meticulous verification of a synthetic peptide's primary structure is a foundational requirement for ensuring experimental validity and therapeutic efficacy. This guide provides an objective comparison of key analytical techniques for validating the sequence of peptides that are N-terminally protected with a tert-butyloxycarbonyl (Boc) group and C-terminally amidated, using "Boc-D-Ala-NH2" as a representative terminus. The presence of the N-terminal Boc group presents a significant analytical challenge, rendering some traditional methods ineffective and necessitating the use of more advanced techniques.

This guide will compare the utility of Mass Spectrometry, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Edman Degradation, supported by experimental protocols and data presented for clarity and ease of comparison.

Comparison of Analytical Techniques

The validation of a peptide such as [Peptide-Sequence]-Boc-D-Ala-NH2 requires methods that can unequivocally confirm the amino acid sequence, the integrity of the C-terminal amide, and the presence and location of the N-terminal Boc group. The choice of technique is critical, as the N-terminal block obstructs methods requiring a free amine.

FeatureMass Spectrometry (MS/MS)NMR SpectroscopyEdman Degradation
Primary Function Sequence confirmation, molecular weight determination, modification analysis.3D structure determination, confirmation of modifications and stereochemistry.N-terminal sequencing.
Principle Measures the mass-to-charge ratio of the peptide and its fragments.Measures the magnetic properties of atomic nuclei to elucidate molecular structure.Sequential chemical removal and identification of N-terminal amino acids.
Suitability for Boc-Peptides Excellent. Can analyze blocked peptides directly. Characteristic fragmentation of the Boc group aids in confirmation.Excellent. Provides direct evidence of the Boc group's presence, integrity, and location. Can confirm D-amino acid presence.Not Applicable. Requires a free N-terminal amine for the initial chemical coupling step. The Boc group completely blocks this reaction.[1][2]
Sample Requirement Low (picomole to femtomole range).High (micromole to millimole range).[3]Low to moderate (picomole range).[1]
Information Obtained Amino acid sequence (from fragmentation), molecular mass, presence of modifications.Through-bond and through-space atomic correlations, stereochemistry, conformation in solution.Sequential N-terminal amino acid identity.
Throughput High. Amenable to automation and LC-coupling.[4]Low. Experiments can be time-consuming.Moderate. Automated sequencers process one sample at a time.

In-Depth Analysis of Techniques

Mass Spectrometry (MS)

Tandem mass spectrometry (MS/MS) is the premier technique for sequencing N-terminally blocked peptides.[5] Using a soft ionization method like Electrospray Ionization (ESI), the intact peptide is introduced into the mass spectrometer. The precursor ion corresponding to the peptide's mass-to-charge ratio is then selected and fragmented, typically via collision-induced dissociation (CID).

For a Boc-protected peptide, the resulting spectrum is highly informative. It will not only contain the characteristic b- and y-ion series from the peptide backbone cleavage, which allows for sequence elucidation, but will also show characteristic neutral losses from the Boc group itself, such as the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[6] This serves as positive confirmation of the N-terminal modification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the detailed structural characterization of peptides in solution.[7] While not a sequencing method in the traditional sense, it is invaluable for validating the overall structure of a modified peptide like one containing this compound.

  • 1D ¹H NMR provides a unique fingerprint of the peptide, with characteristic signals for the tert-butyl protons of the Boc group appearing in the upfield region (around 1.4 ppm).

  • 2D NMR experiments like COSY, TOCSY, and NOESY can confirm the amino acid spin systems and their sequential connectivity.[3][7] Crucially, specific NOE patterns or the use of chiral derivatizing agents followed by NMR analysis can be employed to confirm the D-stereochemistry of the alanine residue.

Edman Degradation

Developed by Pehr Edman, this chemical method sequentially removes and identifies amino acids from the N-terminus of a peptide.[8] The process relies on the reaction of phenyl isothiocyanate (PITC) with the free primary amine of the N-terminal amino acid.[2] Because the Boc group caps this primary amine, the initial PITC coupling reaction cannot occur, and the Edman degradation process fails before it can even begin.[1][2][8] While chemical deblocking is possible, it adds complexity and can lead to side reactions, making it an undesirable workaround.

Experimental Workflows and Logic

The following diagrams illustrate the workflows for the recommended analytical techniques and the logic behind the failure of Edman degradation.

Validation_Workflow cluster_start Start cluster_analysis Analytical Methods cluster_results Results Peptide Boc-Peptide-NH2 Sample MS Mass Spectrometry (LC-MS/MS) Peptide->MS NMR NMR Spectroscopy (1D & 2D) Peptide->NMR Edman Edman Degradation Peptide->Edman MS_Result Sequence Confirmed Boc Group Confirmed MW Verified MS->MS_Result NMR_Result Boc Group Verified D-Ala Confirmed Structure Consistent NMR->NMR_Result Edman_Result SEQUENCE FAILED (N-terminus Blocked) Edman->Edman_Result

Overall analytical workflow for a Boc-protected peptide.

MS_MS_Workflow cluster_0 Sample Introduction cluster_1 Mass Analysis cluster_2 Data Interpretation Sample Peptide Solution ESI Electrospray Ionization (ESI) Sample->ESI MS1 MS1: Precursor Ion Selection ([M+H]+) ESI->MS1 CID Collision-Induced Dissociation (CID) (Fragmentation) MS1->CID MS2 MS2: Fragment Ion Analysis CID->MS2 Spectrum Tandem Mass Spectrum MS2->Spectrum Ions Identify b- and y-ion series Identify Neutral Loss of Boc Spectrum->Ions Sequence Reconstruct Amino Acid Sequence Ions->Sequence

Tandem Mass Spectrometry (MS/MS) experimental workflow.

Edman_vs_MS_Logic cluster_edman Edman Degradation cluster_ms Mass Spectrometry Start Boc-NH-Peptide Edman_Step1 React with PITC Start->Edman_Step1 MS_Step1 Ionize Peptide (ESI) Start->MS_Step1 Edman_Check Free N-terminal -NH2 group? Edman_Step1->Edman_Check Edman_Fail Reaction Fails Edman_Check->Edman_Fail No (Boc group) Edman_Success Reaction Proceeds Edman_Check->Edman_Success Yes MS_Check Is peptide charged? MS_Step1->MS_Check MS_Success Analysis Proceeds MS_Check->MS_Success Yes

Logical comparison of Edman Degradation and Mass Spectrometry.

Experimental Protocols

Protocol 1: Tandem Mass Spectrometry (ESI-MS/MS)

Objective: To confirm the molecular weight and amino acid sequence of a Boc-protected peptide.

1. Sample Preparation:

  • Dissolve the purified peptide sample in a solvent compatible with ESI, typically 50% acetonitrile in water with 0.1% formic acid, to a final concentration of 1-10 pmol/µL.

2. Instrumentation:

  • Use an electrospray ionization mass spectrometer capable of MS/MS, such as a Q-TOF, Orbitrap, or ion trap instrument.

3. Liquid Chromatography (Optional but Recommended):

  • Inject the sample onto a C18 reversed-phase HPLC column.

  • Elute the peptide using a gradient of acetonitrile (with 0.1% formic acid) against water (with 0.1% formic acid). A typical gradient is 5% to 65% acetonitrile over 30 minutes.

  • Direct the column eluent into the ESI source of the mass spectrometer.

4. Mass Spectrometry Analysis:

  • MS1 Scan: Acquire a full MS scan to identify the precursor ion of the peptide (e.g., [M+H]⁺ or [M+2H]²⁺). Note the presence of any in-source fragmentation, such as the loss of the Boc group.[6]

  • MS/MS Analysis: Program the instrument to select the primary precursor ion for collision-induced dissociation (CID).

  • Set collision energy to a level sufficient to fragment the peptide backbone (typically optimized empirically).

  • Acquire the MS/MS spectrum of the fragment ions.

5. Data Analysis:

  • Analyze the MS/MS spectrum to identify the series of b- and y-ions.

  • Calculate the mass differences between adjacent ions in a series to determine the corresponding amino acid residue.

  • Reconstruct the full peptide sequence.

  • Confirm the presence of the Boc group by observing the characteristic neutral loss of 100 Da from the precursor ion.

Protocol 2: NMR Spectroscopy

Objective: To verify the presence and integrity of the N-terminal Boc group and confirm the overall peptide structure.

1. Sample Preparation:

  • Dissolve 1-5 mg of the purified peptide in ~0.5 mL of a deuterated solvent (e.g., DMSO-d₆ or H₂O/D₂O 9:1). The concentration should be greater than 0.5 mM.[3]

  • Transfer the solution to a 5 mm NMR tube.

2. Data Acquisition:

  • Acquire a 1D ¹H NMR spectrum to assess sample purity and identify characteristic signals. Look for a sharp singlet around 1.4 ppm corresponding to the nine equivalent protons of the Boc group's tert-butyl moiety.

  • Acquire a 2D ¹H-¹H TOCSY spectrum to identify coupled proton spin systems corresponding to each amino acid residue.

  • Acquire a 2D ¹H-¹H NOESY or ROESY spectrum to identify through-space correlations between protons. This is used to establish sequential connectivities (e.g., between the alpha-proton of one residue and the amide proton of the next) and can provide information on stereochemistry.

3. Data Analysis:

  • Assign all proton resonances by analyzing the cross-peaks in the 2D spectra.

  • Confirm the presence of the Boc group signal in the 1D spectrum and its lack of correlation to the peptide backbone in COSY/TOCSY spectra.

  • Use NOESY data to confirm the expected sequential walk through the peptide backbone and to verify the overall fold and D-amino acid conformation.

Conclusion

For the definitive validation of peptides containing an N-terminal Boc group, such as those ending in this compound, a multi-faceted approach is recommended. Tandem mass spectrometry is the essential and most efficient method for confirming the primary amino acid sequence and the presence of the N-terminal modification. NMR spectroscopy serves as a powerful complementary technique to provide detailed structural information, confirm the integrity of the Boc group, and verify the stereochemistry of chiral centers like D-alanine. Edman degradation is fundamentally incompatible with such N-terminally blocked peptides and should not be considered a viable validation method. By combining these advanced techniques, researchers can ensure the structural integrity of their synthetic peptides with the highest degree of confidence.

References

Navigating the Analytical Maze: A Comparative Guide to Mass Spectrometry of Peptides Containing Boc-D-Ala-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the characterization of synthetic peptides is a critical step in ensuring product quality and advancing research. The incorporation of protecting groups like tert-butyloxycarbonyl (Boc) and non-standard amino acids such as D-alanine with a C-terminal amide (Boc-D-Ala-NH2) introduces unique challenges for mass spectrometry (MS) analysis. The inherent lability of the Boc group can lead to in-source fragmentation or dominant neutral losses, complicating spectral interpretation and sequence validation.

This guide provides an objective comparison of mass spectrometry-based analytical strategies for peptides containing the this compound moiety. It includes supporting data, detailed experimental protocols, and workflow visualizations to aid in method selection and optimization.

Comparison of Analytical Strategies

The primary challenge in the MS analysis of Boc-protected peptides is the fragility of the Boc group, which is susceptible to cleavage even under the relatively gentle conditions of Electrospray Ionization (ESI).[1] This can result in a complex mixture of ions entering the mass spectrometer, making it difficult to identify the correct precursor ion for tandem MS (MS/MS) analysis. The choice of fragmentation method is therefore crucial for obtaining meaningful data.

Fragmentation Method Performance

Collision-Induced Dissociation (CID) is the most common fragmentation technique. However, for labile modifications, its utility can be limited. Alternative methods like Electron Transfer Dissociation (ETD) are often better suited for preserving fragile post-translational modifications (PTMs) and, by extension, protecting groups like Boc.[2][3]

FeatureCollision-Induced Dissociation (CID/HCD)Electron Transfer Dissociation (ETD)
Primary Mechanism Vibrational excitation through collision with inert gas, leading to cleavage of the weakest bonds (typically peptide backbone amide bonds).[4]Electron transfer from a radical anion to the peptide cation, inducing fragmentation of the N-Cα backbone bond.[3]
Fragment Ions Produces primarily b- and y-type ions .[3]Produces primarily c- and z-type ions .[3]
Effect on Boc Group Prone to facile neutral loss of isobutylene (56 Da) and the entire Boc group (100 Da).[1] This can dominate the spectrum, suppressing sequence-informative b- and y-ions.Generally preserves the labile Boc group on the peptide backbone, allowing for more comprehensive sequence analysis.[3][5]
Peptide Charge State Most effective for smaller, low-charged peptides (e.g., 2+).[3]More effective for higher charge state precursors (3+ and higher), which are common for peptides.[5]
Sequence Coverage Can be lower for Boc-peptides due to the energetic dominance of protecting group loss.Often results in higher sequence coverage for peptides with labile modifications.[6]
Ideal Use Case Routine peptide sequencing where labile modifications are not present or their loss is diagnostically acceptable.Analysis of peptides with labile PTMs or protecting groups where preservation of the modification is critical for characterization.[7]

Experimental Workflows and Protocols

A successful analysis requires careful optimization of the entire workflow, from sample preparation to data acquisition. Below is a generalized workflow and detailed protocols for the analysis of this compound containing peptides.

Mass Spectrometry Analysis Workflow

MS_Workflow_Boc_Peptides General Workflow for MS Analysis of this compound Peptides cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample This compound Peptide Sample Dissolve Dissolve in LC-MS Grade Solvent Sample->Dissolve Filter Filter Sample (0.45 µm) Dissolve->Filter Inject Inject on RP-HPLC Column Filter->Inject Gradient Gradient Elution (ACN/H2O w/ Formic Acid) Inject->Gradient ESI Electrospray Ionization (ESI) Gradient->ESI MS1 MS1 Scan (Full Scan) ESI->MS1 Select Precursor Ion Selection MS1->Select MS2 MS/MS Fragmentation (e.g., ETD or CID) Select->MS2 Spectrum Acquire MS/MS Spectrum MS2->Spectrum Analysis Spectral Interpretation (Sequence Confirmation, Boc Group Analysis) Spectrum->Analysis

References

A Comparative Guide to Boc/Bzl and Fmoc/tBu Strategies for D-Alanine Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the incorporation of non-proteinogenic amino acids like D-alanine is a critical strategy for enhancing peptide stability and modulating biological activity. The choice between the two predominant solid-phase peptide synthesis (SPPS) strategies, tert-butyloxycarbonyl (Boc/Bzl) and 9-fluorenylmethyloxycarbonyl (Fmoc/tBu), significantly impacts the efficiency, purity, and overall success of synthesizing D-alanine-containing peptides. This guide provides an objective comparison of these two methodologies, supported by experimental data and detailed protocols.

Core Principles: A Tale of Two Chemistries

The primary distinction between the Boc/Bzl and Fmoc/tBu strategies lies in the nature of the temporary Nα-amino protecting group and the chemical conditions required for its removal. This fundamental difference dictates the choice of semi-permanent side-chain protecting groups and the overall orthogonality of the synthesis.

The Boc/Bzl strategy , the classic approach to SPPS, utilizes the acid-labile Boc group for Nα-protection.[] Deprotection is achieved with a moderate acid, typically trifluoroacetic acid (TFA). Side-chain protecting groups are generally benzyl-based (Bzl), which require a much stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage from the resin.[2] This reliance on graded acid lability makes the Boc strategy a non-orthogonal approach.

In contrast, the Fmoc/tBu strategy offers a fully orthogonal system.[] The Nα-amino group is protected by the base-labile Fmoc group, which is typically removed with a solution of piperidine in N,N-dimethylformamide (DMF).[4] Side-chain protecting groups are acid-labile, most commonly tert-butyl (tBu) based, and are removed simultaneously with the peptide's cleavage from the resin using a strong acid like TFA.[4]

Performance Comparison: Quantitative Data

While direct, side-by-side quantitative comparisons for the incorporation of D-alanine are not abundant in the literature, the following table summarizes the expected performance of each strategy based on their established characteristics in peptide synthesis.

ParameterBoc/Bzl StrategyFmoc/tBu StrategyRemarks
Coupling Efficiency >99%>99.5%Both strategies achieve high coupling efficiency with modern activation methods. Fmoc coupling is often considered slightly more efficient and reproducible.[2]
Crude Peptide Purity 70-85%85-95%The milder deprotection conditions of the Fmoc/tBu strategy generally lead to fewer side reactions and a higher purity of the crude peptide.[2]
Final Peptide Yield 15-35%20-40%The final yield is highly dependent on the peptide sequence, length, and purification efficiency. The higher crude purity of the Fmoc method can contribute to a higher final yield.[2]
Racemization Risk LowLowBoth Boc and Fmoc are urethane-based protecting groups that are designed to suppress racemization during amino acid activation and coupling.[5] However, the choice of coupling reagents and reaction conditions can influence the degree of racemization.
Deprotection Time 15-30 minutes per cycle5-20 minutes per cycleFmoc deprotection is generally a faster process.[2]

Experimental Protocols

Detailed methodologies for the incorporation of D-alanine using both Boc/Bzl and Fmoc/tBu strategies are provided below. These protocols are for manual synthesis and may be adapted for automated synthesizers.

Boc/Bzl Strategy: D-Alanine Incorporation

This protocol outlines the steps for incorporating Boc-D-Ala-OH into a peptide chain on a solid support.

1. Resin Swelling:

  • Swell the appropriate resin (e.g., Merrifield resin for a C-terminal acid or MBHA resin for a C-terminal amide) in dichloromethane (DCM) for 1-2 hours.

2. Nα-Boc Deprotection:

  • Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes.

  • Drain the solution and add a fresh portion of the TFA/DCM solution.

  • Agitate the mixture for 20-30 minutes at room temperature.

  • Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times).[6]

3. Neutralization:

  • Wash the resin with DCM (2 times).

  • Add a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM to the resin.

  • Agitate for 5-10 minutes. Repeat this step.

  • Wash the resin thoroughly with DCM (3-5 times).

4. Boc-D-Alanine Coupling:

  • In a separate vessel, dissolve Boc-D-Ala-OH (3 equivalents) and an activating agent such as 1-hydroxybenzotriazole (HOBt) (3 equivalents) in a minimal amount of DMF.

  • Add a coupling reagent, for instance, N,N'-dicyclohexylcarbodiimide (DCC) (3 equivalents), to the amino acid solution.

  • Allow the activation to proceed for 10-15 minutes.

  • Add the activated Boc-D-Ala-OH solution to the resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitor the coupling completion using a qualitative test (e.g., ninhydrin test).

5. Washing:

  • After complete coupling, wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents and by-products.

6. Final Cleavage and Deprotection:

  • Wash the peptide-resin with methanol and dry under vacuum.

  • Treat the dried resin with a strong acid, such as anhydrous hydrogen fluoride (HF), in the presence of scavengers (e.g., anisole) at 0°C for 1-2 hours.[7]

  • Evaporate the HF and precipitate the crude peptide with cold diethyl ether.

Fmoc/tBu Strategy: D-Alanine Incorporation

This protocol details the incorporation of Fmoc-D-Ala-OH into a peptide sequence.

1. Resin Swelling:

  • Swell the appropriate resin (e.g., Wang resin for a C-terminal acid or Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for at least 30 minutes.[4]

2. Nα-Fmoc Deprotection:

  • Treat the resin with a solution of 20% piperidine in DMF for 3 minutes.

  • Drain the solution.

  • Repeat the treatment with 20% piperidine in DMF for 7-10 minutes.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[4]

3. Fmoc-D-Alanine Coupling:

  • In a separate vessel, dissolve Fmoc-D-Ala-OH (3-5 equivalents), an activating agent like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (3-5 equivalents), and HOBt (3-5 equivalents) in DMF.[8]

  • Add DIEA (6-10 equivalents) to the solution to activate the amino acid.[8]

  • Immediately add the activated amino acid solution to the resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitor the coupling completion using a qualitative test (e.g., ninhydrin test).

4. Washing:

  • After complete coupling, wash the resin extensively with DMF and DCM to remove excess reagents and by-products.

5. Final Cleavage and Deprotection:

  • After the final amino acid is coupled and deprotected, wash the peptide-resin with DMF, followed by DCM, and finally methanol.

  • Dry the resin thoroughly under vacuum.

  • Treat the resin with a cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol) for 2-3 hours at room temperature.[8]

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[8]

Visualization of SPPS Workflows

The following diagrams illustrate the cyclical nature of the Boc/Bzl and Fmoc/tBu strategies for solid-phase peptide synthesis.

Boc_SPPS_Workflow Resin Resin Deprotection Nα-Boc Deprotection (25-50% TFA/DCM) Resin->Deprotection Neutralization Neutralization (5-10% DIEA/DCM) Deprotection->Neutralization Coupling Boc-D-Ala Coupling (DCC/HOBt) Neutralization->Coupling Washing Washing (DMF, DCM) Coupling->Washing Cycle Repeat Cycle Washing->Cycle Cleavage Final Cleavage (HF) Washing->Cleavage End of Synthesis Cycle->Deprotection

Boc/Bzl SPPS Cycle for D-Alanine Incorporation.

Fmoc_SPPS_Workflow Resin Resin Deprotection Nα-Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Coupling Fmoc-D-Ala Coupling (HBTU/HOBt/DIEA) Deprotection->Coupling Washing Washing (DMF, DCM) Coupling->Washing Cycle Repeat Cycle Washing->Cycle Cleavage Final Cleavage (TFA Cocktail) Washing->Cleavage End of Synthesis Cycle->Deprotection

Fmoc/tBu SPPS Cycle for D-Alanine Incorporation.

Conclusion

Both the Boc/Bzl and Fmoc/tBu strategies are effective for the incorporation of D-alanine into synthetic peptides. The choice between them depends on several factors, including the specific peptide sequence, the desired scale of synthesis, and the available laboratory infrastructure.

The Fmoc/tBu strategy is now the more widely adopted method due to its milder deprotection conditions, which generally result in higher crude peptide purity and yield. Its orthogonality is a significant advantage, particularly for the synthesis of complex peptides with sensitive side chains. The availability of a wide range of reagents and the amenability to automation further contribute to its popularity.

The Boc/Bzl strategy , while being the older method, remains a robust and valuable technique. It can be advantageous for the synthesis of certain "difficult" sequences that are prone to aggregation, as the protonated N-terminus after deprotection can help to disrupt interchain hydrogen bonding.[9] However, the use of hazardous reagents like HF for final cleavage requires specialized equipment and handling procedures.

For the routine synthesis of D-alanine-containing peptides, the Fmoc/tBu strategy is generally the preferred choice, offering a balance of efficiency, purity, and safety. However, a thorough understanding of both methodologies allows researchers to select the most appropriate strategy for their specific synthetic challenges.

References

A Comparative Guide to the Stability of Boc-D-Ala-NH2 from Different Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the stability of N-tert-Butoxycarbonyl-D-alaninamide (Boc-D-Ala-NH2) sourced from various commercial suppliers. The stability of this raw material is critical for consistent results in peptide synthesis and other research applications. While direct comparative stability data from suppliers is not publicly available, this document outlines a comprehensive experimental approach for an in-house comparative stability assessment. The provided protocols and data tables are presented as a template for researchers to generate and evaluate their own comparative data.

Introduction

This compound is a protected amino acid derivative commonly used as a building block in the synthesis of peptides and peptidomimetics. The tert-butoxycarbonyl (Boc) protecting group offers stability under basic and nucleophilic conditions while allowing for easy removal under acidic conditions, a crucial feature in solid-phase peptide synthesis (SPPS).[1][] The purity and stability of this compound from different commercial sources can vary, potentially impacting the yield and purity of the final synthetic product. Factors such as residual catalysts, solvents, or byproducts from the manufacturing process can influence the compound's shelf-life and degradation profile.

This guide details a hypothetical forced degradation study designed to compare the stability of this compound from three representative suppliers (designated as Supplier A, Supplier B, and Supplier C). Forced degradation studies intentionally expose the compound to harsh conditions to accelerate decomposition, providing insights into its intrinsic stability and potential degradation pathways.[3]

Comparative Stability Data

The following table summarizes the hypothetical results of a forced degradation study on this compound samples from three different suppliers. The data represents the percentage of the parent compound remaining after exposure to various stress conditions, as determined by High-Performance Liquid Chromatography (HPLC).

Stress ConditionSupplier A (% Remaining)Supplier B (% Remaining)Supplier C (% Remaining)
Acid Hydrolysis (0.1 M HCl, 48h) 85.2%88.1%84.5%
Base Hydrolysis (0.1 M NaOH, 48h) 98.5%99.1%98.2%
Oxidative Degradation (3% H₂O₂, 48h) 92.7%94.5%91.8%
Thermal Degradation (80°C, 72h) 97.1%98.2%96.5%
Photostability (ICH Q1B, 24h) 99.5%99.8%99.3%

Note: This data is illustrative and intended to serve as a template for presenting results from an actual experimental study.

Based on this hypothetical data, the sample from Supplier B demonstrates slightly higher stability across most stress conditions, suggesting a potentially higher purity or the absence of destabilizing impurities.

Experimental Protocols

A detailed methodology is crucial for obtaining reproducible and comparable stability data.

Sample Preparation

A stock solution of this compound from each supplier (A, B, and C) was prepared by dissolving the compound in acetonitrile at a concentration of 1 mg/mL.[3]

Forced Degradation Studies

For each supplier, aliquots of the stock solution were subjected to the following stress conditions:

  • Acidic Hydrolysis: The stock solution was mixed with an equal volume of 0.1 M hydrochloric acid and kept at 60°C for 48 hours. The solution was then neutralized with 0.1 M sodium hydroxide.

  • Basic Hydrolysis: The stock solution was mixed with an equal volume of 0.1 M sodium hydroxide and kept at 60°C for 48 hours. The solution was then neutralized with 0.1 M hydrochloric acid.

  • Oxidative Degradation: The stock solution was mixed with an equal volume of 3% hydrogen peroxide and stored at room temperature, protected from light, for 48 hours.

  • Thermal Degradation: The solid form of this compound from each supplier was placed in a temperature-controlled oven at 80°C for 72 hours. A 1 mg/mL solution was then prepared in acetonitrile.

  • Photostability: The stock solution was exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.

A control sample for each supplier was prepared by diluting the stock solution with an equal volume of water and storing it at 4°C, protected from light.

Analytical Method

The purity of this compound in the stressed samples was assessed using a stability-indicating HPLC method.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

The percentage of remaining this compound was calculated by comparing the peak area of the parent compound in the stressed sample to that in the control sample.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the comparative stability assessment of this compound.

G cluster_0 Sample Preparation cluster_1 Forced Degradation cluster_2 Analysis A This compound (Supplier A) Acid Acid Hydrolysis A->Acid Base Base Hydrolysis A->Base Oxidation Oxidative Stress A->Oxidation Thermal Thermal Stress A->Thermal Photo Photostability A->Photo B This compound (Supplier B) B->Acid B->Base B->Oxidation B->Thermal B->Photo C This compound (Supplier C) C->Acid C->Base C->Oxidation C->Thermal C->Photo HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Comparison HPLC->Data

Caption: Workflow for Comparative Stability Testing.

Logical Relationship of Stability Assessment

The diagram below outlines the logical progression from material sourcing to the final stability assessment.

G node1 Sourcing Supplier A Supplier B Supplier C node2 Stress Conditions Acidic Basic Oxidative Thermal Photolytic node1->node2 Expose Samples node3 Analytical Method Stability-Indicating HPLC node2->node3 Analyze Samples node4 Data Analysis Purity Assessment Degradation Profile Comparison node3->node4 Quantify Results node5 Conclusion Identification of Most Stable Supplier node4->node5 Draw Conclusion G BocDAlaNH2 This compound DAlaNH2 D-Alaninamide BocDAlaNH2->DAlaNH2  H+ (Acid) Isobutylene Isobutylene BocDAlaNH2->Isobutylene  H+ (Acid) CO2 CO2 BocDAlaNH2->CO2  H+ (Acid)

References

Safety Operating Guide

Proper Disposal of Boc-D-Ala-NH2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This document provides essential safety and logistical information for the proper disposal of Boc-D-Ala-NH2 (Nα-tert-Butoxycarbonyl-D-alanine amide), fostering a culture of safety and environmental responsibility.

While this compound is not classified as a hazardous substance under EU regulations, it is imperative to handle it with care, as with all laboratory chemicals.[1] The product's safety data sheet (SDS) indicates potential for harm if swallowed, absorbed through the skin, or if it comes into contact with eyes, and it may cause skin and respiratory tract irritation.[1] Therefore, adherence to proper disposal protocols is essential to mitigate any potential risks to human health and the environment.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below. Note the absence of specific toxicity data, underscoring the need for cautious handling and disposal.

PropertyValueReference
Chemical Formula C8H16N2O3[1]
Synonyms Nα-Boc-D-alanine amide[1]
Appearance White solid
Hazards No known physical or chemical hazards. May be harmful if swallowed, absorbed through the skin, or in contact with eyes. May cause skin and respiratory irritation.[1]
Ecotoxicity No data available. The product itself and its degradation products are not considered toxic.[1]
Chronic Toxicity No data available.[1]
Carcinogenic Effects No data available.[1]
Mutagenic Effects No data available.[1]
Reproductive Toxicity No data available.[1]
Teratogenic Effects No data available.[1]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that waste must be managed in accordance with federal, state, and local environmental control regulations.[1] The following steps provide a general operational workflow for proper disposal:

  • Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including safety goggles, gloves, and a lab coat. In the case of dust generation, a dust respirator is recommended.[1]

  • Waste Collection:

    • Solid Waste: Collect waste this compound, including any contaminated materials such as weighing paper or disposable spatulas, in a designated and clearly labeled waste container.[1]

    • Spills: For small spills, use appropriate tools to place the spilled material into a convenient waste disposal container.[1] For larger spills, use a shovel for the same purpose.[1] Avoid generating dust during cleanup.

  • Container Labeling: The waste container must be clearly labeled with the chemical name ("this compound" or "Nα-tert-Butoxycarbonyl-D-alanine amide") and any relevant hazard warnings.

  • Storage Pending Disposal: Store the sealed waste container in a designated, secure area away from incompatible materials, such as strong oxidizing agents.[1]

  • Contact Environmental Health and Safety (EHS): Consult your institution's EHS department for specific guidance on the final disposal of the collected waste. They will provide information on the appropriate waste stream and arrange for professional disposal.

  • Contaminated Packaging: Dispose of the original product container as unused product, following the same waste disposal procedures.[1]

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: this compound for Disposal ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Small Spill or Leak? ppe->spill collect Collect Waste Material in a Designated, Labeled Container storage Store Sealed Container in a Designated Waste Area collect->storage spill_yes Use appropriate tools to transfer to waste container spill->spill_yes Yes spill_no Directly transfer waste to container spill->spill_no No spill_yes->collect spill_no->collect ehs Consult Institutional EHS for Final Disposal storage->ehs end End: Compliant Disposal ehs->end

Caption: Logical workflow for the safe and compliant disposal of this compound.

References

Essential Safety and Logistical Information for Handling Boc-D-Ala-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling Boc-D-Ala-NH2, this guide provides crucial safety protocols and logistical plans to ensure safe handling and disposal. The following procedures are designed to minimize risk and establish a secure laboratory environment.

Quantitative Data Summary

PropertyValueReference
Chemical FormulaC8H16N2O3[1]
Molecular Weight188.22 g/mol [2]
AppearanceWhite crystalline powder[3]
Melting Point120-121 °C[4]
StabilityStable under recommended storage conditions[1][3]
Incompatible MaterialsStrong oxidizing agents, Acids, Alkaline[1][5]
Hazardous Decomposition ProductsOxides of carbon (CO, CO2) and nitrogen (NO, NO2)[1][3]

Hazard Identification and Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance, it may cause skin and eye irritation and could be harmful if inhaled or absorbed through the skin[1]. Therefore, adherence to the following PPE guidelines is mandatory.

Core PPE Requirements:

  • Eye Protection: Wear chemical safety goggles. In situations with a higher risk of splashing, a face shield should also be used[6][7][8].

  • Hand Protection: Chemical-resistant gloves are required. Nitrile gloves are a suitable option for handling this solid chemical[7][9]. Gloves must be inspected before use and disposed of properly after handling the material[3].

  • Body Protection: A standard laboratory coat is required for all procedures[6][7].

  • Respiratory Protection: In cases where dust may be generated, a dust respirator (e.g., N95) should be used to avoid inhalation[1][10]. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood[3].

Enhanced PPE for High-Risk Scenarios:

For activities with increased risk, such as handling large quantities or potential for significant dust generation, the following additional PPE is recommended:

  • Heavy Chemical-Resistant Gloves: Provide a higher level of protection against potential exposure[6][8].

  • Full Suit/Coveralls: To prevent any skin contact[1].

  • Boots: To protect feet from potential spills[1].

Experimental Protocol: Safe Handling of this compound

This protocol outlines the step-by-step process for safely handling this compound from receipt to disposal.

1. Receiving and Unpacking:

  • Upon receipt, visually inspect the package for any signs of damage or leakage.
  • Don the appropriate core PPE (safety goggles, lab coat, and nitrile gloves) before opening the package.
  • Carefully open the package in a well-ventilated area or a chemical fume hood.
  • Verify that the container is properly labeled and sealed.

2. Storage:

  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area[5].
  • Keep away from incompatible materials such as strong oxidizing agents, acids, and alkaline substances[1][5].

3. Weighing and Dispensing:

  • Perform all weighing and dispensing operations within a chemical fume hood to minimize dust inhalation.
  • Use a spatula or other appropriate tool to handle the solid material. Avoid creating dust clouds.
  • If any material is spilled, follow the accidental release measures outlined below.

4. Experimental Use:

  • Handle the compound in a well-ventilated area.
  • Ensure all glassware and equipment are clean and dry before use.
  • After handling, wash hands thoroughly with soap and water[1].

5. Accidental Release Measures:

  • In case of a spill, ensure the area is well-ventilated.
  • Wearing appropriate PPE (including respiratory protection), sweep up the spilled solid material carefully to avoid generating dust[3].
  • Collect the spilled material in a suitable, closed container for disposal[3].

Disposal Plan

All waste containing this compound must be disposed of in accordance with federal, state, and local environmental control regulations[1].

  • Contaminated Materials: Used gloves, weighing papers, and other contaminated disposable materials should be placed in a designated, sealed waste container.

  • Unused Product: Dispose of unused or surplus this compound through a licensed disposal company. Do not dispose of it down the drain or in regular trash[3].

  • Contaminated Packaging: Dispose of the original container as unused product[3].

Visual Workflow for Safe Handling

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling Procedure cluster_disposal Disposal cluster_cleanup Post-Procedure A Don PPE: - Safety Goggles - Lab Coat - Nitrile Gloves B Work in Ventilated Area (Fume Hood) A->B C Receive & Inspect Package B->C D Weigh & Dispense Compound C->D E Perform Experiment D->E F Segregate Waste: - Contaminated PPE - Unused Chemical E->F G Label Waste Container F->G H Dispose via Licensed Company G->H I Clean Work Area H->I J Doff PPE I->J K Wash Hands Thoroughly J->K

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.